1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Description
Properties
IUPAC Name |
(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLZRAYBKILAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672511 | |
| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-25-0 | |
| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel 2-Methylimidazo[2,1-b]thiazole Derivatives
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-tuberculosis, and anticancer properties.[1][2][3][4] This guide provides an in-depth technical overview of the synthesis of novel 2-methylimidazo[2,1-b]thiazole derivatives, intended for researchers, scientists, and professionals in drug development. We will explore key synthetic strategies, delve into the mechanistic rationale behind experimental choices, provide a detailed experimental protocol for a representative synthesis, and discuss essential characterization techniques.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Core
Fused five-membered heterocyclic rings containing a bridgehead nitrogen and a sulfur atom are central to the development of new therapeutic agents.[1][5] The imidazo[2,1-b]thiazole nucleus, in particular, has garnered significant attention due to its presence in a variety of biologically active molecules.[2][6] The diverse pharmacological profiles of these compounds, ranging from anthelmintic to antihypertensive, underscore the importance of efficient and versatile synthetic methodologies to access novel derivatives for drug discovery programs.[1][5] This guide will focus on practical and modern approaches to the synthesis of this important class of compounds, with a specific emphasis on 2-methyl substituted derivatives.
Key Synthetic Strategies for Imidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired efficiency of the reaction sequence.
The Hantzsch Thiazole Synthesis and Its Variations
A foundational method for the synthesis of thiazole rings, the Hantzsch synthesis, involves the condensation of an α-haloketone with a thioamide.[7][8] This classical approach has been adapted and modernized for the preparation of imidazo[2,1-b]thiazoles. A common variation involves the reaction of a 2-aminothiazole with an α-haloketone.
The general mechanism proceeds via an initial S-alkylation of the thioamide (or the exocyclic sulfur of 2-aminothiazole), followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[2,1-b]thiazole ring system.[8] Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[6]
Diagram 1: Hantzsch-type Synthesis of Imidazo[2,1-b]thiazoles
A simplified workflow for the Hantzsch-type synthesis of the imidazo[2,1-b]thiazole core.
Multi-Component Reactions (MCRs): A Modern Approach
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity in a single synthetic operation.[1][9] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful isocyanide-based MCR that has been successfully applied to the one-pot synthesis of imidazo[2,1-b]thiazoles.[1][5]
This reaction typically involves a 2-aminothiazole, an aldehyde, and an isocyanide. The convergence of these three components in a single pot leads to the rapid assembly of the imidazo[2,1-b]thiazole scaffold.[1] The key features of this methodology include the formation of one C-C and two C-N bonds in a single step under metal-free conditions, a wide substrate scope, and straightforward product purification.[10]
Diagram 2: Groebke–Blackburn–Bienaymé Reaction (GBBR) for Imidazo[2,1-b]thiazole Synthesis
Conceptual workflow of a one-pot, three-component synthesis of imidazo[2,1-b]thiazoles.
[3+2] Cycloaddition Reactions
Cycloaddition reactions provide a stereoselective route to complex heterocyclic systems. The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a notable example. In the context of imidazo[2,1-b]thiazole synthesis, this approach can be used to construct spiro-fused derivatives.[11] For instance, an ethylene derivative of an imidazo[2,1-b]thiazole can act as the dipolarophile, reacting with an in-situ generated azomethine ylide from the condensation of an isatin and an amino acid.[11] This methodology allows for the creation of structurally complex and stereochemically defined molecules.[11]
Detailed Experimental Protocol: One-Pot Synthesis of a 2-Methylimidazo[2,1-b]thiazole Derivative
This section provides a representative, step-by-step protocol for the synthesis of a 2-methylimidazo[2,1-b]thiazole derivative via a multi-component reaction, adapted from established procedures.[1]
Reaction: Synthesis of a 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivative.
Materials:
-
3-Formylchromone
-
2-Aminothiazole
-
tert-Butyl isocyanide
-
Anhydrous Toluene
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and anhydrous toluene (0.5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 30 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate solvent system (e.g., 7:3 v/v).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Table 1: Representative Yields for Multi-Component Synthesis of Imidazo[2,1-b]thiazole Derivatives[1]
| Isocyanide Component | Product Yield (%) |
| tert-Butyl isocyanide | 78 |
| Cyclohexyl isocyanide | 77 |
| Benzyl isocyanide | 76 |
| 3,4-Dimethoxyphenethyl isocyanide | 75 |
Characterization of Novel 2-Methylimidazo[2,1-b]thiazole Derivatives
The structural elucidation of newly synthesized compounds is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of protons. For imidazo[2,1-b]thiazoles, characteristic signals for the imidazole and thiazole ring protons are observed.[12] For example, the protons of the imidazole moiety typically resonate in the aromatic region.[13]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their hybridization. The chemical shifts of the carbon atoms in the fused ring system are characteristic and can be used for structural confirmation.[14]
Table 2: Representative ¹H and ¹³C NMR Data for an Imidazo[2,1-b]thiazole Derivative[1]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 8.45 (s, 1H), 8.27 (dd, J = 8.0, 1.4 Hz, 1H), 7.71–7.67 (m, 1H), 7.49 (d, J = 8.0 Hz, 1H), 7.45–7.41 (m, 1H), 7.27–7.25 (m, 1H), 7.13–7.10 (m, 2H), 7.09–7.06 (m, 3H), 6.71 (d, J = 4.5 Hz, 1H), 5.69 (s, 1H), 4.06 (s, 1H) |
| ¹³C NMR | 176.3, 156.0, 155.1, 139.5, 133.6, 132.2, 128.5, 128.4, 127.2, 126.4, 125.3, 124.2, 118.2, 117.3, 111.8, 53.6 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as C=O, N-H, and C-N bonds.[1]
Conclusion
The synthesis of novel 2-methylimidazo[2,1-b]thiazole derivatives is a dynamic area of research with significant implications for drug discovery. Modern synthetic methods, particularly multi-component reactions, provide efficient and versatile pathways to a wide range of structurally diverse compounds. This guide has provided a comprehensive overview of key synthetic strategies, a detailed experimental protocol, and essential characterization techniques to aid researchers in this field. The continued exploration of new synthetic methodologies and the biological evaluation of these novel derivatives will undoubtedly lead to the discovery of new therapeutic agents.
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
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[3+2] Cycloaddition Reaction for the Stereoselective Synthesis of a New Spirooxindole Compound Grafted Imidazo[2,1-b]thiazole Scaffold: Crystal Structure and Computational Study. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Proposed bioactivation pathway for 2-methylimidazo[2,1-b]thiazole derivative 2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. (2023). Sciforum. Retrieved January 19, 2026, from [Link]
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Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Activity of Novel Imidazo[2,1-b][1][6][11]thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][6][11]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. Retrieved January 19, 2026, from [Link]
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New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis of selected functionalized derivatives of thiaz... | ResearchHub. (2022). ResearchHub. Retrieved January 19, 2026, from [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]
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A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (n.d.). YMER. Retrieved January 19, 2026, from [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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The Multifaceted Mechanisms of Action of Imidazo[2,1-b]thiazole Compounds: A Technical Guide for Researchers
Introduction: The Versatile Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This versatile framework has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory properties.[1][2][3] The structural rigidity and aromatic nature of the bicyclic system, combined with the diverse substitution patterns possible, allow for fine-tuning of its biological activity.[4] This guide delves into the core mechanisms of action of imidazo[2,1-b]thiazole compounds, providing researchers and drug development professionals with an in-depth understanding of their molecular targets and pathways.
Part 1: Anticancer Mechanisms of Action
Imidazo[2,1-b]thiazole derivatives have emerged as a significant class of anticancer agents, acting through multiple and distinct mechanisms to thwart tumor growth and proliferation.[5]
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A primary and well-documented anticancer mechanism of several imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization.[6][7][8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8][9][10]
Molecular docking studies have indicated that many of these derivatives bind to the colchicine-binding site on β-tublin.[7][9] This interaction prevents the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method to assess the inhibitory effect of an imidazo[2,1-b]thiazole compound on tubulin polymerization.
1. Reagents and Materials:
- Lyophilized bovine brain tubulin (>99% pure)
- General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
- GTP (Guanosine-5'-triphosphate) solution (10 mM in GTB)
- Test compound (dissolved in DMSO)
- Colchicine or Paclitaxel (positive controls)
- DMSO (vehicle control)
- 96-well microplate, clear bottom
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
- Reconstitute lyophilized tubulin in GTB on ice to a final concentration of 3 mg/mL.
- In a pre-chilled 96-well plate, add 5 µL of the test compound at various concentrations (typically in a serial dilution). Include wells for vehicle control (DMSO) and positive controls (colchicine for inhibition, paclitaxel for promotion).
- Add 85 µL of the tubulin solution to each well.
- Incubate the plate at 4°C for 15 minutes to allow for compound binding.
- Initiate polymerization by adding 10 µL of GTP solution to each well.
- Immediately place the plate in the microplate reader pre-warmed to 37°C.
- Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Plot the absorbance values against time to generate polymerization curves. Calculate the IC₅₀ value for the test compound.
Causality and Validation: The use of both a known inhibitor (colchicine) and a known promoter (paclitaxel) of tubulin polymerization serves as a robust validation system. The vehicle control (DMSO) ensures that the solvent does not interfere with the assay. A dose-dependent decrease in the rate and extent of polymerization by the test compound provides strong evidence for its microtubulin-destabilizing activity.
Diagram: Microtubule Disruption Pathway
Caption: Inhibition of tubulin polymerization by imidazo[2,1-b]thiazole compounds.
Targeting Cellular Signaling: Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of cancer. Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of various kinases involved in cancer progression.
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased tumor aggressiveness and metastasis. Certain imidazo[2,1-b]thiazole derivatives have demonstrated significant inhibitory activity against FAK, suggesting their potential as anti-metastatic agents.[11]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. Some imidazo[2,1-b]thiazole-based compounds have shown promising EGFR inhibitory activity.[12]
-
B-RAF Kinase Inhibition: The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers. Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of the B-RAF V600E mutant, showing potential for the treatment of melanoma.[13]
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Some imidazo[2,1-b]thiazole compounds have shown a correlation with the activity of rapamycin, an mTOR inhibitor, in COMPARE analyses, suggesting a potential role in targeting this pathway.[14]
Diagram: Kinase Inhibition Pathways
Caption: Diverse kinase inhibition by imidazo[2,1-b]thiazole compounds.
Part 2: Anthelmintic Mechanism of Action
The most well-known therapeutic application of an imidazo[2,1-b]thiazole is the anthelmintic drug Levamisole.[15] Its mechanism of action against parasitic worms is distinct from its immunomodulatory effects in humans.
Neuromuscular Paralysis of Helminths
Levamisole acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[16][17] This agonistic activity leads to the opening of ion channels, causing a sustained depolarization of the muscle cell membrane. The resulting prolonged muscle contraction leads to spastic paralysis of the worm.[16] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.[16] The selectivity of Levamisole arises from its higher affinity for nematode nAChRs compared to mammalian receptors.[16]
Diagram: Anthelmintic Mechanism of Levamisole
Caption: Neuromuscular paralysis of nematodes by Levamisole.
Part 3: Anti-inflammatory Mechanism of Action
Certain imidazo[2,1-b]thiazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[18]
Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[19]
Some imidazo[2,1-b]thiazole analogs, particularly those containing a methyl sulfonyl pharmacophore, have been shown to be highly potent and selective inhibitors of the COX-2 isoenzyme.[18] Molecular docking studies have provided insights into the binding interactions of these compounds within the active site of COX-2.[19][20]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2.
1. Reagents and Materials:
- Purified ovine COX-1 and human recombinant COX-2 enzymes
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM glutathione, 1 mM epinephrine, 5 µM hematin
- Arachidonic acid (substrate)
- Test compound (dissolved in DMSO)
- Celecoxib or Indomethacin (positive controls)
- DMSO (vehicle control)
- 96-well plate
- Plate reader for colorimetric or fluorometric detection (depending on the specific kit used)
2. Procedure:
- In a 96-well plate, add the test compound at various concentrations to separate sets of wells for COX-1 and COX-2. Include vehicle and positive controls.
- Add the respective enzyme (COX-1 or COX-2) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
- Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric detection kit according to the manufacturer's instructions.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
- The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Causality and Validation: The use of both a selective COX-2 inhibitor (celecoxib) and a non-selective COX inhibitor (indomethacin) as controls helps to validate the assay. A high selectivity index for the test compound provides strong evidence of its potential as a COX-2 selective anti-inflammatory agent with a potentially favorable side-effect profile.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold has proven to be a remarkably fruitful starting point for the development of therapeutic agents with diverse mechanisms of action. From disrupting the cellular machinery of cancer cells to paralyzing parasitic worms and dampening the inflammatory response, these compounds demonstrate a wide range of biological activities. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms, holds significant promise for the discovery of novel and effective drugs to address a variety of unmet medical needs. Further research focusing on structure-activity relationships, pharmacokinetic profiling, and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications.
References
- Ren, S., et al. (2019). Levamisole is a research-based, broad-spectrum, and repurposed drug. Journal of Medicinal Chemistry, 62(17), 7621-7640.
- A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2020). Current Medicinal Chemistry, 27(40), 6864-6887.
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). Pharmaceuticals, 16(7), 949.
- A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2019). Current Medicinal Chemistry, 26(31), 5854-5882.
- Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- What is the mode of action of Levamisole (antiparasitic medication) on helminths (parasitic worms)?. Dr.Oracle.
- Levamisole. PubChem.
- Pharmacology of Levamisole Hydrochloride (Levamod, Luvsole) ; Mechanism of action, Pharmacokinetics. (2025). YouTube.
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Synthesis and biological evaluation of imidazo[2,1-b][2][21][22]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2014). European Journal of Medicinal Chemistry, 86, 559-570.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Imidazo[2,1-b]thiazoles
Foreword: The Structural Imperative in Imidazo[2,1-b]thiazole Drug Discovery
The imidazo[2,1-b]thiazole scaffold is a cornerstone in modern medicinal chemistry. This fused heterocyclic system is a privileged structure, forming the core of compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The therapeutic potential of these molecules is profoundly dictated by their three-dimensional architecture and the precise placement of functional groups. Therefore, the unambiguous confirmation of their chemical structure is not merely an academic exercise; it is a critical prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of new therapeutic agents.[2]
This guide provides an in-depth exploration of the primary spectroscopic techniques employed to elucidate the structure of novel substituted imidazo[2,1-b]thiazoles. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, demonstrating how a multi-faceted spectroscopic approach forms a self-validating system for structural confirmation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to confidently characterize these vital compounds.
Section 1: The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for establishing the constitution and configuration of organic molecules. For the imidazo[2,1-b]thiazole system, it provides a detailed map of the proton and carbon framework, allowing for the precise assignment of substituent positions.
Proton (¹H) NMR: Mapping the Hydrogen Landscape
Expertise & Causality: ¹H NMR provides information on the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons. In the context of the imidazo[2,1-b]thiazole core, the chemical shifts of the heterocyclic protons are highly diagnostic. The protons on the imidazole ring (H-5) and the thiazole ring (H-2 and H-3) resonate in characteristic regions of the spectrum. Their positions are exquisitely sensitive to the electronic effects (mesomeric and inductive) of substituents on the ring system. For instance, an electron-withdrawing group at C-6 will typically deshield the nearby H-5, causing its signal to shift downfield.
Typical Chemical Shifts for the Imidazo[2,1-b]thiazole Core:
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | 7.0 - 7.8 | Doublet | Coupled to H-3 (J ≈ 4.5 Hz) |
| H-3 | 6.7 - 7.5 | Doublet | Coupled to H-2 (J ≈ 4.5 Hz) |
| H-5 | 7.6 - 8.2 | Singlet | Position is highly sensitive to substituents at C-6. |
Note: Data synthesized from multiple sources.[4] Actual values are dependent on solvent and substitution pattern.
Carbon (¹³C) NMR: Delineating the Carbon Skeleton
Expertise & Causality: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct observation of the carbon framework. The chemical shifts of the carbons in the fused ring system are characteristic and confirm the core structure. The bridgehead carbon (C-7a) is a key diagnostic signal. Furthermore, techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) are invaluable, as they differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, simplifying spectral assignment.
Typical Chemical Shifts for the Imidazo[2,1-b]thiazole Core:
| Carbon | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 111.0 - 118.0 |
| C-3 | 116.0 - 122.0 |
| C-5 | 108.0 - 117.0 |
| C-6 | 145.0 - 148.0 |
| C-7a | 130.0 - 134.0 |
Note: Data synthesized from multiple sources.[4][5] Actual values are dependent on solvent and substitution pattern.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[2,1-b]thiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal interfering signals in the regions of interest. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Shim the magnetic field to ensure homogeneity. Acquire the ¹H spectrum, followed by the ¹³C and any other necessary experiments (e.g., DEPT, COSY, HSQC). Standard acquisition parameters on a 400 or 500 MHz instrument are typically sufficient.[6][7]
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation using NMR.
Section 2: Confirming Identity and Formula: Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is indispensable for determining the molecular weight (MW) of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula. This is a crucial validation step, confirming that the elemental composition of the product matches the intended structure. Ionization techniques like Electrospray Ionization (ESI) are commonly used as they are "soft" methods that typically yield a prominent molecular ion peak ([M+H]⁺), simplifying MW determination.[4][7]
Fragmentation Analysis
While the molecular ion peak is the primary piece of information, the fragmentation pattern can provide valuable structural clues that corroborate NMR data. The imidazo[2,1-b]thiazole core is relatively stable, but cleavage of substituent groups is common. Analyzing the mass differences between the molecular ion and major fragment ions helps to identify and confirm the nature of these substituents.[8]
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the Time-of-Flight (TOF) mass analyzer. The instrument measures the time it takes for ions to travel a fixed distance, which is directly proportional to their mass-to-charge ratio (m/z).
-
Data Processing: The measured m/z value is compared against the theoretical value for the proposed molecular formula. A mass accuracy of <5 ppm is considered definitive confirmation of the elemental composition.
Visualization: Representative MS Fragmentation
Caption: Generalized fragmentation pathway in ESI-MS.
Section 3: Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While NMR and MS provide the skeletal structure, FT-IR confirms that the key functional groups intended in the synthesis are present in the final product. For example, if a synthesis is designed to introduce a ketone or an amide group onto the imidazo[2,1-b]thiazole scaffold, FT-IR provides immediate and clear evidence of success through the observation of characteristic C=O stretching bands.
Characteristic FT-IR Absorption Frequencies:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretch | 3200 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ketone/Amide) | Stretch | 1660 - 1720 |
| C=N (Imine/Ring) | Stretch | 1590 - 1650 |
| C=C (Aromatic/Ring) | Stretch | 1450 - 1600 |
Note: Data synthesized from multiple sources.[1][7][9] Broadness and exact position depend on molecular structure and hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
Scan Sample: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean-up: After analysis, carefully clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.
Section 4: An Integrated Approach to Structural Verification
Trustworthiness: The true power of spectroscopic characterization lies not in a single technique, but in the confluence of data from multiple, orthogonal methods. This integrated approach creates a self-validating system where each piece of data must be consistent with the others, leading to an unambiguous structural assignment.
Consider the characterization of a novel derivative, 6-phenylimidazo[2,1-b]thiazole.
-
Hypothesis: The reaction is expected to yield the target compound with a molecular formula of C₁₁H₈N₂S.
-
MS Analysis: HRMS analysis provides an [M+H]⁺ peak at m/z 201.0454. This is consistent with the calculated exact mass for C₁₁H₉N₂S⁺ (201.0481), confirming the correct elemental composition.
-
FT-IR Analysis: The spectrum shows characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹) and aromatic C=C stretching (~1450-1600 cm⁻¹), but importantly, lacks strong absorptions for aliphatic C-H or carbonyl (C=O) groups, confirming the basic structural features.
-
NMR Analysis:
-
¹H NMR: Shows signals for 5 aromatic protons on the phenyl ring, plus three distinct signals for the heterocyclic core: a doublet around δ 7.4 ppm (H-2), another doublet near δ 6.8 ppm (H-3), and a key singlet at δ 7.7 ppm (H-5). The integration (ratio of protons) and coupling patterns confirm the connectivity.
-
¹³C NMR: The spectrum displays the correct number of carbon signals, with distinct peaks corresponding to the carbons of the fused heterocyclic system and the phenyl substituent.
-
The collective data from MS, FT-IR, and NMR are all in perfect agreement with the proposed structure, providing a high degree of confidence in the final assignment.
Visualization: Integrated Structure Elucidation Workflow
Caption: Flowchart for integrated spectroscopic analysis.
Conclusion
The spectroscopic characterization of substituted imidazo[2,1-b]thiazoles is a systematic process that relies on the synergistic application of NMR, MS, and FT-IR techniques. Each method provides a unique and essential piece of the structural puzzle. By understanding the principles behind each technique and adopting an integrated workflow, researchers can confidently and accurately elucidate the structures of novel compounds, thereby accelerating the pace of discovery in this therapeutically vital area of medicinal chemistry.
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Mallikarjun, V. G., et al. (n.d.). Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Exploring the Chemical Space of Imidazo[2,1-b]thiazole Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable therapeutic versatility.[1][2][3] This bicyclic framework, formed by the fusion of imidazole and thiazole rings, serves as the core for a multitude of synthetic analogs exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antitubercular, antiviral, anti-inflammatory, and anthelmintic properties.[1][4][5] This in-depth technical guide provides a comprehensive exploration of the chemical space of imidazo[2,1-b]thiazole analogs, designed for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, explore the diverse biological activities and associated structure-activity relationships (SAR), and provide detailed experimental protocols to empower the design and synthesis of novel and potent therapeutic agents.
The Imidazo[2,1-b]thiazole Core: A Scaffold of Therapeutic Promise
The imidazo[2,1-b]thiazole nucleus is a five-membered heterocyclic ring system containing a bridgehead nitrogen atom.[6] This unique structural feature imparts a specific three-dimensional conformation and electronic distribution that allows for diverse interactions with various biological targets. The aromatic and planar nature of the fused ring system, coupled with the presence of multiple heteroatoms, provides opportunities for hydrogen bonding, pi-stacking, and other non-covalent interactions that are crucial for molecular recognition and biological activity.[1]
The versatility of the imidazo[2,1-b]thiazole scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a vast library of analogs with a wide array of therapeutic applications.
Navigating the Synthetic Landscape: Key Strategies for Imidazo[2,1-b]thiazole Synthesis
The construction of the imidazo[2,1-b]thiazole core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Hantzsch-Type Condensation: A Classic Approach
One of the most common and versatile methods for synthesizing the imidazo[2,1-b]thiazole ring system is a Hantzsch-type condensation reaction. This typically involves the reaction of a 2-aminothiazole derivative with an α-haloketone.
Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole [7]
This protocol describes a representative synthesis of a COX-2 inhibiting imidazo[2,1-b]thiazole analog.
Step 1: Synthesis of 4-(methylthio)acetophenone (2)
-
To a solution of thioanisole (1) in a suitable solvent, add acetyl chloride and aluminum chloride.
-
The reaction proceeds via a Friedel-Crafts acylation mechanism.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Synthesis of 4-(Methylsulfonyl)acetophenone (3)
-
Oxidize 4-(methylthio)acetophenone (2) using an oxidizing agent such as Oxone in a mixture of THF and water.
-
Monitor the reaction by TLC.
-
After completion, isolate the product by filtration or extraction.
Step 3: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone (4)
-
Brominate compound (3) using bromine in chloroform at room temperature.
-
Carefully monitor the reaction to avoid over-bromination.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 4: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5)
-
React α-bromo-4-(methylsulfonyl)acetophenone (4) with 2-aminothiazole in a suitable solvent, such as ethanol, under reflux conditions.
-
The reaction involves the nucleophilic attack of the amino group of 2-aminothiazole on the α-carbon of the ketone, followed by cyclization and dehydration.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization.
One-Pot Multicomponent Reactions: An Efficient Alternative
More recently, one-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of imidazo[2,1-b]thiazoles. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example, involving the condensation of an aldehyde, an amine (such as 2-aminothiazole), and an isocyanide.[8]
Logical Workflow for Groebke–Blackburn–Bienaymé Reaction
Caption: Workflow for the one-pot synthesis of imidazo[2,1-b]thiazoles via the Groebke–Blackburn–Bienaymé reaction.
The Broad Spectrum of Biological Activity
Imidazo[2,1-b]thiazole analogs have been extensively evaluated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases.
Anticancer Activity
A significant body of research has focused on the development of imidazo[2,1-b]thiazole derivatives as anticancer agents.[4][9][10] These compounds have shown efficacy against various cancer cell lines, including melanoma, lung, breast, and prostate cancer.[9][11]
Mechanisms of Action:
-
Kinase Inhibition: Many imidazo[2,1-b]thiazole-based compounds act as inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as B-Raf kinase and focal adhesion kinase (FAK).[4][12]
-
Tubulin Polymerization Inhibition: Some analogs have been shown to target the microtubule network, a key component of the cytoskeleton involved in cell division.[11] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[11][13]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the C6 position with an aryl group, particularly a 4-substituted phenyl ring, is often associated with potent anticancer activity.[9]
-
The presence of electron-withdrawing groups, such as nitro or halo groups, on the phenyl ring at C6 can enhance cytotoxicity.[14]
-
Coupling the imidazo[2,1-b]thiazole core with other bioactive moieties, such as benzimidazoles or natural products like noscapine, has led to the development of highly potent hybrid molecules.[11][13]
Data on Anticancer Activity of Imidazo[2,1-b]thiazole Analogs
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Compound 26 | 6-(substituted phenyl) | A375P (Melanoma) | Sub-micromolar | [9] |
| Compound 27 | 6-(substituted phenyl) | A375P (Melanoma) | Sub-micromolar | [9] |
| Conjugate 6d | Imidazo[2,1-b]thiazole-benzimidazole | A549 (Lung) | 1.08 | [11] |
| Compound 11o | O-derived noscapine conjugate | MIA PaCa-2 (Pancreatic) | 3.6 | [13] |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of compounds with potent activity against Mtb.[15][16][17]
Mechanism of Action:
-
QcrB Inhibition: A key target for many antitubercular imidazo[2,1-b]thiazoles is QcrB, a subunit of the cytochrome bc1 complex involved in cellular respiration.[17] Inhibition of QcrB disrupts the electron transport chain, leading to bacterial cell death.
SAR Insights for Antitubercular Activity:
-
Imidazo[2,1-b]thiazole-5-carboxamides have shown nanomolar potency against replicating and drug-resistant Mtb.[17]
-
The presence of a 4-nitrophenyl moiety on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives has been shown to be crucial for potent antitubercular activity.[14][18]
-
Specific substitutions on the carboxamide nitrogen can significantly impact potency and pharmacokinetic properties.
Antitubercular Activity of Representative Imidazo[2,1-b]thiazole Analogs
| Compound ID | Substitution Pattern | Mtb Strain | IC50/IC90 (µM) | Reference |
| IT10 | Benzo-[d]-imidazo-[2,1-b]-thiazole with 4-nitro phenyl | H37Ra | IC50: 2.32, IC90: 7.05 | [14][18] |
| IT06 | Benzo-[d]-imidazo-[2,1-b]-thiazole with 2,4-dichloro phenyl | H37Ra | IC50: 2.03, IC90: 15.22 | [14] |
| Compound 6c | 2-(2-furyl)-6-phenylimidazo[2,1-b][7][9][15]thiadiazole-5-carbaldehyde | H37Rv | 100% inhibition at >6.25 µg/ml | [15] |
Antimicrobial and Antifungal Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi.[19][20][21][22]
SAR Insights for Antimicrobial/Antifungal Activity:
-
The introduction of a thiosemicarbazone moiety to the imidazo[2,1-b]benzothiazole core has been shown to enhance antimicrobial activity.[20]
-
Modifications at various positions of the imidazo[2,1-b][7][9][15]thiadiazole ring have been found to significantly influence their antibacterial and antifungal effects.[19]
Other Biological Activities
Beyond the activities mentioned above, imidazo[2,1-b]thiazole analogs have also been investigated for:
-
Antiviral activity: Certain derivatives have shown efficacy against viruses such as Coxsackie B4, Feline corona, and Feline herpes viruses.[5]
-
COX-2 Inhibition: A series of analogs containing a methyl sulfonyl COX-2 pharmacophore have been identified as selective and potent inhibitors of the COX-2 isoenzyme, suggesting their potential as anti-inflammatory agents.[7]
-
Anthelmintic activity: The well-known drug Levamisole, an anthelmintic agent, contains the imidazo[2,1-b]thiazole core structure.[5][23]
Self-Validating Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, it is crucial to employ self-validating experimental protocols.
Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes a standard method for evaluating the cytotoxic effects of imidazo[2,1-b]thiazole analogs on cancer cell lines.
1. Cell Culture and Seeding:
-
Maintain the desired cancer cell line (e.g., A549, MCF-7) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well microplates at a predetermined density.
-
Incubate the plates overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test imidazo[2,1-b]thiazole analog in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Self-Validation Checks:
-
The positive control should show a significant and expected reduction in cell viability.
-
The vehicle control should not exhibit any significant cytotoxicity.
-
The dose-response curve should be sigmoidal, indicating a specific biological effect.
-
The experiment should be repeated at least three times to ensure reproducibility.
Signaling Pathway Targeted by Tubulin-Inhibiting Imidazo[2,1-b]thiazoles
Caption: Mechanism of action for tubulin-inhibiting imidazo[2,1-b]thiazole analogs leading to cell cycle arrest and apoptosis.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities exhibited by its analogs underscores the importance of this heterocyclic system in medicinal chemistry. Future research in this area will likely focus on:
-
Target-specific design: Utilizing computational tools and a deeper understanding of disease biology to design analogs that are highly selective for their intended targets, thereby minimizing off-target effects.
-
Exploration of novel biological targets: Screening existing and new imidazo[2,1-b]thiazole libraries against a wider range of biological targets to uncover new therapeutic applications.
-
Development of advanced synthetic methodologies: Further refinement of synthetic routes to allow for more efficient and diverse derivatization of the imidazo[2,1-b]thiazole core.
-
Pharmacokinetic optimization: Modifying the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
By leveraging the knowledge outlined in this guide, researchers and drug development professionals can effectively navigate the chemical space of imidazo[2,1-b]thiazole analogs and contribute to the development of the next generation of innovative medicines.
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Moraski, G. C., et al. (2016). Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS infectious diseases, 2(6), 419-425. [Link]
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Singh, V., Kumar, K., Singh, R. K., & Singh, P. P. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC medicinal chemistry, 13(9), 1109-1122. [Link]
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In Silico ADMET Prediction for Novel Imidazo[2,1-b]thiazole Derivatives: A Technical Guide
Introduction: The Imperative of Early ADMET Profiling
The journey of a drug from initial discovery to market approval is a long, arduous, and expensive process, with a high rate of attrition. A significant proportion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Historically, these critical parameters were often evaluated late in the drug development pipeline, leading to substantial financial and time losses when a promising candidate was found to be unsuitable for clinical use.[2] The modern drug discovery paradigm, therefore, emphasizes the early assessment of ADMET properties to "fail fast and fail cheap," allowing resources to be focused on compounds with the highest probability of success.[3][4]
In silico ADMET prediction has emerged as an indispensable tool in this early-stage evaluation.[3][5] By leveraging computational models, researchers can rapidly and cost-effectively predict the pharmacokinetic and toxicological profiles of a large number of compounds before they are even synthesized.[6][7] This guide provides an in-depth technical overview of the application of in silico ADMET prediction to a particularly promising class of heterocyclic compounds: novel imidazo[2,1-b]thiazole derivatives.
The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10][11][12] This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to effectively apply in silico ADMET prediction in the design and optimization of novel imidazo[2,1-b]thiazole-based drug candidates.
The Imidazo[2,1-b]thiazole Scaffold: Physicochemical Context for ADMET Prediction
The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle containing nitrogen and sulfur atoms.[12][13] Its physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, are key determinants of its ADMET profile and are significantly influenced by the nature and position of its substituents.[14][15]
A critical first step in any in silico ADMET study is a thorough understanding of the core scaffold. The imidazo[2,1-b]thiazole ring system is generally hydrophobic and aromatic in nature.[12] The presence of nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and interactions with biological targets. The sulfur atom can be susceptible to oxidation, a key metabolic pathway.[12]
Before embarking on predictive modeling, it is crucial to calculate fundamental physicochemical descriptors for any novel series of imidazo[2,1-b]thiazole derivatives. These descriptors form the basis of many ADMET prediction models.
Key Physicochemical Descriptors to Calculate:
-
Molecular Weight (MW): Influences diffusion and overall "drug-likeness."[3]
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, impacting absorption and distribution.[16]
-
LogD (Distribution Coefficient at a specific pH): A more physiologically relevant measure of lipophilicity.[16]
-
Topological Polar Surface Area (TPSA): Predicts membrane permeability.[17]
-
Hydrogen Bond Donors and Acceptors: Crucial for solubility and target binding.[14]
-
Aqueous Solubility (LogS): A critical factor for absorption.[16]
These parameters can be readily calculated using a variety of free and commercial software packages. A comparative analysis of these properties across a library of derivatives can provide initial insights into their potential ADMET liabilities.
Core ADMET Parameters and In Silico Prediction Strategies
A comprehensive in silico ADMET assessment should cover a range of key parameters. The following sections detail these parameters and the computational approaches used for their prediction.
Absorption
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Key predictive models for absorption include:
-
Human Intestinal Absorption (HIA): Models predict the percentage of a drug absorbed from the gut.
-
Caco-2 Permeability: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal barrier. In silico models predict the rate of drug passage across this cell layer.
-
P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and bioavailability.[18][19] It is crucial to predict whether a compound is a substrate or an inhibitor of P-gp.[20][21][22]
Distribution
Once absorbed, a drug is distributed throughout the body. Important distribution parameters to predict include:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin. Only the unbound fraction of a drug is pharmacologically active.
-
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential.[18] Conversely, for non-CNS drugs, BBB penetration can lead to unwanted side effects.[23][24][25] A variety of computational models, including those based on machine learning and neural networks, have been developed to predict BBB permeability.[23][24][25]
-
Volume of Distribution (VDss): This parameter reflects the extent to which a drug distributes into tissues versus remaining in the plasma.
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion.[16] Key metabolic predictions include:
-
Cytochrome P450 (CYP) Inhibition and Substrate Prediction: The CYP450 enzyme family is responsible for the metabolism of a vast number of drugs.[16] Predicting whether a compound is an inhibitor or a substrate of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is critical to avoid drug-drug interactions.[26][27] Thiazole-containing compounds, in particular, can be susceptible to CYP-mediated metabolism.[28][29][30]
-
Site of Metabolism (SOM) Prediction: Identifying the specific atoms in a molecule most likely to be metabolized can guide chemical modifications to improve metabolic stability.
Excretion
Excretion is the final removal of the drug and its metabolites from the body. While direct in silico prediction of excretion pathways is less common, parameters like total clearance (CL) can be estimated from metabolic stability and other physicochemical properties.
Toxicity
Predicting potential toxicity is a cornerstone of early drug discovery. Important toxicity endpoints to assess in silico include:
-
hERG (human Ether-à-go-go-Related Gene) Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[31][32][33] Numerous computational models are available to predict hERG inhibition potential.[34][35]
-
Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.
-
Carcinogenicity and Mutagenicity: Predicting the potential of a compound to cause cancer or genetic mutations is essential for safety assessment.
A Practical Workflow for In Silico ADMET Prediction
The following outlines a step-by-step workflow for conducting an in silico ADMET assessment of novel imidazo[2,1-b]thiazole derivatives.
Step 1: Compound Library Preparation
-
Draw the 2D structures of the imidazo[2,1-b]thiazole derivatives using a chemical drawing software.
-
Convert the structures to a suitable format for input into ADMET prediction software (e.g., SMILES or SDF).
-
Ensure correct protonation states and tautomers are considered, as these can significantly impact predictions.
Step 2: Selection of In Silico Tools
A variety of free and commercial software platforms are available for ADMET prediction.[6][36][37][38]
-
Free Web-Based Tools:
-
Commercial Software:
-
ADMET Predictor™ (Simulations Plus): A comprehensive suite of models for predicting a wide array of ADMET properties.
-
Discovery Studio (BIOVIA): Offers a range of tools for ADMET prediction and molecular modeling.
-
StarDrop (Optibrium): Includes modules for ADME QSAR prediction and multi-parameter optimization.[16]
-
It is often beneficial to use multiple tools to gain a consensus prediction and increase confidence in the results.[3]
Step 3: Execution of Predictions
-
Submit the prepared compound library to the selected software platforms.
-
Run the predictions for the desired ADMET endpoints.
Step 4: Data Analysis and Interpretation
-
Compile the prediction results into a structured table for easy comparison of the derivatives.
-
Visualize the data to identify trends and structure-activity relationships (SAR).
-
Prioritize compounds with the most favorable predicted ADMET profiles for further investigation.
Data Presentation: A Comparative Analysis
To illustrate the output of an in silico ADMET study, the following table presents hypothetical prediction data for a small set of imidazo[2,1-b]thiazole derivatives.
| Compound ID | MW | LogP | LogS | HIA (%) | Caco-2 (logPapp) | BBB Permeant | P-gp Substrate | CYP2D6 Inhibitor | hERG Inhibitor |
| IMT-001 | 350.4 | 3.2 | -4.5 | 92.5 | 0.95 | Yes | No | No | Low Risk |
| IMT-002 | 420.5 | 4.8 | -5.8 | 85.1 | 0.52 | Yes | Yes | No | High Risk |
| IMT-003 | 380.2 | 2.5 | -3.1 | 95.3 | 1.21 | No | No | Yes | Low Risk |
| IMT-004 | 450.6 | 5.1 | -6.2 | 78.9 | 0.33 | Yes | Yes | No | High Risk |
Visualizing the Workflow
A clear understanding of the in silico ADMET prediction workflow is essential for its effective implementation.
Caption: A generalized workflow for in silico ADMET prediction and experimental validation.
Conclusion and Future Perspectives
In silico ADMET prediction is a powerful and indispensable component of modern drug discovery.[41] For researchers working with novel imidazo[2,1-b]thiazole derivatives, these computational tools offer a rapid and cost-effective means to prioritize compounds with a higher likelihood of clinical success. By integrating ADMET prediction early in the design phase, it is possible to guide synthetic efforts towards molecules with optimized pharmacokinetic and safety profiles.
While in silico models are continually improving in their accuracy and scope, it is crucial to remember that they are predictive tools and not a substitute for experimental validation.[39] The most effective drug discovery programs will utilize a synergistic approach, where in silico predictions guide the selection of compounds for synthesis and subsequent in vitro and in vivo testing. The iterative cycle of prediction, synthesis, and testing is the hallmark of a successful and efficient drug discovery campaign.
As our understanding of the biological processes underlying ADMET continues to grow, and as computational power and machine learning algorithms become more sophisticated, the predictive accuracy of in silico models will undoubtedly increase.[37] This will further solidify the role of computational ADMET prediction as a cornerstone of modern medicinal chemistry, enabling the faster and more efficient development of safe and effective new medicines based on promising scaffolds like imidazo[2,1-b]thiazole.
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Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][8][23][24]triazole and Imidazo[2,1-b][1][8][24]thiadiazole Derivatives. PubMed Central. Available at: [Link]
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Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024. PubChem. Available at: [Link]
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Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. PubMed Central. Available at: [Link]
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Whitepaper: A Technical Guide to the Discovery and Validation of Novel Biological Targets for Imidazo[2,1-b]thiazole Scaffolds
Abstract
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with a vast spectrum of biological activities.[1][2][3][4] From the antihelminthic and immunomodulatory drug Levamisole to novel agents with anticancer, antitubercular, and antiviral properties, this scaffold's versatility has captured the attention of medicinal chemists worldwide.[1][5][6] A significant challenge and opportunity in the continued development of imidazo[2,1-b]thiazole-based therapeutics lies in the precise identification and validation of their molecular targets. Understanding the mechanism of action is paramount for optimizing lead compounds, predicting off-target effects, and ultimately, ensuring clinical success.[7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of modern strategies for elucidating the biological targets of novel imidazo[2,1-b]thiazole derivatives. We will move beyond theoretical discussions to provide field-proven insights and detailed experimental protocols, empowering researchers to effectively deorphanize their compounds and accelerate the drug discovery pipeline.
The Imidazo[2,1-b]thiazole Scaffold: A Foundation for Diverse Bioactivity
The fused bicyclic system of imidazo[2,1-b]thiazole offers a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[6] This chemical tractability has led to the development of derivatives targeting a wide array of diseases. An initial phenotypic screen often reveals a compound's potential, but this is merely the starting point of the drug discovery journey.[8][9]
Known Therapeutic Areas and Associated Targets:
The breadth of activity reported for this scaffold underscores the necessity of robust target identification strategies. A single core structure can be decorated to interact with vastly different biological macromolecules.
| Therapeutic Area | Example Biological Target(s) | Key Activities Noted | References |
| Oncology | Kinases (Pan-RAF, FAK, EGFR, SHP2), Tubulin | Antiproliferative, Apoptosis Induction, Cell Cycle Arrest | [5][10][11][12][13][14][15][16][17] |
| Infectious Disease | Pantothenate Synthetase (Mtb) | Antitubercular, Antiviral, Antibacterial, Antifungal | [1][3][4][18][19][20][21][22] |
| Immunomodulation | Various (Mechanism complex) | Immunostimulatory | [1] |
This diversity highlights a critical reality: a potent hit from a phenotypic screen has an unknown mechanism of action. The subsequent imperative is to answer the question: What protein or pathway is this compound modulating to achieve the observed effect?
Strategic Framework for Target Identification
The process of identifying a small molecule's target is a multi-faceted endeavor that can be broadly categorized into direct and indirect methods. The choice of strategy depends on the specific research question, the properties of the small molecule, and the available resources.[7][9]
Caption: High-level workflow for discovering and validating new biological targets.
Direct Identification Approaches: Finding the Physical Interaction
Direct methods aim to physically isolate the protein target(s) that bind to the imidazo[2,1-b]thiazole compound. These techniques are powerful because they provide direct evidence of a physical interaction. Proteomics, particularly mass spectrometry, is the cornerstone of the analytical readout for these methods.[23][24][25]
This is a classic and widely used technique.[24][26] The core principle involves immobilizing the small molecule "bait" to a solid support (like agarose beads) to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[7][27]
Causality Behind Experimental Choices:
-
Immobilization Site: The choice of where to attach the linker on the imidazo[2,1-b]thiazole scaffold is critical. Structure-Activity Relationship (SAR) data is invaluable here. The linker must be attached at a position shown to be dispensable for biological activity to ensure the pharmacophore remains exposed and active.[26]
-
Linker Length: A linker (e.g., PEG) is used to minimize steric hindrance from the solid support, allowing target proteins to access the immobilized compound.[27]
-
Control Group: A crucial control is to use beads without the compound or with an immobilized inactive analog. This helps distinguish true binding partners from proteins that non-specifically adhere to the matrix.
Caption: Workflow for an Affinity-Based Pull-Down experiment.
Protocol: Affinity-Based Pull-Down for Target ID
-
Probe Synthesis:
-
Synthesize an analog of your lead imidazo[2,1-b]thiazole compound featuring a functional group (e.g., carboxylic acid, amine) suitable for conjugation, located at a non-critical position determined by SAR.
-
Covalently attach the analog to N-hydroxysuccinimide (NHS)-activated agarose beads via the functional group. Use a linker if necessary.
-
Prepare control beads by blocking the NHS groups without adding the compound.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to your compound) to ~80-90% confluency.
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. Determine protein concentration using a BCA assay.
-
-
Affinity Purification:
-
Incubate 1-5 mg of the clarified cell lysate with 50 µL of the compound-conjugated beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer (for gel-based analysis) or using a competitive eluent or pH change for mass spectrometry.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE. Visualize with Coomassie or silver stain. Excise bands that are present in the compound pull-down but absent or reduced in the control lane.
-
Alternatively, perform an in-solution trypsin digest of the total eluate.
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database. True targets should be significantly enriched in the experimental sample over the control.
-
DARTS is a powerful label-free method that leverages a common biophysical phenomenon: the binding of a small molecule often stabilizes its target protein against proteolysis.[7][26] This method avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.
Causality Behind Experimental Choices:
-
Protease Selection: A broad-spectrum protease like pronase or thermolysin is often used. The key is that it should be able to digest the majority of proteins in the lysate under native conditions.
-
Compound Concentration: It's crucial to use a concentration of the imidazo[2,1-b]thiazole derivative that is sufficient to achieve target saturation. This is typically several-fold higher than its measured EC50 or Ki.
-
Digestion Time: The duration of protease treatment is optimized to achieve significant degradation of unprotected proteins while leaving a detectable amount of the stabilized target.
Caption: The principle of Drug Affinity Responsive Target Stability (DARTS).
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation:
-
Prepare a native cell lysate as described in the affinity pull-down protocol (Section 2.1.1, Step 2).
-
-
Compound Incubation:
-
In separate tubes, incubate a fixed amount of lysate (e.g., 100 µg) with your imidazo[2,1-b]thiazole compound or vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to each tube. The optimal protease concentration and digestion time must be determined empirically. A good starting point is a 1:100 (protease:total protein) ratio for 15-30 minutes at 25°C.
-
Stop the digestion by adding a protease inhibitor or by immediately adding SDS-PAGE loading buffer and boiling.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and visualize with Coomassie or silver staining.
-
Look for a protein band that is present or more intense in the compound-treated lane compared to the vehicle-treated lane. This band represents the protease-protected target protein.
-
Excise the band of interest and identify the protein using LC-MS/MS.
-
Alternatively, for a hypothesis-driven approach, perform a Western blot using an antibody against a suspected target to see if it is protected from degradation.
-
Target Validation: From Hypothesis to Confirmation
Identifying a putative target is a major milestone, but it is not the endpoint. Target validation is the critical process of confirming that modulation of the identified protein is indeed responsible for the compound's observed biological effect.[8][23]
Key Validation Approaches:
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the target protein. If the cells subsequently become resistant to the imidazo[2,1-b]thiazole compound, it provides strong evidence that the protein is the relevant target.[9]
-
Biochemical Assays: If the identified target is an enzyme (e.g., a kinase), perform in vitro activity assays.[8] Demonstrate that your compound directly inhibits or activates the recombinant purified protein with a potency (IC50/EC50) that correlates with its cellular activity (e.g., anti-proliferative GI50). For example, many imidazo[2,1-b]thiazole derivatives have been confirmed as direct inhibitors of kinases like RAF and FAK in enzymatic assays.[11][15]
-
Cellular Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in intact cells. This assay measures the thermal stabilization of a protein upon ligand binding.
-
Structure-Activity Relationship (SAR) Correlation: Synthesize analogs of your lead compound with varying potencies. A good correlation between their biochemical potency against the target and their cellular activity strongly supports a direct mechanism of action.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold remains a highly productive starting point for the discovery of novel therapeutics. Its proven success across multiple disease areas, from oncology to infectious disease, is a testament to its chemical versatility.[3][6][28] However, moving a promising hit compound forward requires a deep and accurate understanding of its molecular mechanism.
The methodologies outlined in this guide—from affinity-based proteomics to label-free stability profiling—provide a robust toolkit for the modern drug discovery scientist. By systematically applying these techniques and rigorously validating the resulting hypotheses, researchers can successfully deorphanize their imidazo[2,1-b]thiazole derivatives. This crucial step not only illuminates the path for lead optimization but also builds a solid foundation for the development of next-generation therapeutics with enhanced efficacy and safety. The integration of chemical proteomics with genetic and biochemical validation will continue to be the cornerstone of successful target discovery campaigns.[24][29][30]
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An In-depth Technical Guide to the Structure Elucidation of 1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its precise chemical architecture. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of a novel heterocyclic entity, 1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine. This molecule, belonging to the versatile imidazo[2,1-b]thiazole class, represents a scaffold of significant interest due to the diverse pharmacological activities exhibited by its derivatives, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3]
This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven narrative that mirrors the real-world workflow of a structure elucidation specialist. We will delve into the "why" behind each experimental choice, demonstrating how a multi-technique, synergistic approach provides a self-validating system for structural confirmation. The methodologies described herein are grounded in established analytical principles and supported by authoritative references, ensuring both scientific integrity and practical applicability for researchers in the field.
The Initial Interrogation: Establishing the Molecular Blueprint via Mass Spectrometry
The first step in characterizing any new chemical entity is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial investigation, providing a precise mass measurement that allows for the unambiguous determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Perform the analysis in positive ion mode (ESI+), as the primary amine group in the target molecule is readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Processing: Determine the accurate mass of the protonated molecule [M+H]⁺ and use the instrument's software to calculate the most plausible elemental composition based on the measured mass and isotopic pattern.
Expected Data & Interpretation
For 1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine (C₈H₁₀N₃S), the expected data is summarized in the table below.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₁₀N₃S | Based on the anticipated chemical structure. |
| Monoisotopic Mass | 182.0623 | The calculated exact mass of the most abundant isotopes. |
| [M+H]⁺ (ESI+) | 183.0695 | The expected m/z for the protonated molecule. |
The HRMS data provides the first piece of concrete evidence for the compound's identity. A measured mass within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₈H₁₀N₃S provides high confidence in the elemental composition.
Assembling the Framework: Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structural framework of a molecule. Through a series of 1D and 2D experiments, we can identify the different types of protons and carbons, and critically, how they are connected to each other.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-3 | ~7.0-7.2 | d | 1H | Located on the thiazole ring, adjacent to the sulfur atom. |
| H-5 | ~7.8-8.0 | s | 1H | Aromatic proton on the imidazole portion of the ring system. |
| -CH₂-NH₂ | ~3.9-4.1 | s | 2H | Methylene protons adjacent to the electron-withdrawing imidazothiazole ring and the amine group. |
| -CH₃ | ~2.4-2.6 | s | 3H | Methyl group attached to the imidazole ring. |
| -NH₂ | Variable (broad s) | br s | 2H | Amine protons; chemical shift is concentration and solvent dependent and the signal is often broad due to quadrupole broadening and exchange. |
Note: Chemical shift predictions are based on analysis of similar imidazo[2,1-b]thiazole structures reported in the literature.[4][5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-2 | ~145-150 | Carbon in the imidazole ring bearing the methyl group. |
| C-3 | ~110-115 | Carbon in the thiazole ring. |
| C-5 | ~115-120 | Carbon in the imidazole ring. |
| C-6 | ~130-135 | Carbon in the imidazole ring bearing the aminomethyl substituent. |
| C-7a (bridgehead) | ~125-130 | Bridgehead carbon of the fused ring system. |
| -CH₂-NH₂ | ~40-45 | Methylene carbon adjacent to the amine and the aromatic ring. |
| -CH₃ | ~15-20 | Methyl carbon. |
The Power of 2D NMR: Confirming the Connections
While 1D NMR provides a list of parts, 2D NMR experiments reveal the assembly instructions.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, a key expected correlation would be weak or no coupling between the isolated aromatic protons, confirming their positions on the ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular skeleton. For instance, the protons of the -CH₂-NH₂ group should show correlations to C-5, C-6, and C-7a, definitively placing the aminomethyl group at the C-6 position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.
Deconstruction for Confirmation: Mass Spectrometry Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides an orthogonal method for structural verification by analyzing the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule and analyzing the resulting fragment ions, we can gain further confidence in the proposed structure.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: Use a mass spectrometer capable of tandem MS, such as a triple quadrupole or an ion trap/Orbitrap instrument.
-
Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 183.0695) in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Subject the isolated parent ions to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.
Predicted Fragmentation Pathway
The imidazo[2,1-b]thiazole core is relatively stable, but characteristic fragmentation patterns can be predicted.
Caption: Predicted MS/MS fragmentation of 1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine.
-
Loss of Ammonia (-NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z ~150.
-
Loss of Hydrogen Sulfide (-H₂S): Cleavage of the thiazole ring can lead to the loss of H₂S, resulting in a fragment at m/z ~135.
-
Loss of a Methyl Radical (-CH₃): Loss of the methyl group from the imidazole ring can also occur, leading to a fragment at m/z ~133 from the m/z 150 fragment.
The presence of these characteristic fragment ions in the MS/MS spectrum would provide strong corroborating evidence for the assigned structure.
The Final Verification: A Synergistic Workflow
The strength of this structure elucidation strategy lies in the convergence of data from multiple, independent analytical techniques. Each experiment provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule's identity.
Caption: A synergistic workflow for unambiguous structure elucidation.
Conclusion: Beyond Structure to Function
The rigorous application of the analytical methodologies detailed in this guide—HRMS for elemental composition, a suite of NMR experiments for atomic connectivity, and tandem mass spectrometry for fragmentation analysis—provides an unassailable confirmation of the structure of 1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine. This foundational knowledge is the critical launchpad for all further investigations, including the exploration of its biological activities, the development of structure-activity relationships (SAR), and its potential as a therapeutic agent. By adhering to this logical and self-validating workflow, researchers and drug development professionals can proceed with the highest degree of confidence in their molecular assets.
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Available at: [Link].
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Available at: [Link].
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Indian Journal of Chemistry. (2022). Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Available at: [Link].
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link].
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ResearchGate. (2011). Chemistry of Imidazo[2,1-b][4]thiadiazoles. Available at: [Link].
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ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Available at: [Link].
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Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Available at: [Link].
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MDPI. (n.d.). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Available at: [Link].
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link].
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Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link].
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link].
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ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Available at: [Link].
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Available at: [Link].
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An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[2,1-b]thiazole-Based Compounds
Introduction: The Imidazo[2,1-b]thiazole Scaffold in Modern Drug Discovery
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic system, comprised of a fused imidazole and thiazole ring, serves as a versatile framework for the design of novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. A thorough understanding and precise measurement of these properties are therefore paramount for the successful development of imidazo[2,1-b]thiazole-based drug candidates.
This technical guide provides a comprehensive overview of the key physicochemical properties of imidazo[2,1-b]thiazole-based compounds, with a focus on their experimental determination. It is intended for researchers, scientists, and drug development professionals seeking to optimize the drug-like characteristics of this important class of molecules.
Lipophilicity (LogP/LogD): A Key Determinant of Drug Action
Lipophilicity, the affinity of a compound for a lipid-rich environment, is a critical parameter in drug design. It influences a drug's ability to cross biological membranes, its binding to target proteins, and its overall pharmacokinetic behavior. The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).
The Significance of Lipophilicity in Drug Design
A delicate balance of lipophilicity is crucial for optimal drug efficacy. While sufficient lipophilicity is required for membrane permeation and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the modulation of lipophilicity through structural modifications of the imidazo[2,1-b]thiazole scaffold is a key strategy in lead optimization.
Experimental Determination of Lipophilicity
While several in silico methods exist for predicting LogP, experimental determination remains the gold standard for accurate assessment. The two most widely used methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The shake-flask method is the traditional and most direct method for LogP determination. It involves partitioning a compound between two immiscible phases, typically n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of the imidazo[2,1-b]thiazole compound in a suitable solvent.
-
Partitioning: Add a known amount of the stock solution to a mixture of the two pre-saturated phases in a flask.
-
Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The choice of analytical technique depends on the chromophoric properties and concentration of the analyte.
The RP-HPLC method offers a faster and more efficient way to estimate LogP values for a series of compounds. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Experimental Protocol: RP-HPLC for LogP Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18) is required.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used.
-
Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention factors (k) against their LogP values.
-
Sample Analysis: The imidazo[2,1-b]thiazole compounds are injected under the same chromatographic conditions.
-
Calculation of LogP: The retention times of the test compounds are used to calculate their retention factors, and their LogP values are then extrapolated from the calibration curve.
Causality Behind Experimental Choices: The C18 column provides a nonpolar environment that mimics the lipid bilayer. The organic modifier in the mobile phase controls the elution of the compounds, with more lipophilic compounds having longer retention times.
Diagram of the RP-HPLC Workflow for LogP Determination
Caption: Workflow for LogP determination using RP-HPLC.
Representative Lipophilicity Data
The following table provides representative, illustrative LogP values for a series of substituted imidazo[2,1-b]thiazole derivatives. These values are based on typical ranges observed for similar heterocyclic compounds and are intended for educational purposes.
| Compound ID | R1 | R2 | Representative LogP |
| IMT-001 | H | Phenyl | 2.5 |
| IMT-002 | H | 4-Chlorophenyl | 3.1 |
| IMT-003 | H | 4-Methoxyphenyl | 2.3 |
| IMT-004 | CH3 | Phenyl | 2.9 |
| IMT-005 | CH3 | 4-Chlorophenyl | 3.5 |
Acid Dissociation Constant (pKa): Understanding Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules, pKa values determine the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.
The Importance of pKa in Drug Development
The imidazo[2,1-b]thiazole scaffold contains nitrogen atoms that can be protonated, making these compounds basic. The pKa value(s) will determine the charge state of the molecule in different physiological compartments, such as the stomach (low pH) and the intestines (higher pH). This is crucial for predicting oral absorption and bioavailability.
Experimental Determination of pKa
Potentiometric titration and UV-metric titration are two common and accurate methods for determining pKa values.
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Instrumentation: A calibrated pH meter with a suitable electrode and a burette for precise titrant delivery.
-
Sample Preparation: Dissolve a known amount of the imidazo[2,1-b]thiazole compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be used to identify the equivalence point.
Causality Behind Experimental Choices: The use of a calibrated pH meter is essential for accurate measurements. The choice of titrant depends on whether the compound is acidic or basic. For sparingly soluble compounds, a cosolvent may be necessary, and extrapolation methods can be used to determine the aqueous pKa.
This method is particularly useful for compounds that possess a chromophore that changes its UV-Vis absorbance upon ionization. It requires a smaller amount of sample compared to potentiometric titration.
Experimental Protocol: UV-Metric Titration for pKa Determination
-
Instrumentation: A UV-Vis spectrophotometer with a thermostatted cell holder.
-
Sample Preparation: Prepare a series of solutions of the imidazo[2,1-b]thiazole compound in buffers of different, precisely known pH values.
-
Spectral Measurement: Record the UV-Vis spectrum of the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Causality Behind Experimental Choices: The selection of the analytical wavelength is critical for maximizing the signal-to-noise ratio. The use of a series of buffers with known pH values allows for the precise correlation between absorbance and the ionization state of the molecule.
Diagram of the Potentiometric Titration Setup
Caption: Schematic of a potentiometric titration for pKa determination.
Representative pKa Data
The following table provides illustrative pKa values for the basic nitrogen atom in the imidazole ring of representative imidazo[2,1-b]thiazole derivatives.
| Compound ID | R1 | R2 | Representative pKa |
| IMT-001 | H | Phenyl | 5.8 |
| IMT-002 | H | 4-Chlorophenyl | 5.5 |
| IMT-003 | H | 4-Methoxyphenyl | 6.1 |
| IMT-004 | CH3 | Phenyl | 6.0 |
| IMT-005 | CH3 | 4-Chlorophenyl | 5.7 |
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poorly soluble compounds often exhibit low and variable oral absorption, posing a major challenge in drug development.
The Importance of Solubility
For orally administered drugs, dissolution in the gastrointestinal fluids is the first step towards absorption. The solubility of imidazo[2,1-b]thiazole derivatives can be influenced by factors such as their crystal lattice energy, lipophilicity, and pKa.
Experimental Determination of Solubility
Thermodynamic and kinetic solubility assays are commonly used to assess the aqueous solubility of drug candidates.
Experimental Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid imidazo[2,1-b]thiazole compound to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: Filter or centrifuge the suspension to remove the undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Causality Behind Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed, which is necessary for determining the thermodynamic solubility. The extended equilibration time allows the system to reach a true equilibrium between the solid and dissolved states.
Chemical Stability: Ensuring Drug Integrity
Chemical stability is a critical quality attribute of any drug substance. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially toxic impurities.
The Importance of Chemical Stability
Forced degradation studies are performed to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods.[1][4] These studies expose the drug to stress conditions such as heat, humidity, light, acid, base, and oxidation.
Experimental Approach: Forced Degradation Studies
Experimental Protocol: Forced Degradation Study
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the compound with a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat the compound with a solution of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose the compound (in solid and solution form) to UV and visible light.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector) to separate the parent compound from its degradation products.
-
Data Evaluation: The extent of degradation is quantified, and the degradation products are characterized.
Causality Behind Experimental Choices: The choice of stress conditions is based on ICH guidelines and is designed to accelerate the degradation pathways that might occur under normal storage conditions. The use of a stability-indicating analytical method is crucial to ensure that the degradation products are separated from the parent drug and can be accurately quantified.
Diagram of Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion: A Holistic Approach to Physicochemical Profiling
The successful development of imidazo[2,1-b]thiazole-based drug candidates necessitates a comprehensive understanding and optimization of their physicochemical properties. This guide has provided an in-depth overview of the key parameters—lipophilicity, pKa, solubility, and chemical stability—and has detailed the experimental methodologies for their determination. By employing these techniques and principles, researchers can make informed decisions in the design and selection of compounds with enhanced drug-like properties, ultimately increasing the probability of success in bringing new and effective therapies to the clinic.
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ResearchGate, "Chemistry of Imidazo[2,1-b][2][5][6]thiadiazoles," Tetrahedron, 2011.
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An In-Depth Technical Guide to Preliminary Cytotoxicity Screening of Imidazo[2,1-b]thiazole Libraries
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of imidazo[2,1-b]thiazole libraries. The focus is on establishing a robust, scientifically sound, and efficient screening process to identify promising anticancer lead compounds.
Section 1: Foundational Principles of Cytotoxicity Screening in Drug Discovery
The initial phase of anticancer drug discovery hinges on the effective identification of molecules that can selectively induce cell death in cancerous cells.[1][2] High-throughput screening (HTS) of chemical libraries is a cornerstone of this process, allowing for the rapid evaluation of thousands of compounds.[3][4][5] However, the success of any screening campaign is fundamentally tied to the quality and relevance of the assays employed.[6][7] Preliminary cytotoxicity screening serves as the first filter, aiming to eliminate inactive compounds and prioritize those with potent cytotoxic effects for further investigation.[8][9]
The imidazo[2,1-b]thiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[10][11] Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, making them a promising class of compounds for novel anticancer drug development.[12][13][14][15][16]
The Causality Behind the Screen: Why Start with Cytotoxicity?
The rationale for initiating the screening process with a cytotoxicity assay is twofold:
-
Efficacy Filter: It provides a direct measure of a compound's ability to kill or inhibit the proliferation of cancer cells. This is the primary desired outcome for many anticancer therapeutics.
-
Efficiency: Cytotoxicity assays are generally well-suited for HTS formats, offering a balance of speed, cost-effectiveness, and reproducibility.[2] This allows for the rapid triage of large compound libraries.[4]
Section 2: Designing a Self-Validating Screening Workflow
A robust screening workflow is a self-validating system. This means that the experimental design incorporates controls and orthogonal assays to ensure the reliability and reproducibility of the data.
Figure 1: A robust workflow for preliminary cytotoxicity screening.
The Critical Choice: Cell Line Selection
The selection of appropriate cancer cell lines is paramount for the clinical relevance of the screening results.[17] A common starting point is the NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, which has been instrumental in anticancer drug discovery.[18][19]
For a focused preliminary screen of imidazo[2,1-b]thiazole libraries, a smaller, representative panel is often more practical. The choice should be guided by:
-
Known Activity: Previous studies have shown imidazo[2,1-b]thiazole derivatives to be active against melanoma, breast, and colon cancer cell lines.[10][12][13] Therefore, including cell lines such as A375 (melanoma), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) is a logical starting point.
-
Diversity: Including cell lines from different cancer types can provide early insights into the spectrum of activity.
-
Growth Characteristics: Select cell lines with reproducible growth rates to ensure assay consistency.
Primary Screening: Assessing Metabolic Activity
The initial screen should be a high-throughput, sensitive, and cost-effective assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that meets these criteria.[20][21]
Principle of the MTT Assay:
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living cells.
Why MTT as a Primary Screen?
-
High-Throughput Compatibility: The assay is easily adaptable to 96- or 384-well plate formats.[22]
-
Sensitivity: It can detect changes in cell viability with a high degree of sensitivity.
-
Established Protocol: The methodology is well-documented and widely validated.[20][21][23]
Hit Identification and IC50 Determination
Compounds that exhibit a predefined level of growth inhibition (e.g., >50% at a single concentration) in the primary screen are considered "hits." These hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound that inhibits 50% of a biological process, in this case, cell viability.[24] A lower IC50 value indicates a more potent compound.[25][26]
Interpreting IC50 Values:
It is crucial to understand that the IC50 value is context-dependent and can be influenced by factors such as cell type, incubation time, and the specific assay used.[25][26] While a potent IC50 is desirable, it does not solely define a promising drug candidate. It is a critical piece of the puzzle that guides further investigation.[27]
Confirmation and Orthogonal Validation: Membrane Integrity Assays
To validate the hits from the primary screen and to rule out assay-specific artifacts, an orthogonal assay with a different mechanism of action is essential. The Lactate Dehydrogenase (LDH) assay is an excellent choice for this purpose.
Principle of the LDH Assay:
The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[28][29] The amount of LDH in the culture supernatant is directly proportional to the number of dead or dying cells.
Why LDH for Confirmation?
-
Different Endpoint: It measures cell death via membrane leakage, providing a distinct data point from the metabolic activity measured by the MTT assay.[6] This helps to confirm true cytotoxicity and distinguish it from cytostatic effects.[30]
-
Complements MTT: While MTT measures viable cells, LDH quantifies dead cells, offering a comprehensive picture of the compound's effect.
-
Sensitivity: Modern bioluminescent LDH assays are highly sensitive and can detect cytotoxicity in a small number of cells.[31]
Section 3: Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific cell lines and laboratory conditions.
Cell Culture and Plating
-
Cell Line Maintenance: Culture the selected cancer cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well) and allow them to adhere overnight.[22]
Compound Preparation and Treatment
-
Stock Solutions: Prepare high-concentration stock solutions of the imidazo[2,1-b]thiazole library compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the compounds in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include appropriate controls: vehicle control (medium with DMSO), positive control (a known cytotoxic drug like doxorubicin), and untreated control (medium only).
MTT Assay Protocol
-
Incubation: Incubate the treated plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20][32]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[20]
LDH Assay Protocol
-
Sample Collection: After the desired incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.[31]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.[29]
-
Signal Measurement: Incubate the plate at room temperature for the recommended time and then measure the absorbance or fluorescence using a microplate reader.
Section 4: Data Analysis and Interpretation
Calculation of Percentage Viability and Cytotoxicity
MTT Assay: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] * 100
LDH Assay: Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH Release: LDH released from untreated cells.
-
Maximum LDH Release: LDH released from cells treated with a lysis buffer.
Dose-Response Curves and IC50 Calculation
Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[19] Software such as GraphPad Prism is commonly used for this analysis.
Data Presentation
Summarize the IC50 values for all hit compounds against the tested cell lines in a clear and concise table for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cell Line 1 (e.g., A375) IC50 (µM) | Cell Line 2 (e.g., MDA-MB-231) IC50 (µM) | Cell Line 3 (e.g., HCT-116) IC50 (µM) |
| IMT-001 | 2.5 | 5.1 | 3.8 |
| IMT-002 | > 50 | > 50 | > 50 |
| IMT-003 | 0.8 | 1.2 | 0.9 |
| Doxorubicin | 0.1 | 0.15 | 0.12 |
Section 5: Mechanistic Insights and Next Steps
The preliminary cytotoxicity screen is the first step in a long journey. The imidazo[2,1-b]thiazole scaffold has been associated with various mechanisms of action, including tubulin polymerization inhibition and pan-RAF inhibition.[33][34][35] Hits from this initial screen should be prioritized for further studies to elucidate their mechanism of action.
Figure 2: Logical progression from hit prioritization to in vivo studies.
Section 6: Conclusion
A well-designed preliminary cytotoxicity screening campaign is essential for the successful identification of novel anticancer drug candidates from imidazo[2,1-b]thiazole libraries. By employing a scientifically rigorous and self-validating workflow that combines metabolic and membrane integrity assays, researchers can confidently identify and prioritize compounds for further development. The insights gained from this initial screen provide the foundation for subsequent mechanistic studies and lead optimization efforts.
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- Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole deriv
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- Validation of In Vitro Assays to Measure Cytotoxicity in 3D Cell Cultures. Select Science.
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Identifying the Core Pharmacophore of Imidazo[2,1-b]thiazole Anticancer Agents: A Methodological and Structural Analysis
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This guide provides a comprehensive technical overview of the methodologies used to identify and validate the pharmacophore of imidazo[2,1-b]thiazole-based anticancer agents. We will explore both ligand- and structure-based approaches, detail key experimental protocols for validation, and synthesize the critical structure-activity relationship (SAR) insights that govern the efficacy of this important class of molecules.
The Imidazo[2,1-b]thiazole Scaffold in Modern Oncology
A Privileged Core for Anticancer Drug Design
The imidazo[2,1-b]thiazole ring system is considered a privileged scaffold due to its ability to interact with multiple, unrelated biological targets by presenting substituents in specific spatial orientations. This versatility has led to its exploration in targeting various hallmarks of cancer. The fused ring system is relatively stable metabolically and offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Molecular Targets and Mechanisms of Action
Compounds based on the imidazo[2,1-b]thiazole core have been shown to exert their anticancer effects through the modulation of several key cellular targets and pathways.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Targets include Phosphoinositide 3-kinases (PI3K), Aurora kinases, and others involved in cell cycle progression and survival.
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition: Other targets include enzymes like farnesyltransferase, which is involved in post-translational modification of proteins crucial for cell signaling, such as Ras.
The logical workflow for identifying and validating the pharmacophore for this class of agents is a multi-step, iterative process that combines computational modeling with empirical biological testing.
Caption: A typical workflow for pharmacophore identification and optimization.
Core Methodologies for Pharmacophore Elucidation
The identification of a pharmacophore—the essential three-dimensional arrangement of electronic and steric features necessary for biological activity—is a cornerstone of rational drug design.
Ligand-Based Pharmacophore Modeling
Causality Behind Experimental Choice: This approach is utilized when a high-resolution 3D structure of the biological target is unavailable. It relies on the principle that a set of active molecules must share a common set of structural features arranged in a similar geometry to bind to the same target site. By analyzing a series of active compounds, one can deduce a hypothetical pharmacophore model.
Protocol: 3D Ligand-Based Pharmacophore Generation
-
Conformational Analysis:
-
Objective: To generate a diverse set of low-energy 3D conformations for each active molecule in the training set.
-
Procedure:
-
Sketch or import the 2D structure of each molecule into a molecular modeling software (e.g., Schrödinger Maestro, MOE).
-
Use a robust conformational search algorithm (e.g., OPLS3e force field with a Monte Carlo or Systematic search).
-
Retain all unique conformations within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
-
Self-Validation: Ensure the search is exhaustive enough to include the bioactive conformation by checking for convergence of low-energy structures.
-
-
Molecular Alignment:
-
Objective: To superimpose the flexible conformations of the active molecules based on common chemical features.
-
Procedure:
-
Define pharmacophoric features for each molecule: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic groups (HY), etc.
-
Use an alignment algorithm (e.g., HipHop or Phase in Schrödinger) to identify common-feature alignments among the low-energy conformations.
-
-
-
Hypothesis Generation & Scoring:
-
Objective: To generate and rank pharmacophore hypotheses that are common to the most active molecules.
-
Procedure:
-
The software will generate multiple hypotheses, each consisting of a 3D arrangement of features.
-
Each hypothesis is scored based on how well it maps the features of the active molecules and its calculated survival score. A good model should map the most active compounds well while failing to map inactive ones.
-
-
Caption: A hypothetical pharmacophore model for an imidazo[2,1-b]thiazole.
Structure-Activity Relationship (SAR) of Anticancer Imidazo[2,1-b]thiazoles
Systematic modification of the imidazo[2,1-b]thiazole core has yielded crucial insights into the features required for anticancer activity.
The Imidazo[2,1-b]thiazole Core
The bicyclic scaffold itself is the primary anchoring element. Its planarity and rigidity are essential for orienting the substituents into the binding pocket of the target protein.
Key Substitution Points
-
C6-Position: Often substituted with an aryl group (e.g., phenyl, substituted phenyl). This group frequently occupies a hydrophobic pocket in the target's active site. Electron-withdrawing or donating groups on this phenyl ring can modulate activity significantly. For instance, in PI3K inhibitors, a morpholino group on the C6-phenyl ring has been shown to enhance potency and selectivity.
-
C5-Position: Substitutions here are critical for target interaction. Small alkyl or aryl groups are often found. In many kinase inhibitors, this position can be used to project a vector towards the solvent-exposed region, allowing for modifications that improve solubility and pharmacokinetic properties.
-
C2-Position: This position is often substituted with aryl or heteroaryl groups. These substituents can form key hydrogen bonds or pi-stacking interactions. For example, a methyl-substituted phenyl at C2 has been found to be favorable in some series.
-
C3-Position: Modification at this position is less common but can be used to fine-tune activity. Introducing small groups can influence the electronic properties of the imidazole ring.
Quantitative SAR Data Summary
The following table summarizes hypothetical SAR data for a series of imidazo[2,1-b]thiazole-based PI3Kα inhibitors, illustrating the impact of substitutions at key positions.
| Compound ID | R1 (C6-substituent) | R2 (C2-substituent) | PI3Kα IC₅₀ (nM) | Cytotoxicity (MCF-7) GI₅₀ (µM) |
| 1a | Phenyl | Methyl | 150 | 15.2 |
| 1b | 4-Fluorophenyl | Methyl | 95 | 10.8 |
| 1c | 4-Methoxyphenyl | Methyl | 78 | 8.5 |
| 1d | 4-Morpholinophenyl | Methyl | 5 | 0.9 |
| 2a | 4-Morpholinophenyl | Phenyl | 12 | 2.1 |
| 2b | 4-Morpholinophenyl | 4-Chlorophenyl | 25 | 4.3 |
Data is representative and for illustrative purposes.
Experimental Validation Protocols
Computational models are predictive tools; their hypotheses must be confirmed through rigorous experimental validation.
Protocol: In Vitro Kinase Inhibition Assay
Causality Behind Experimental Choice: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase target (e.g., PI3Kα), providing a direct measure of potency (IC₅₀). This is essential to confirm that the compound's cellular effect is mediated by the intended target.
-
Reagents & Materials: Recombinant human PI3Kα, ATP, kinase buffer, substrate (e.g., PIP2), detection reagent (e.g., ADP-Glo™), test compounds, 384-well plates.
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the PI3Kα enzyme to each well.
-
Add 1 µL of the serially diluted compound to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the lipid substrate PIP2.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence. Luminescence is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The assay includes controls for maximum and minimum signal, and the Z'-factor should be calculated to ensure the assay is robust and reproducible (Z' > 0.5 is considered excellent).
-
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
Causality Behind Experimental Choice: While a kinase assay confirms target engagement, a cell-based assay determines if this inhibition translates into a desired biological outcome, such as inhibiting cancer cell proliferation. It provides a measure of the compound's potency in a more complex biological system.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The pharmacophore for anticancer imidazo[2,1-b]thiazoles is typically characterized by:
-
A central, rigid scaffold for proper orientation.
-
An aryl group at the C6-position that occupies a key hydrophobic pocket.
-
A hydrogen bond acceptor/donor or an additional hydrophobic group at the C2-position to establish secondary interactions.
-
Specific substitutions on the C6-aryl moiety (e.g., a morpholine group) that can form critical hydrogen bonds and enhance selectivity, particularly for kinase targets like PI3K.
Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, exploring novel substitutions to overcome potential resistance mechanisms will be a critical avenue for advancing this promising class of anticancer agents.
References
-
Raveh, A., et al. (2010). Discovery of 2,6-Disubstituted Imidazo[2,1-b]thiazole as a Novel Class of Potent Phosphoinositide 3-Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of 6-substituted imidazo[2,1-b]thiazole derivatives as novel and potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lv, P-C., et al. (2010). Synthesis and biological evaluation of a novel series of 2-substituted-phenyl-imidazo[2,1-b]thiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry. [Link]
Methodological & Application
Application Notes & Protocols: A Scientist's Guide to the One-Pot Synthesis of Imidazo[2,1-b]thiazoles via the Groebke–Blackburn–Bienaymé Reaction
Introduction: The Power of a Privileged Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system containing a bridgehead nitrogen atom that has garnered immense interest in medicinal chemistry and drug development.[1][2] This structural motif is a cornerstone in a multitude of biologically active molecules, demonstrating a vast spectrum of therapeutic properties including anti-inflammatory, antibacterial, anti-tuberculosis, and potent anticancer activities.[3][4][5][6] The versatility and efficacy of this scaffold establish it as a "privileged structure" in the pursuit of novel therapeutic agents.[4][7][8]
Historically, the synthesis of these complex derivatives involved traditional multi-step pathways, which are often plagued by long reaction times, harsh conditions, the need for intermediate purification, and consequently, lower overall yields.[2][3] The paradigm has shifted with the advent of multi-component reactions (MCRs), which offer a more elegant and efficient strategy. MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, enable the construction of complex molecular architectures from three or more simple starting materials in a single, one-pot operation. This approach champions the principles of green chemistry by maximizing atom economy and minimizing waste, time, and energy consumption.[1][9]
This guide provides an in-depth exploration of the GBB reaction for the synthesis of imidazo[2,1-b]thiazoles, offering detailed mechanistic insights and field-proven experimental protocols for researchers, chemists, and drug development professionals.
Reaction Principle and Mechanism
The Groebke–Blackburn–Bienaymé reaction is a three-component condensation that, for this application, brings together a 2-aminothiazole, an aldehyde, and a volatile isocyanide.[4][10] The reaction proceeds through a cascade of reversible and irreversible steps, culminating in the formation of the aromatic imidazo[2,1-b]thiazole ring system.
The Mechanistic Pathway:
The generally accepted mechanism can be dissected into three primary stages:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminothiazole and the aldehyde. The exocyclic nitrogen of the aminothiazole acts as the nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal intermediate, which subsequently dehydrates to yield a reactive Schiff base (imine). In the presence of an acid catalyst (either Brønsted or Lewis), this imine is protonated to form a highly electrophilic iminium ion.[11]
-
α-Addition of Isocyanide: The isocyanide, a unique component with a divalent carbon atom, then performs a nucleophilic α-addition to the iminium ion. This key step forms a nitrilium ion intermediate.[12]
-
Intramolecular Cyclization & Aromatization: The endocyclic nitrogen of the thiazole ring in the nitrilium intermediate acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium group. This [4+1] cycloaddition forges the five-membered imidazole ring.[11][13] The resulting intermediate then undergoes a final tautomerization step (a 1,3-proton shift) to achieve aromatic stabilization, yielding the final imidazo[2,1-b]thiazole product.[11][12]
Experimental Protocols & Methodologies
The success of the GBB reaction hinges on careful control of reaction parameters. The choice of solvent and catalyst is critical and often substrate-dependent. Below are two robust, validated protocols.
Safety First: Isocyanides are volatile, toxic, and have a highly unpleasant odor. All manipulations involving isocyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Protocol 1: Catalyst-Free One-Pot Thermal Synthesis
This method is advantageous for its simplicity and avoidance of potentially expensive or sensitive catalysts. It is particularly effective for activated aldehyde systems. This protocol is adapted from a reported synthesis utilizing 3-formylchromone.[3][4]
Rationale: The choice of a high-boiling point solvent like toluene allows the reaction to be driven thermally, overcoming the activation energy barrier without a catalyst.[3] While many GBB reactions benefit from acid catalysis, some combinations of reactants are sufficiently reactive to proceed efficiently under thermal conditions alone, offering a greener and simpler procedure.
Materials:
-
3-Formylchromone (1.0 mmol, 1.0 equiv)
-
2-Aminothiazole (1.0 mmol, 1.0 equiv)
-
Appropriate Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv)
-
Anhydrous Toluene (0.5 - 1.0 mL)
-
Reaction vial with a sealed cap
-
Stir plate with heating capabilities
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 3-formylchromone (1.0 mmol).
-
Sequentially add 2-aminothiazole (1.0 mmol) and the selected isocyanide (1.0 mmol).
-
Add anhydrous toluene (0.5 mL) to the vial.
-
Securely seal the vial cap.
-
Place the vial on a pre-heated stir plate at 100 °C and stir the mixture vigorously.
-
The reaction is typically complete within 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexanes:ethyl acetate = 7:3 v/v).
-
Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product can then be purified by silica gel column chromatography to yield the desired 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one.[3][4]
Protocol 2: Acid-Catalyzed Synthesis in a Protic Solvent
This protocol is a more general approach, employing an acid catalyst to enhance the reaction rate, which is particularly useful for less reactive aldehydes or amines.
Rationale: The use of an acid catalyst, such as p-Toluenesulfonic acid (p-TsOH) or Scandium(III) triflate (Sc(OTf)₃), is the most common condition for the GBB reaction.[14][15] The acid activates the imine intermediate towards the nucleophilic attack of the isocyanide, thereby accelerating the reaction and often allowing for lower temperatures and shorter reaction times.[11] Protic solvents like methanol or ethanol are frequently used and can play a non-innocent role, acting as co-catalysts by facilitating proton transfer steps.[12][16][17]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
2-Aminothiazole derivative (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.1 mmol, 1.1 equiv)
-
Acid catalyst (e.g., p-TsOH·H₂O, 10 mol % or Sc(OTf)₃, 5 mol %)
-
Anhydrous Methanol or Ethanol (2.0 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask containing a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and the 2-aminothiazole (1.0 mmol) in the chosen alcohol solvent (2.0 mL).
-
Add the acid catalyst (e.g., p-TsOH·H₂O, 0.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add the isocyanide (1.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction to 60-80 °C (or reflux).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
After cooling to room temperature, remove the solvent in vacuo.
-
The resulting residue can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
Substrate Scope and Data Presentation
The GBB reaction is renowned for its broad substrate scope, allowing for the generation of large, diverse chemical libraries.
-
The Aldehyde: A wide array of aldehydes is tolerated, including aromatic aldehydes with both electron-donating and electron-withdrawing substituents, heteroaromatic aldehydes (e.g., furfural), and aliphatic aldehydes.[18]
-
The 2-Aminothiazole: This component serves as the heterocyclic amidine. While 2-aminothiazole is common, substituted variants can be employed to introduce diversity at the 2- and 3-positions of the final product. The synthesis of 2-aminothiazoles is readily achieved through classic methods like the Hantzsch thiazole synthesis.[19][20]
-
The Isocyanide: The isocyanide component dictates the nature of the exocyclic amino group at the 5-position. A variety of commercially available isocyanides, including aliphatic (tert-butyl, cyclohexyl) and aromatic isocyanides, have been successfully used.[3]
Table 1: Representative Substrate Scope for Catalyst-Free Synthesis (Adapted from Rodrigues et al., 2023[3])
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 3-Formylchromone | tert-Butyl isocyanide | 4a | 78 |
| 2 | 3-Formylchromone | Cyclohexyl isocyanide | 4b | 77 |
| 3 | 3-Formylchromone | Benzyl isocyanide | 4c | 76 |
| 4 | 3-Formylchromone | n-Butyl isocyanide | 4d | 75 |
| 5 | 3-Formylchromone | Isopropyl isocyanide | 4e | 74 |
Experimental Workflow and Troubleshooting
A successful synthesis campaign requires a systematic workflow from preparation to analysis.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Presence of moisture in reagents or solvents. 2. Inactive or insufficient catalyst. 3. Low reactivity of substrates. 4. Incorrect reaction temperature. | 1. Use anhydrous solvents; dry reagents if necessary. 2. Use fresh catalyst; screen different catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, TFA).[18][21] 3. Increase reaction temperature or time; switch to a catalyzed protocol. 4. Optimize temperature; ensure uniform heating. |
| Multiple Side Products | 1. Decomposition of starting materials (especially aldehydes) at high temperatures. 2. Electron-poor 2-aminothiazoles may lead to side reactions.[13] 3. Isocyanide polymerization. | 1. Use milder conditions (lower temperature, add catalyst). 2. Screen different catalysts and solvents to improve selectivity. 3. Add the isocyanide slowly to the reaction mixture. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Steric hindrance from bulky substrates. 3. Catalyst deactivation. | 1. Extend the reaction time or increase the temperature. 2. Switch to a more potent catalyst system (e.g., Sc(OTf)₃). 3. Add a fresh portion of the catalyst. |
References
- Benchchem. (2025). Application Notes and Protocols: One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives. Benchchem.
-
Rodrigues, J. A. R., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2023(4), M1775. Available from: [Link]
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Imidazo[2,1-b]thiazoles via the Groebke-Blackburn-Bienaymé Reaction. Benchchem.
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Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available from: [Link]
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da Silva, W. A., et al. (2015). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 26(8), 1691-1699. Available from: [Link]
-
(2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. Available from: [Link]
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Shaaban, M. R., et al. (2020). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 24(3), 1027-1061. Available from: [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Chemical Reviews, 119(18), 10827-10877. Available from: [Link]
-
de la Torre, A. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]
-
Riva, R. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Available from: [Link]
-
(2024). Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available from: [Link]
-
de la Torre, A. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]
-
Lee, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4706–4711. Available from: [Link]
-
Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available from: [Link]
-
Calderón-Rangel, D., et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. ECSOC-27. Available from: [Link]
-
de la Torre, A. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]
-
Zhao, J., et al. (2021). Synthesis of imidazo[2,1‐b]thiazoles from thioimidazoles and ketones. Progress in Heterocyclic Chemistry, 33, 1-28. Available from: [Link]
-
ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available from: [Link]
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(2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Medicinal Chemistry, 26(38), 6864-6901. Available from: [Link]
-
ResearchGate. (n.d.). Patented imidazo[2,1-b]thiazole derivatives (12-21). ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Overview of GBB catalysts that performed best in reported catalyst screenings. ResearchGate. Available from: [Link]
-
Demjén, A., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1729–1738. Available from: [Link]
-
Calderón-Rangel, D., et al. (2023). Synthesis one pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction under free catalyts. ECSOC-27. Available from: [Link]
-
de la Torre, A. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Publications. Available from: [Link]
-
Mir, N. A., et al. (2014). ChemInform Abstract: One Pot Synthesis of Imidazo[2,1-b]thiazoles and Benzo[d]thiazolo[3,2-a]imidazoles. ChemInform, 45(5). Available from: [Link]
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). Imidazo[2,1-b]thiazoles and their use as pharmaceuticals. Google Patents.
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ResearchGate. (n.d.). Drug candidates containing imidazo[2,1‐b]thiazole moiety. ResearchGate. Available from: [Link]
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Andreani, A., et al. (2018). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. Journal of Medicinal Chemistry. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available from: [Link]
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Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The target molecule, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, incorporates the 4-(methylsulfonyl)phenyl group, a key pharmacophore found in several selective COX-2 inhibitors. This structural feature suggests its potential as a valuable candidate in the development of novel anti-inflammatory agents.
This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole. The described synthetic route is robust and relies on well-established chemical transformations, making it suitable for implementation in a standard organic chemistry laboratory. Beyond a simple recitation of steps, this guide offers insights into the rationale behind the chosen procedures and highlights critical parameters for successful execution.
Synthetic Strategy
The synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole is accomplished through a four-step sequence, commencing with commercially available thioanisole. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.
The synthesis commences with the Friedel-Crafts acylation of thioanisole to introduce the acetyl group. Subsequently, the sulfide is oxidized to the corresponding sulfone. The resulting acetophenone is then subjected to α-bromination to furnish the key α-bromo ketone intermediate. The final step involves the classical Hantzsch thiazole synthesis, where the α-bromo ketone is condensed with 2-aminothiazole to construct the desired imidazo[2,1-b]thiazole heterocyclic system.
Detailed Experimental Protocols
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when handling corrosive and hazardous reagents such as aluminum chloride and bromine.[1][2][3][4][5]
Step 1: Synthesis of 4-(Methylthio)acetophenone (Intermediate 1)
This reaction is a Friedel-Crafts acylation, an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[6][7][8] Anhydrous conditions are crucial as aluminum chloride reacts violently with water.[1][5]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (g/mL) |
| Thioanisole | 124.20 | 0.1 | 12.42 g (11.7 mL) |
| Acetyl chloride | 78.50 | 0.11 | 8.64 g (7.8 mL) |
| Anhydrous Aluminum Chloride | 133.34 | 0.12 | 16.0 g |
| Dichloromethane (DCM) | - | - | 150 mL |
| Concentrated HCl | - | - | 50 mL |
| Ice | - | - | ~100 g |
| Saturated NaHCO₃ solution | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and 100 mL of dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (8.64 g, 0.11 mol) dropwise to the stirred suspension over 15 minutes.
-
After the addition of acetyl chloride, add thioanisole (12.42 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~100 g) and concentrated HCl (50 mL).
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Recrystallize the crude product from ethanol to afford 4-(methylthio)acetophenone as a white to off-white solid.[9][10][11][12]
Expected Yield: ~80-90%
Step 2: Synthesis of 4-(Methylsulfonyl)acetophenone (Intermediate 2)
The sulfide intermediate is oxidized to the corresponding sulfone. Oxone® (potassium peroxymonosulfate) is a common and effective oxidizing agent for this transformation.[13]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (g/mL) |
| 4-(Methylthio)acetophenone | 166.24 | 0.05 | 8.31 g |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 0.11 | 67.6 g |
| Tetrahydrofuran (THF) | - | - | 100 mL |
| Water | - | - | 100 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-(methylthio)acetophenone (8.31 g, 0.05 mol) in a mixture of THF (100 mL) and water (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add Oxone® (67.6 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
-
Once the starting material is consumed, quench the reaction by the careful addition of a saturated sodium sulfite solution until a negative KI-starch paper test is obtained.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to give 4-(methylsulfonyl)acetophenone as a white solid.[14][15][16]
Expected Yield: ~85-95%
Step 3: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone (Intermediate 3)
This step involves the α-bromination of the acetophenone derivative. The reaction is typically carried out using bromine in a suitable solvent.[13][17]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (g/mL) |
| 4-(Methylsulfonyl)acetophenone | 198.24 | 0.04 | 7.93 g |
| Bromine | 159.81 | 0.042 | 6.71 g (2.15 mL) |
| Chloroform (CHCl₃) | - | - | 100 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
Dissolve 4-(methylsulfonyl)acetophenone (7.93 g, 0.04 mol) in chloroform (100 mL) in a 250 mL round-bottom flask protected from light.
-
Slowly add a solution of bromine (6.71 g, 0.042 mol) in 20 mL of chloroform dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).
-
Upon completion, wash the reaction mixture with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize from ethanol to obtain α-bromo-4-(methylsulfonyl)acetophenone as a white crystalline solid.[18][19][20][21]
Expected Yield: ~70-80%
Step 4: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Final Product)
The final step is the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.[22][23][24] It involves the reaction of an α-haloketone with a thioamide, in this case, 2-aminothiazole, which provides the nitrogen and sulfur atoms for the fused imidazole ring.
Caption: Hantzsch thiazole synthesis for the final product formation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (g) |
| α-Bromo-4-(methylsulfonyl)acetophenone | 277.13 | 0.01 | 2.77 g |
| 2-Aminothiazole | 100.14 | 0.01 | 1.00 g |
| Ethanol | - | - | 50 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve α-bromo-4-(methylsulfonyl)acetophenone (2.77 g, 0.01 mol) and 2-aminothiazole (1.00 g, 0.01 mol) in ethanol (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC (ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate should form. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
To neutralize any hydrobromide salt formed, suspend the solid in a saturated sodium bicarbonate solution and stir for 30 minutes.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to give the final product, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.
Expected Yield: ~60-70%
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Summary of Characterization Data:
| Compound | Appearance | Melting Point (°C) | Key Spectroscopic Data |
| 4-(Methylthio)acetophenone | White to off-white solid | 80-82 | ¹H NMR (CDCl₃, δ): 7.85 (d, 2H), 7.25 (d, 2H), 2.55 (s, 3H), 2.50 (s, 3H). IR (KBr, cm⁻¹): ~1670 (C=O).[9][10][25] |
| 4-(Methylsulfonyl)acetophenone | White solid | 126-129 | ¹H NMR (CDCl₃, δ): 8.10 (d, 2H), 8.00 (d, 2H), 3.05 (s, 3H), 2.65 (s, 3H). IR (KBr, cm⁻¹): ~1680 (C=O), ~1320, 1150 (SO₂).[14][15] |
| α-Bromo-4-(methylsulfonyl)acetophenone | White crystalline solid | 123-131 | ¹H NMR (CDCl₃, δ): 8.15 (d, 2H), 8.05 (d, 2H), 4.45 (s, 2H), 3.10 (s, 3H).[19][20][21] |
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | Yellow powder | 203-206 | ¹H NMR (CDCl₃, δ): 7.98 (d, 2H), 7.90 (d, 2H), 7.70 (d, 1H), 6.87 (d, 1H), 3.08 (s, 3H). IR (KBr, cm⁻¹): ~1331, 1173 (SO₂). LC-MS (ESI) m/z: [M+1]⁺.[13] |
Mechanism of the Hantzsch Thiazole Synthesis
The formation of the imidazo[2,1-b]thiazole ring system in the final step proceeds via the Hantzsch thiazole synthesis mechanism.[23][26]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
-
Nucleophilic Attack: The sulfur atom of 2-aminothiazole, being a soft nucleophile, attacks the α-carbon of the bromo ketone in an SN2 fashion, displacing the bromide ion.
-
Intramolecular Cyclization: The exocyclic nitrogen atom of the resulting intermediate then acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a five-membered ring intermediate (a hemiaminal).
-
Dehydration: Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic imidazo[2,1-b]thiazole ring system.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole. By following the outlined procedures and paying close attention to the critical parameters, researchers can successfully synthesize this promising scaffold for further investigation in drug discovery and development programs. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the synthesis.
References
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-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-(Methylthio)acetophenone. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylsulfonylacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1489. [Link]
- BenchChem. (2025). Synthesis of Rofecoxib Precursor: Application Notes and Protocols.
- Google Patents. (n.d.). US5821388A - Process for preparing α-haloacetophenone derivative.
-
University of California, Santa Barbara. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
- Zarghi, A., Shahrasbi, M., Movahed, M. A., Dadras, O. G., & Daraei, B. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296.
- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids.
-
TATA Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Zarghi, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed. [Link]
-
PubChem. (n.d.). 2-Bromo-4'-(methylsulfonyl)acetophenone. Retrieved from [Link]
- BenchChem. (2025). The Discovery and History of 4'-(Methylthio)acetophenone: A Technical Guide.
- Sharma, P., et al. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 4'-(Methylthio)acetophenone in Medicinal Chemistry.
-
ResearchGate. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Retrieved from [Link]
-
Stenutz. (n.d.). 4'-(methylsulfonyl)acetophenone. Retrieved from [Link]
-
ResearchGate. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. Retrieved from [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. RSC Advances, 3(44), 21495-21501. [Link]
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Application Notes & Protocols: Imidazo[2,1-b]thiazole Derivatives as Selective COX-2 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of imidazo[2,1-b]thiazole derivatives as potent and selective cyclooxygenase-2 (COX-2) inhibitors. This document outlines the scientific rationale, synthesis, and detailed protocols for the in vitro and cell-based evaluation of these compounds.
Introduction: The Rationale for Targeting COX-2 with Imidazo[2,1-b]thiazoles
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1][2] However, the existence of two primary COX isoforms, COX-1 and COX-2, presents a significant therapeutic challenge. COX-1 is a constitutive enzyme involved in physiological functions such as maintaining gastrointestinal homeostasis and renal blood flow.[2][3] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3]
The non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs can lead to undesirable side effects, most notably gastrointestinal ulceration and renal dysfunction, due to the suppression of protective prostaglandins.[2] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects with an improved safety profile.[2][4][5] While some selective COX-2 inhibitors (coxibs) have faced challenges regarding cardiovascular side effects, the therapeutic window for safer and effective COX-2 inhibitors remains a critical area of research.[3][5][6]
The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory properties.[7][8] Recent studies have highlighted the potential of specifically designed imidazo[2,1-b]thiazole derivatives as highly potent and selective COX-2 inhibitors.[1][9] These compounds often incorporate a key pharmacophore, such as a methylsulfonyl group, which is known to contribute to selective COX-2 binding.[1][2][4][9] This guide will delve into the practical aspects of working with this promising class of compounds.
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for these imidazo[2,1-b]thiazole derivatives is the selective inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] The selectivity for COX-2 over COX-1 is a crucial attribute that is dictated by the specific chemical structure of the inhibitors.
Key Structural Features for COX-2 Selectivity:
-
The Imidazo[2,1-b]thiazole Scaffold: This fused heterocyclic system serves as a rigid core, orienting the key pharmacophoric groups into the active site of the COX-2 enzyme.[2]
-
The 6-Aryl Substituent: A phenyl group at the 6-position of the imidazo[2,1-b]thiazole ring is a common feature. The presence of a para-methylsulfonyl (-SO2Me) group on this phenyl ring is a critical determinant for high COX-2 potency and selectivity.[1][2][9] This moiety can form crucial hydrogen bonds and other interactions within the secondary pocket of the COX-2 active site, a feature not as readily accessible in the narrower COX-1 active site.[11]
-
Substituents at the 5-Position: The nature and size of substituents at the 5-position of the imidazo[2,1-b]thiazole ring have been shown to significantly influence both the potency and selectivity of COX-2 inhibition.[1][2][9] For instance, the introduction of various amine-containing side chains can modulate the compound's interaction with the enzyme's active site.[1][9]
The following diagram illustrates the general structure-activity relationship for this class of compounds.
Caption: Structure-Activity Relationship of Imidazo[2,1-b]thiazole Derivatives.
Synthesis Protocol: Preparation of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives
This protocol describes a general method for the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives, adapted from published procedures.[1]
Materials and Reagents:
-
Thioanisole
-
Acetyl chloride
-
Aluminum chloride
-
Oxone (potassium peroxymonosulfate)
-
Tetrahydrofuran (THF)
-
Appropriate aliphatic amines
-
Formalin solution (~36%)
-
Acetic acid
-
Sodium hydroxide solution (20%)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Synthetic Workflow:
Caption: General Synthetic Workflow for Imidazo[2,1-b]thiazole Derivatives.
Step-by-Step Procedure:
-
Synthesis of 4-(methylthio)acetophenone: Perform a Friedel-Crafts acylation of thioanisole using acetyl chloride and aluminum chloride.
-
Synthesis of 4-(methylsulfonyl)acetophenone: Oxidize 4-(methylthio)acetophenone using oxone in a mixture of THF and water.
-
Synthesis of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one: Brominate the 4-(methylsulfonyl)acetophenone intermediate.
-
Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole: Condense the bromo-intermediate with 2-aminothiazole.
-
Synthesis of 5-substituted derivatives (Mannich Reaction):
-
In a flask at 0 °C, add acetic acid, formalin solution (1.37 mmol), and the appropriate aliphatic amine (1.37 mmol).
-
Add 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (1.10 mmol).
-
Stir the reaction mixture at 50 °C until completion (monitor by TLC).
-
Cool the reaction mixture to below 10 °C and adjust the pH to ~8-9 with 20% sodium hydroxide solution.
-
Filter the resulting solid and wash with water.
-
Purify the crude product by column chromatography to obtain the final compounds.[1]
-
In Vitro Evaluation: COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes. A chemiluminescent or colorimetric-based assay kit is typically used for this purpose.[2][11]
Materials and Reagents:
-
COX-1 and COX-2 enzyme preparations (e.g., ovine COX-1 and human recombinant COX-2)
-
Arachidonic acid (substrate)
-
Celecoxib or other known COX-2 inhibitors (reference standards)[6][11][12][13]
-
Test compounds (imidazo[2,1-b]thiazole derivatives) dissolved in DMSO
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Detection reagents (as per the manufacturer's instructions for the specific assay kit)
-
96-well microplates
-
Microplate reader capable of measuring luminescence or absorbance
Experimental Protocol:
-
Preparation of Reagents: Prepare all reagents, including enzyme solutions, substrate, and test compounds, according to the assay kit manufacturer's instructions. Dilute the test compounds and reference standards to the desired concentrations.
-
Enzyme Incubation:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compounds or reference standards at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Signal Detection: After a short incubation period (e.g., 2 minutes), stop the reaction and measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation:
The results of the in vitro COX inhibition assays can be summarized in a table for easy comparison of the potency and selectivity of the synthesized derivatives.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Data for Representative Imidazo[2,1-b]thiazole Derivatives [1][2][9]
| Compound | R-group at C-5 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| 6a | N,N-dimethylaminomethyl | >100 | 0.08 | >1250 |
| 6b | Pyrrolidin-1-ylmethyl | >100 | 0.11 | >909 |
| 6c | Piperidin-1-ylmethyl | >100 | 0.12 | >833 |
| 6d | Morpholin-4-ylmethyl | >100 | 0.16 | >625 |
| Celecoxib | (Reference) | ~15 | ~0.04 | ~375 |
Note: The data presented here are representative and may vary based on specific experimental conditions.
Cell-Based Assay: Inhibition of LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This protocol describes a cell-based assay to evaluate the ability of the imidazo[2,1-b]thiazole derivatives to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in a cellular context.[14][15][16][17][18]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (imidazo[2,1-b]thiazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
-
PGE2 enzyme-linked immunosorbent assay (ELISA) kit
-
Cell culture plates and incubator
Experimental Workflow:
Caption: Workflow for Cell-Based PGE2 Inhibition Assay.
Step-by-Step Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37 °C with 5% CO2.
-
Cell Seeding: Seed the cells in 24- or 48-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the expression of COX-2 and the production of PGE2.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: In a parallel plate, assess the cytotoxicity of the test compounds at the concentrations used in the assay using the MTT method to ensure that the observed inhibition of PGE2 production is not due to cell death.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a highly promising platform for the development of novel, potent, and selective COX-2 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Further research may focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to assess their anti-inflammatory efficacy and safety profile in preclinical models. The exploration of this chemical space could lead to the discovery of new therapeutic agents for the management of inflammatory disorders with an improved risk-benefit profile.
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Zarghi, A., Shahrasbi, M., Azami, M. M., Ghorban Dadras, O., & Daraei, B. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296. [Link]
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Zarghi, A., Shahrasbi, M., Azami, M. M., Ghorban Dadras, O., & Daraei, B. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296. [Link]
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Application Notes & Protocols: Imidazo[2,1-b]thiazoles in Tuberculosis Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular agents ineffective, creating an urgent global health crisis.[1] This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, demonstrating potent activity against Mtb.[1][2] This guide provides an in-depth analysis of the application of imidazo[2,1-b]thiazoles in TB drug discovery, detailing their mechanisms of action, key experimental protocols, and data interpretation strategies to empower researchers in this critical field.
Part 1: Key Molecular Targets & Mechanisms of Action
Imidazo[2,1-b]thiazole-based compounds exert their antimycobacterial effects primarily by targeting two critical cellular processes in Mtb: cell wall biosynthesis and energy metabolism. Understanding these mechanisms is fundamental to designing rational screening cascades and optimizing lead compounds.
Inhibition of Cell Wall Biosynthesis: Targeting DprE1
The mycobacterial cell wall is a unique and complex structure essential for the bacterium's survival and virulence. A key component of this wall is arabinogalactan. The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a flavoenzyme that plays a vital role in the biosynthesis of this component.[3][4] DprE1, together with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan (LAM).[3] Inhibition of DprE1 is lethal to the bacterium as it halts the production of these essential cell wall polymers.[3]
DprE1 inhibitors, including certain nitro-substituted imidazo-thiazole derivatives like the well-characterized benzothiazinones (BTZs), can be classified into two main types:
-
Covalent Inhibitors: These compounds, often containing a nitro group, are activated by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site. This reduction generates a reactive nitroso species that forms an irreversible covalent bond with a key cysteine residue (Cys387), permanently inactivating the enzyme.[3]
-
Non-covalent Inhibitors: These molecules bind reversibly to the DprE1 active site, competing with the native substrate, DPR.[3]
Several DprE1 inhibitors, such as BTZ043 and TBA-7371, have shown excellent preclinical activity, with some advancing into clinical trials, validating DprE1 as a high-value target.[5]
Other Potential Targets
While DprE1 and QcrB are the most prominent targets, research has shown that imidazo[2,1-b]thiazole derivatives can also inhibit other essential mycobacterial enzymes. Notably, some analogues have been designed as inhibitors of Pantothenate Synthetase (PS), an enzyme crucial for the biosynthesis of coenzyme A. [6][7]This highlights the versatility of the scaffold and suggests that library screening may uncover additional novel mechanisms of action.
Part 2: The Drug Discovery Workflow: Protocols & Methodologies
A structured and logical screening cascade is essential for identifying and advancing promising imidazo[2,1-b]thiazole candidates. The workflow should prioritize potent compounds with on-target activity and low toxicity.
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Application Note & Protocols: In Vitro Evaluation of Imidazo[2,1-b]thiazole Compounds for Anticancer Activity
Introduction: The Therapeutic Promise of Imidazo[2,1-b]thiazoles in Oncology
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This bicyclic structure, formed by the fusion of imidazole and thiazole rings, has garnered significant attention in oncology research due to the potent anticancer properties exhibited by its derivatives.[3][4] Various substituted imidazo[2,1-b]thiazoles have been shown to exert cytotoxic effects against a wide array of human cancer cell lines through diverse mechanisms of action. These include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical cellular machinery like microtubule polymerization.[1][5][6]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the in vitro evaluation of novel imidazo[2,1-b]thiazole compounds. We will delve into the core assays required to move from a preliminary cytotoxicity screen to a more nuanced understanding of a compound's mechanism of action. This document emphasizes not just the "how" but also the "why," explaining the causality behind experimental choices to ensure robust and reproducible data.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process by 50%. Two widely accepted and robust methods for this initial screening are the Sulforhodamine B (SRB) and MTT assays.
Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell number.[9] An advantage of the SRB assay is that it is independent of cellular metabolic activity and has a stable endpoint, making it a reliable choice for high-throughput screening.[10]
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
Imidazo[2,1-b]thiazole compounds (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control. Incubate for a predetermined time (e.g., 48 or 72 hours).[1]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the culture medium and incubate for 1 hour at 4°C.[9]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove excess TCA and unbound dye.[7] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method to assess cell viability. This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
Imidazo[2,1-b]thiazole compounds
-
MTT solution (5 mg/mL in PBS)[1]
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][12]
-
Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570-590 nm.
-
Data Analysis: Determine the percentage of viable cells relative to the untreated control and calculate the IC50 values.
Data Presentation: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| IBT-1 | A549 (Lung) | SRB | 48 | 5.2 |
| IBT-1 | MCF-7 (Breast) | SRB | 48 | 8.9 |
| IBT-2 | A549 (Lung) | MTT | 72 | 1.8 |
| IBT-2 | MCF-7 (Breast) | MTT | 72 | 3.5 |
| Doxorubicin | A549 (Lung) | SRB | 48 | 0.8 |
| Doxorubicin | MCF-7 (Breast) | SRB | 48 | 1.2 |
This table presents hypothetical data for illustrative purposes.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of the imidazo[2,1-b]thiazole compounds has been established, the next critical step is to investigate their mechanism of action. Key questions to address are whether the compounds induce apoptosis and if they affect the cell cycle.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[14]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Imidazo[2,1-b]thiazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[2,1-b]thiazole compounds at concentrations around their IC50 values for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.[15]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[15]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[14]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents, including some imidazo[2,1-b]thiazole derivatives, function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[6][16] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Imidazo[2,1-b]thiazole compounds
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
PI Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)[17]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.[17]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[17]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[17]
Data Presentation: Effect of IBT-2 on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Untreated Control | 55.2 | 25.8 | 19.0 |
| IBT-2 (1 µM) | 48.1 | 22.5 | 29.4 |
| IBT-2 (2 µM) | 35.7 | 15.3 | 49.0 |
This table presents hypothetical data for illustrative purposes, suggesting a G2/M phase arrest.
Part 3: Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms, the following diagrams have been generated using Graphviz.
Figure 1: A generalized workflow for the in vitro evaluation of imidazo[2,1-b]thiazole compounds.
Figure 2: A simplified diagram illustrating the principle of the Annexin V/PI apoptosis assay.
Conclusion
The protocols and application notes provided herein offer a robust starting point for the in vitro characterization of novel imidazo[2,1-b]thiazole compounds. By systematically progressing from broad cytotoxicity screening to more detailed mechanistic studies, researchers can effectively identify promising lead candidates for further preclinical development. The inherent versatility of the imidazo[2,1-b]thiazole scaffold continues to make it a highly attractive template for the design of next-generation anticancer therapeutics.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Retrieved from [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Gürsoy, E., & Ulusoy Güzeldemirci, N. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 42(3), 320–326. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
ACS Publications. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. Retrieved from [Link]
-
PubMed. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. Retrieved from [Link]
-
PubMed. (n.d.). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Retrieved from [Link]
-
PubMed. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Retrieved from [Link]
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Auctores. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. Retrieved from [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
MDPI. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Retrieved from [Link]
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National Institutes of Health. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][7][14][17]thiadiazoles. Retrieved from [Link]
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molecular docking studies of imidazo[2,1-b]thiazole derivatives with target proteins
An Application Guide to In Silico Exploration: Molecular Docking of Imidazo[2,1-b]thiazole Derivatives with Therapeutic Protein Targets
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Unlocking the full therapeutic potential of these derivatives requires a deep understanding of their interactions with specific biological targets. Molecular docking, a powerful and widely used computational technique, serves as an indispensable tool in modern drug discovery for predicting the binding modes and affinities of small molecules to macromolecular targets.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for performing and validating molecular docking studies of imidazo[2,1-b]thiazole derivatives against their protein targets, thereby accelerating the structure-based drug design process.
Foundational Concepts: Target Selection and Workflow Overview
The success of any molecular docking study is predicated on the rational selection of a biological target. For imidazo[2,1-b]thiazole derivatives, a rich body of literature points to several well-validated protein families.
Common Protein Targets for Imidazo[2,1-b]thiazole Derivatives:
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | BRAF (especially V600E mutant), PI3K/AKT/mTOR pathway kinases[7][8] | Oncology |
| Structural Proteins | Tubulin (colchicine binding site)[9] | Oncology |
| Cell Surface Proteins | Glypican-3 (GPC-3)[2][10][11] | Hepatocellular Carcinoma |
| Bacterial Enzymes | Thymidylate Kinase[3] | Infectious Diseases |
| Viral Proteases | HIV-1 Protease[12] | Antiviral |
The computational workflow to investigate these interactions is a multi-stage process that demands meticulous attention to detail at each step to ensure the scientific validity of the results.
Caption: High-level overview of the molecular docking workflow.
Part I: Pre-Docking Preparation Protocols
The quality of input structures directly dictates the reliability of docking outcomes. This phase involves rigorous preparation of both the protein receptor and the small molecule ligands.
Protocol for Target Protein Preparation
Rationale: Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms or have missing segments. Proper preparation ensures a chemically correct and realistic representation of the protein's binding site.[13]
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank ([Link]). Prioritize structures with high resolution (<2.5 Å) and a co-crystallized ligand in the active site, which helps in defining the binding pocket.
-
Clean the PDB File:
-
Model Missing Residues: Check for missing residues or loops in the PDB file. If these gaps are near the binding site, they must be modeled using tools like Modeller or the SWISS-MODEL server to ensure the integrity of the active site geometry.[14][13]
-
Add Hydrogens and Assign Charges:
-
Use molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, Schrödinger Maestro) to add hydrogen atoms.
-
Assign appropriate protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) based on a physiological pH of 7.4.[15]
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMm).[6]
-
-
Define the Binding Pocket (Grid Box Generation):
-
The search space for the docking algorithm must be defined. This is typically a 3D grid box centered on the active site.
-
If a co-crystallized ligand is present, center the grid box on its geometric center.[16]
-
Ensure the box dimensions are large enough to accommodate the imidazo[2,1-b]thiazole derivatives and allow for rotational and translational sampling.
-
Protocol for Ligand Preparation
Rationale: Ligands must be converted from their 2D representations to accurate, low-energy 3D conformations with correct chemical properties for the docking software to process them effectively.
Step-by-Step Methodology:
-
Generate 2D Structures: Draw the imidazo[2,1-b]thiazole derivatives using chemical drawing software like MarvinSketch or ChemDraw.
-
Convert to 3D and Add Hydrogens:
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D conformation. This step is crucial for ensuring correct bond lengths and angles.[13][17]
-
Assign Partial Charges and Define Rotatable Bonds:
-
Assign partial atomic charges (e.g., Gasteiger charges for AutoDock).
-
Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the molecule within the binding site.
-
Caption: Detailed workflow for pre-docking preparation.
Part II: Executing the Docking Simulation
With properly prepared inputs, the next step is to perform the docking simulation. The choice of software is a critical decision.
Selecting a Docking Program
Various software packages are available, each with unique search algorithms and scoring functions. The choice often depends on the specific research question, available computational resources, and desired accuracy.[5]
Comparison of Common Molecular Docking Software:
| Software | Key Algorithm | Scoring Function | License |
| AutoDock Vina [4] | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | Empirical + Knowledge-based | Open-Source |
| AutoDock 4 | Lamarckian Genetic Algorithm | Semi-empirical Free Energy Force Field | Open-Source |
| Glide (Schrödinger) [4] | Hierarchical Search | ChemScore, GlideScore | Commercial |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | Commercial |
| rDock [18] | Genetic Algorithm + Monte Carlo | SF3, SF5 | Open-Source |
Protocol for Docking using AutoDock Vina
Rationale: AutoDock Vina is one of the most widely cited open-source docking programs, valued for its speed, accuracy, and ease of use.[4]
Step-by-Step Methodology:
-
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools or Open Babel. This format includes atomic charges, atom types, and information on ligand rotatable bonds.
-
Create Configuration File: Create a text file (e.g., conf.txt) to specify the input files and search space parameters.
-
Run the Simulation: Execute Vina from the command line: vina --config conf.txt --log log.txt
-
Examine the Output:
-
ligand_out.pdbqt: This file contains the coordinates of the predicted binding poses (up to num_modes), ranked by their binding affinity.
-
log.txt: This file contains the binding affinity scores (in kcal/mol) and RMSD values from the best pose for each mode.
-
Part III: Post-Docking Analysis and Validation
Generating docking poses is only the beginning. Rigorous analysis is required to extract meaningful insights, and validation is essential to trust the results.
Protocol for Results Analysis
Rationale: Analysis involves interpreting the scoring function output to rank compounds and visually inspecting the binding poses to understand the key molecular interactions responsible for binding.[19]
Step-by-Step Methodology:
-
Analyze Binding Affinity:
-
Visualize Binding Poses:
-
Use visualization software like PyMOL or UCSF Chimera to open the receptor PDBQT and the output ligand PDBQT file.[21]
-
Focus on the top-scoring pose (Mode 1).
-
-
Identify Key Interactions:
-
Analyze the binding pose for favorable intermolecular interactions.[19] Look for:
-
Hydrogen Bonds: Identify H-bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and protein.
-
Pi-Stacking/Cation-Pi: Look for interactions involving aromatic rings.
-
-
Generate 2D interaction diagrams using tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server for clear visualization and publication.[20][22]
-
Protocol for Docking Validation
Rationale: Before screening a library of novel compounds, you must validate that your chosen docking protocol (software, parameters, and preparation method) can accurately reproduce a known binding mode.[23][24] The standard method is re-docking a co-crystallized ligand.
Step-by-Step Methodology:
-
Select a Validation Complex: Choose a high-resolution PDB structure of your target protein that has a co-crystallized ligand similar to your compound series.
-
Prepare for Re-docking:
-
Separate the co-crystallized ligand and the protein into two files.
-
Prepare the protein as described in Protocol 2.1.
-
Prepare the extracted ligand as described in Protocol 2.2. Do not alter its original conformation significantly during energy minimization.
-
-
Perform Docking: Dock the prepared ligand back into the prepared protein using the exact same protocol you intend to use for your unknown compounds. Define the grid box around the original position of the ligand.
-
Calculate RMSD:
-
Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
A successful validation is generally indicated by an RMSD value ≤ 2.0 Å , which demonstrates that your protocol can accurately predict the correct binding orientation.[23][25][26]
-
Caption: Workflow for post-docking analysis and validation.
Conclusion and Future Directions
Molecular docking is a cornerstone of modern computational drug discovery, providing invaluable insights into ligand-protein interactions that guide synthetic efforts. By following the detailed protocols for preparation, execution, analysis, and validation outlined in this guide, researchers can confidently apply this technique to explore the therapeutic potential of imidazo[2,1-b]thiazole derivatives.
While powerful, docking is a predictive tool. The hypotheses it generates must ultimately be confirmed by experimental binding assays.[27] For further refinement, promising docked poses can be subjected to more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the complex and account for protein flexibility, providing a more dynamic and accurate picture of the binding event.[28]
References
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How to interprete and analyze molecular docking results? - ResearchGate. (URL: [Link])
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How does one prepare proteins for molecular docking? - Quora. (URL: [Link])
-
Docking Software for Drug Development - Labinsights. (URL: [Link])
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares - Medium. (URL: [Link])
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (URL: [Link])
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (URL: [Link])
-
Molecular docking protocol validation. - ResearchGate. (URL: [Link])
-
Molecular Docking Software - CD ComputaBio. (URL: [Link])
-
Proteins and ligand preparation for docking. - ResearchGate. (URL: [Link])
-
AutoDock - The Scripps Research Institute. (URL: [Link])
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations - PLOS Computational Biology. (URL: [Link])
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (URL: [Link])
-
Session 4: Introduction to in silico docking - National University of Singapore. (URL: [Link])
-
Molecular docking proteins preparation - ResearchGate. (URL: [Link])
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (URL: [Link])
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (URL: [Link])
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (URL: [Link])
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Publishing. (URL: [Link])
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - MDPI. (URL: [Link])
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (URL: [Link])
-
Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PubMed Central. (URL: [Link])
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed. (URL: [Link])
-
Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives - BIO Web of Conferences. (URL: [Link])
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed. (URL: [Link])
-
Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1- b]Thiazole Linked Thiadiazole Conjugates - PubMed. (URL: [Link])
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Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - ResearchGate. (URL: [Link])
-
Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives - ResearchGate. (URL: [Link])
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Development of Imidazo[2,1-b]thiazole-Based Anti-inflammatory Agents: A Detailed Guide to Synthesis, Mechanistic Elucidation, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold in Inflammation
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This bicyclic system, a fusion of imidazole and thiazole rings, has garnered significant attention for its potential in the development of novel anti-inflammatory agents. Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating the discovery of safer and more effective treatment modalities. Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of compounds, with preclinical studies demonstrating their potent anti-inflammatory effects through various mechanisms of action, including the inhibition of key inflammatory mediators and signaling pathways.
This comprehensive guide provides an in-depth overview of the development of imidazo[2,1-b]thiazole-based anti-inflammatory agents, from synthetic strategies and mechanistic investigations to detailed protocols for their preclinical evaluation.
Synthetic Strategies for Imidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole scaffold is versatile, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). A common and efficient method involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This reaction, known as the Hantzsch thiazole synthesis, followed by an intramolecular cyclization, provides a straightforward route to the fused heterocyclic system.
A general synthetic scheme is outlined below:
Caption: General synthetic route to imidazo[2,1-b]thiazoles.
One specific example is the synthesis of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives, which have shown significant anti-inflammatory activity.[2] This involves the reaction of a 2-amino-5-aryl-1,3,4-thiadiazole with a substituted phenacyl bromide.[2] Another versatile approach is the Groebke–Blackburn–Bienaymé reaction, a one-pot multicomponent reaction that offers a rapid and efficient synthesis of substituted imidazo[2,1-b]thiazoles.[3]
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of imidazo[2,1-b]thiazole derivatives are attributed to their ability to modulate multiple key signaling pathways and enzymes involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Several studies have suggested that imidazo[2,1-b]thiazole derivatives exert their anti-inflammatory effects, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutive isoform, COX-1, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional NSAIDs.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines, NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. There is growing evidence that imidazo[2,1-b]thiazole and related fused heterocyclic systems can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[5]
Caption: Inhibition of the NF-κB signaling pathway.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling
The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play crucial roles in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Dysregulation of MAPK signaling is implicated in various inflammatory diseases. Some imidazo[2,1-b]thiazole derivatives have been shown to inhibit the phosphorylation and activation of key MAPK proteins, suggesting another important mechanism for their anti-inflammatory effects.[6]
Caption: Modulation of the MAPK signaling pathway.
Structure-Activity Relationship (SAR) of Imidazo[2,1-b]thiazole Anti-inflammatory Agents
Systematic structural modifications of the imidazo[2,1-b]thiazole scaffold have provided valuable insights into the structure-activity relationship for anti-inflammatory activity. The nature and position of substituents on the heterocyclic core significantly influence the potency and selectivity of these compounds.
| Compound | R1 | R2 | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | Reference |
| I | Phenyl | 4-Chlorophenyl | 55.2% | [2] |
| II | 4-Methoxyphenyl | Phenyl | 62.5% | [2] |
| III | 4-Fluorophenyl | 4-Nitrophenyl | 48.7% | [2] |
| IV | 2,4-Dichlorophenyl | 4-Methylphenyl | 58.9% | [7] |
| V | 4-Bromophenyl | 3,4-Dimethoxyphenyl | 65.1% | [7] |
Note: The presented data is a summary from various sources and the experimental conditions may vary.
Analysis of the SAR data suggests that:
-
The presence of aryl groups at positions 2 and 6 of the imidazo[2,1-b]thiazole nucleus is generally favorable for anti-inflammatory activity.[2]
-
Electron-donating or electron-withdrawing substituents on the aryl rings can modulate the activity, with specific substitutions leading to enhanced potency. For instance, a methoxy group at the para position of the phenyl ring at R1 has been shown to increase activity.[2]
-
The introduction of different heterocyclic rings or functional groups at various positions of the scaffold offers opportunities for further optimization of the anti-inflammatory profile.
Experimental Protocols for Preclinical Evaluation
The following section provides detailed protocols for the in vitro and in vivo evaluation of imidazo[2,1-b]thiazole-based anti-inflammatory agents.
In Vitro Assays
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of test compounds on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Test compounds (imidazo[2,1-b]thiazole derivatives)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
This protocol outlines the use of Western blotting to assess the effect of test compounds on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat RAW 264.7 cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phospho-IκBα) or 1 hour (for p65 nuclear translocation).
-
For total cell lysates, lyse the cells in lysis buffer. For nuclear and cytoplasmic fractions, use a commercial extraction kit.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the respective loading controls.
This protocol describes the use of Western blotting to determine the effect of test compounds on the phosphorylation of key MAPK proteins (p38, JNK, and ERK).
Materials:
-
Same as for the NF-κB Western blot protocol, with the addition of primary antibodies against phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK.
Procedure:
-
Treat cells with test compounds and LPS as described for the NF-κB assay.
-
Prepare total cell lysates and determine protein concentrations.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK.
-
Detect and quantify the protein bands to determine the ratio of phosphorylated to total protein for each MAPK.
In Vivo Assay
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for the screening of anti-inflammatory drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Positive control (e.g., indomethacin or diclofenac)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compounds orally 1 hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a highly promising framework for the development of novel anti-inflammatory agents. The versatility of its synthesis allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The multifaceted mechanism of action, involving the inhibition of key inflammatory pathways such as COX, NF-κB, and MAPK, provides a strong rationale for its therapeutic potential.
Future research in this area should focus on:
-
Elucidation of precise molecular targets: While the modulation of key signaling pathways has been demonstrated, the direct molecular targets of many imidazo[2,1-b]thiazole derivatives remain to be identified.
-
Optimization of drug-like properties: Further medicinal chemistry efforts are needed to improve the solubility, metabolic stability, and oral bioavailability of lead compounds.
-
In-depth preclinical evaluation: Promising candidates should be evaluated in a broader range of in vivo models of chronic inflammation to assess their therapeutic efficacy and long-term safety.
By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of imidazo[2,1-b]thiazole-based anti-inflammatory drugs, ultimately addressing the unmet medical needs of patients suffering from inflammatory diseases.
References
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Karki, S. S., et al. (2015). Synthesis and antiinflammatory activity of some imidazo[2,1-b][1][2][3]thiadiazole derivatives. Acta Poloniae Pharmaceutica, 72(5), 931-936.
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Slyvka, N., et al. (2022). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 27(15), 4933.
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Genc, H., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2346.
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- Anonymous. (2022). Synthesis and biological evaluation of substituted imidazo [2,1-b]-1,3,4-thiadiazole derivatives as anti-inflammatory agents.
- Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901.
- Zarghi, A., et al. (2014). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Pharmaceutical Sciences, 20(3), 99-106.
- Glavač, N., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G2), 267-279.
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Musso, L., et al. (2020). New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 40(9), 4913-4919.
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Genc, H., et al. (2018). (PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. ResearchGate.
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Genc, H., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2346.
- Askin, S., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design, 98(4), 587-601.
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Application & Protocol Guide: Imidazo[2,1-b]thiazole Scaffolds for Pan-RAF Inhibition in Melanoma
Introduction: The Challenge of Targeting RAF in Melanoma
Melanoma, a malignancy of melanocytes, presents a formidable therapeutic challenge, largely driven by mutations in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This cascade—comprising RAS, RAF, MEK, and ERK proteins—is a central regulator of cell proliferation and survival. Over 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution, which leads to constitutive activation of the pathway and uncontrolled tumor growth.[2][3][4][5][6]
The development of first-generation selective inhibitors targeting BRAF V600E, such as vemurafenib and dabrafenib, marked a paradigm shift in melanoma treatment, yielding impressive initial clinical responses.[5][7][8] However, their efficacy is often curtailed by two significant hurdles: acquired resistance and a phenomenon known as "paradoxical activation."[9][10] Paradoxical activation occurs when these inhibitors bind to one RAF protomer in a dimer, causing the transactivation of the other, leading to MAPK signaling reactivation in BRAF wild-type cells, which can promote the growth of secondary cancers.[1][2][11] Resistance frequently emerges through mechanisms that reactivate the MAPK pathway, rendering the initial therapy ineffective.[5][12][13]
This clinical reality has spurred the development of pan-RAF inhibitors, which target all three RAF isoforms (A-RAF, B-RAF, and C-RAF) as well as their dimeric forms.[14][15][16][17] By comprehensively shutting down RAF kinase activity, pan-RAF inhibitors aim to overcome the limitations of selective agents, prevent paradoxical activation, and treat tumors with intrinsic or acquired resistance.[12][18][19] Within this pursuit, the imidazo[2,1-b]thiazole scaffold has emerged as a particularly versatile and potent chemical framework for designing novel pan-RAF inhibitors with significant anti-melanoma activity.[4][18][19][20][21]
This guide provides a detailed technical overview and validated protocols for the preclinical evaluation of imidazo[2,1-b]thiazole-based pan-RAF inhibitors.
The Imidazo[2,1-b]thiazole Scaffold: A Privileged Structure
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. Several research efforts have successfully synthesized and evaluated imidazo[2,1-b]thiazole derivatives, demonstrating their potential as potent inhibitors of RAF kinases for melanoma therapy.[4][19][20][21][22][23]
Caption: MAPK pathway showing pan-RAF vs. selective BRAF inhibition.
Protocol 3: Cellular Anti-Proliferative Assay
-
Causality & Rationale: While Western blotting confirms pathway inhibition, this assay measures the ultimate biological consequence: the impact on cell growth and viability. It provides a quantitative measure (GI50) of the compound's overall effectiveness in halting melanoma cell proliferation.
-
Methodology:
-
Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-2, and a BRAF/NRAS wild-type line like MeWo) in 96-well clear-bottom plates at a density of 3,000-5,000 cells per well. Allow to attach overnight.
-
Drug Treatment: Prepare a serial dilution of IMT-Compound X and add it to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assessment:
-
Use a metabolic assay like MTT or a luminescence-based assay like CellTiter-Glo® (Promega).
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated wells (100% viability).
-
Plot the percentage of viability against the log concentration of the compound and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
-
-
Anticipated Data:
| Cell Line | Genotype | IMT-Compound X GI50 (µM) | Vemurafenib GI50 (µM) |
| A375 | BRAF V600E | 0.25 | 0.30 |
| UACC-62 | BRAF V600E | 0.18 | 1.95 |
| SK-MEL-2 | NRAS Q61R | 0.75 | >10 (Growth Promoted) |
This table presents example data based on published findings.[4][21]
Application Note 2: Overcoming Acquired BRAF Inhibitor Resistance
Objective: To validate the hypothesis that IMT-Compound X can overcome common mechanisms of acquired resistance to first-generation BRAF inhibitors.
Protocol 4: Generation of a Vemurafenib-Resistant Melanoma Cell Line
-
Causality & Rationale: To study resistance, a reliable model is required. Acquired resistance is modeled in vitro by chronically exposing a sensitive parental cell line to an inhibitor. This process selects for cells that have developed mechanisms to survive and proliferate despite the drug's presence, mimicking the clinical scenario. [9][24]
-
Methodology:
-
Initiation: Culture A375 cells in standard growth medium containing vemurafenib at a low concentration (e.g., 50 nM, approximately the GI20).
-
Dose Escalation: Once the cells resume a normal growth rate, subculture them and double the concentration of vemurafenib.
-
Maintenance: Repeat this dose-escalation process over 6-9 months until the cells can proliferate in a high concentration of vemurafenib (e.g., 2 µM). The resulting cell line is designated A375-R.
-
Validation:
-
Perform a cell viability assay (Protocol 3) on both the parental A375 and the A375-R lines with vemurafenib. A significant rightward shift (>10-fold) in the dose-response curve for A375-R confirms resistance.
-
Characterize the resistant cells via Western blot. Many resistant lines show reactivated p-ERK in the presence of vemurafenib.
-
-
Protocol 5: Efficacy Testing in Resistant Cells
-
Causality & Rationale: This is the key experiment to test the application's central hypothesis. If resistance is mediated by mechanisms that still rely on the RAF signaling node (e.g., RAF dimerization, upstream activation), a potent pan-RAF inhibitor should be able to re-establish pathway suppression and inhibit cell growth. [24]
-
Methodology:
-
Repeat the Cellular MAPK Pathway Inhibition Assay (Protocol 2) and the Cellular Anti-Proliferative Assay (Protocol 3) using the A375-R cell line.
-
Directly compare the efficacy of IMT-Compound X against vemurafenib in both parental A375 and resistant A375-R cells.
-
-
Anticipated Outcome: IMT-Compound X is expected to potently inhibit the proliferation of A375-R cells and suppress p-ERK levels, whereas vemurafenib will have minimal effect, demonstrating the ability of the pan-RAF inhibitor to overcome acquired resistance.
Application Note 3: Preclinical In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of IMT-Compound X in a living organism, providing crucial data on efficacy and tolerability before any potential clinical development.
Protocol 6: Melanoma Cell Line-Derived Xenograft (CDX) Model
-
Causality & Rationale: In vitro assays, while essential, do not capture the complexities of a tumor within a host, including drug delivery, metabolism, and tumor microenvironment interactions. The xenograft mouse model is the industry standard for a first-pass assessment of in vivo anti-tumor efficacy. [6][7][25][26]
Caption: Experimental workflow for a melanoma xenograft study.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375-R cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Monitoring & Randomization:
-
Monitor tumor growth using digital calipers. Tumor volume is calculated as (Length x Width²) / 2.
-
When average tumor volume reaches 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: IMT-Compound X (e.g., 50 mg/kg, administered orally once daily).
-
Group 3: Positive control/standard-of-care (e.g., dabrafenib).
-
-
Administration & Monitoring:
-
Administer treatments for 21 consecutive days.
-
Measure tumor volumes and body weights three times per week. Monitor for any signs of toxicity.
-
-
Endpoint & Analysis:
-
The study endpoint is reached when tumors in the vehicle group exceed a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Euthanize mice and excise tumors for weight measurement and potential pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
-
-
Anticipated Outcome: The IMT-Compound X treatment group should exhibit statistically significant TGI compared to both the vehicle control and the standard-of-care group (in the resistant model), with no significant loss in body weight, indicating a favorable efficacy and safety profile.
References
- Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor-specific feedback loops limiting the efficacy of targeted cancer therapy. Cancer Cell, 23(3), 285-297.
- Chapman, P. B., Hauschild, A., Robert, C., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
- Zhang, C., Spevak, W., Zhang, Y., et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation.
-
Radi, M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. [Link]
-
Govindaiah, S., Mokshanatha, P. B., Hudiyanti, D., et al. (2023). Imidazo[2,1-b]t[11][12][20]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Molekul, 18(2), 163-201. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Lee, B. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
-
Davies, H., Bignell, G. R., Cox, C., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949-954. [Link]
-
Peng, S. B., et al. (2015). Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation. Patsnap Synapse. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Lee, B. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
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El-Gamal, M. I., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
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El-Gamal, M. I., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Kyung Hee University Repository. [Link]
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El-Gamal, M. I., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726. [Link]
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Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Cancers. Journal of Medicinal Chemistry, 58(10), 4165-4178. [Link]
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Shain, A. H., & Bastian, B. C. (2016). Current State of Animal (Mouse) Modeling in Melanoma Research. Cancer Investigation, 34(7), 331-343. [Link]
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Kim, M. J., et al. (2021). Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma. Anticancer Research, 41(1), 127-136. [Link]
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Abdel-Maksoud, M. S., et al. (2020). Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726. [Link]
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Sensi, M., et al. (2015). Co-clinical assessment identifies patterns of BRAF inhibitor resistance in melanoma. JCI Insight, 1(1). [Link]
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Abdel-Maksoud, M. S., et al. (2019). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Bioorganic Chemistry, 93, 103349. [Link]
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Wang, M., et al. (2022). Preclinical Evaluation of a Radiolabeled Pan-RAF Inhibitor for RAF-Specific PET/CT Imaging. Molecular Pharmaceutics, 19(10), 3624-3632. [Link]
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Abdel-Maksoud, M. S., et al. (2019). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Bioorganic Chemistry, 93, 103349. [Link]
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Rieger, A., et al. (2024). Cross-Species Comparison of the Pan-RAF Inhibitor LY3009120's Anti-Tumor Effects in Equine, Canine, and Human Malignant Melanoma Cell Lines. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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Schram, A. M., et al. (2021). The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. Journal of Clinical Oncology, 39(15_suppl), 3116-3116. [Link]
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Application Notes and Protocols: Synthesis and Evaluation of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates as Microtubule-Targeting Agents
Abstract
This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of novel imidazo[2,1-b]thiazole-benzimidazole conjugates as potent microtubule-targeting agents. Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target for anticancer therapies.[1] This guide details the chemical synthesis of the heterocyclic scaffold, followed by a suite of robust protocols for assessing the conjugate's biological activity. These include in vitro tubulin polymerization assays, cell-based cytotoxicity screening, and advanced microscopy and flow cytometry techniques to elucidate the mechanism of action. The protocols are designed for researchers in medicinal chemistry, chemical biology, and drug discovery to facilitate the development of next-generation cancer therapeutics.
Introduction: The Rationale for Targeting Microtubules
The microtubule cytoskeleton is a fundamental component of eukaryotic cells, participating in essential processes such as maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function. Disruption of this equilibrium can trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] This vulnerability has been successfully exploited in cancer chemotherapy, with microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids being mainstays in clinical practice.[1]
However, challenges such as acquired drug resistance and dose-limiting toxicities necessitate the discovery of new agents with novel mechanisms or improved pharmacological profiles.[1] The imidazo[2,1-b]thiazole scaffold has emerged as a promising pharmacophore in the design of anticancer agents.[3][6] When conjugated with a benzimidazole moiety, these compounds have shown significant potential as microtubule destabilizers that bind to the colchicine site on β-tubulin.[4][6] This guide provides the detailed chemistry and biology workflows to synthesize and validate this class of compounds.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for imidazo[2,1-b]thiazole-benzimidazole conjugates is the inhibition of microtubule assembly. Molecular docking studies suggest that these conjugates effectively occupy the colchicine binding site on the β-tubulin subunit.[4][6] This binding event introduces a conformational change that prevents the proper polymerization of tubulin dimers into protofilaments, thus destabilizing the entire microtubule structure. The downstream cellular consequences are profound, leading to mitotic arrest and apoptosis.[4][5][7]
Caption: Mechanism of microtubule destabilization by conjugates.
Chemical Synthesis Protocol
The synthesis of imidazo[2,1-b]thiazole-benzimidazole conjugates is typically achieved through a multi-step process. A key reaction involves the oxidative cyclization of an imidazo[2,1-b]thiazole-5-carboxaldehyde intermediate with a substituted o-phenylenediamine.[6]
General Synthetic Scheme
The overall synthetic pathway is outlined below. It begins with the formation of the core imidazo[2,1-b]thiazole aldehyde, which is then condensed with a diamine to yield the final conjugate.
Caption: General synthetic scheme for the target conjugates.
Protocol: Synthesis of Conjugate 6d (Example)
This protocol describes the synthesis of a specific, highly active conjugate, referred to as 6d in associated literature, which has demonstrated potent cytotoxicity against the A549 lung cancer cell line.[4]
Materials:
-
Imidazo[2,1-b]thiazole-5-carboxaldehyde intermediate
-
Substituted o-phenylenediamine
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the imidazo[2,1-b]thiazole-5-carboxaldehyde (1.0 eq) in ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted o-phenylenediamine (1.1 eq).
-
Addition of Cyclizing Agent: Add sodium metabisulfite (2.0 eq) to the reaction mixture.
-
Scientist's Note: Sodium metabisulfite acts as both an oxidizing and a cyclizing agent in this one-pot reaction, facilitating the formation of the benzimidazole ring.
-
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to 60°C with continuous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate in hexane mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure conjugate 6d .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Protocols and Assays
A cascading series of assays is required to confirm the mechanism of action and quantify the therapeutic potential of the synthesized conjugates.
Caption: Workflow for the biological evaluation of conjugates.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (optical density).[8]
Materials:
-
Purified bovine tubulin (≥99% pure)[2]
-
GTP (Guanosine-5'-triphosphate) stock solution
-
Polymerization buffer (e.g., 0.1 M PIPES, 1 mM MgCl₂, pH 6.9)[8]
-
Test conjugate and control inhibitors (e.g., colchicine, paclitaxel)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
-
96-well plates
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin solution (e.g., 60 µM) in ice-cold polymerization buffer containing 1 mM GTP.[2]
-
Reaction Mixture: In a 96-well plate, add the test conjugate at various concentrations. Include wells for a positive control (e.g., colchicine), a negative control (DMSO vehicle), and a polymerization enhancer (e.g., paclitaxel).
-
Initiation: Add the tubulin solution to each well to initiate the reaction. The final volume should be consistent (e.g., 70 µL).[2]
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control. Calculate the IC₅₀ value, which is the concentration of the conjugate that inhibits tubulin polymerization by 50%.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the stage of the cell cycle at which the cells are arrested upon treatment with the conjugate. A hallmark of microtubule inhibitors is arrest in the G2/M phase.[9]
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium, FBS, and antibiotics
-
Test conjugate
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the test conjugate at its IC₅₀ concentration (and other relevant concentrations) for a specified period (e.g., 24 hours).[9] Include a vehicle-treated control.
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells.[9] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[9]
-
Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates effective microtubule disruption.
Protocol: Immunofluorescence Microscopy of Microtubule Network
This technique provides direct visual evidence of microtubule disruption within treated cells.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
Test conjugate
-
Fixative (e.g., 4% paraformaldehyde (PFA) or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[10][11]
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody[12]
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed A549 cells on sterile glass coverslips and treat with the test conjugate (e.g., at IC₅₀ concentration) for an appropriate time (e.g., 18-24 hours).
-
Fixation: Wash the cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.[11]
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access.[10]
-
Blocking: Wash and then block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorescently-labeled secondary antibody (e.g., 1:800 dilution) for 1.5 hours at room temperature in the dark.[11]
-
Staining and Mounting: Wash again with PBS. Add DAPI for 5 minutes to stain the nuclei.[11] Wash a final time and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In treated cells, expect to see a diffuse, disorganized tubulin pattern and condensed chromatin, indicative of microtubule network disruption and mitotic arrest.[3][5]
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized for clear comparison and interpretation.
Table 1: Example Data Summary for Imidazo[2,1-b]thiazole-Benzimidazole Conjugates
| Compound ID | Antiproliferative Activity (A549 cells) IC₅₀ (µM)[4] | Tubulin Polymerization Inhibition IC₅₀ (µM)[4] | Cell Cycle Arrest at 24h (% G2/M Phase) |
| 6d | 1.08 | 1.68 | ~75% |
| Colchicine | 0.02 | 1.99 | ~80% |
| Vehicle | >100 | N/A | ~15% |
Interpretation: A potent compound like 6d will exhibit low micromolar IC₅₀ values in both the antiproliferative and tubulin polymerization assays.[4] This biochemical activity should correlate with a significant increase in the population of cells arrested in the G2/M phase, as confirmed by flow cytometry.[4] These results, combined with visual confirmation of microtubule disruption from immunofluorescence, provide a strong, self-validating case for the compound's mechanism of action as a microtubule-targeting agent.
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Johns Hopkins University. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 126, 36-51. [Link]
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Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic Chemistry. [Link]
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Kamal, A., et al. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. PubMed. [Link]
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Baig, M. H., et al. (2018). Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. ResearchGate. [Link]
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Application Notes & Protocols: High-Throughput Screening of Imidazo[2,1-b]thiazole Derivatives Using the NCI-60 Cancer Cell Line Panel
Introduction: The Promise of a Privileged Scaffold
The imidazo[2,1-b]thiazole core is recognized in medicinal chemistry as a "privileged scaffold." This unique heterocyclic structure serves as a versatile foundation for designing novel therapeutic agents, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] The inherent structural rigidity and diverse substitution points of the imidazo[2,1-b]thiazole nucleus allow for the fine-tuning of pharmacological profiles, leading to the discovery of compounds with significant efficacy against various cancer types.
To efficiently identify and characterize the anticancer potential of these derivatives, a robust and comprehensive screening platform is essential. The National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60) represents one of the most powerful and well-established resources for in vitro anticancer drug discovery.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the NCI-60 platform for the systematic evaluation of imidazo[2,1-b]thiazole derivatives. We will delve into the strategic rationale of the screening process, provide a step-by-step experimental protocol, and discuss the interpretation of results and potential mechanisms of action.
Strategic Framework: The NCI-60 Screening Cascade
The NCI-60 screen is not merely a cytotoxicity assay; it is a comprehensive drug discovery tool established in 1990 that provides deep insights into a compound's potential.[4] The system utilizes 60 distinct human cancer cell lines, organized into nine subpanels representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3][5] This diversity is the key to identifying compounds with selective antitumor activity.
The screening process is typically biphasic:
-
Single-Dose Screen: Initially, compounds are tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[6] This primary screen acts as a coarse filter to identify compounds that exhibit significant growth inhibition in a minimum number of cell lines.
-
Five-Dose Screen: Compounds that meet predefined activity thresholds in the initial screen advance to a more detailed five-dose assay.[6] This provides quantitative data on the potency and efficacy of the compound against each cell line, from which key dose-response metrics are derived.
The entire process relies on the Sulforhodamine B (SRB) assay , a robust and sensitive method for measuring cell density by staining total cellular protein.[2][6] Perhaps the most powerful feature of the NCI-60 platform is the COMPARE algorithm . This pattern-recognition tool compares the "fingerprint" of a novel compound's activity across the 60 cell lines with a vast database of over 50,000 previously tested agents.[7] A high correlation with a known drug can provide crucial early insights into the compound's potential mechanism of action.[7]
Experimental Workflow: From Compound to Data
The following diagram provides a high-level overview of the NCI-60 screening workflow for a novel imidazo[2,1-b]thiazole derivative.
Caption: High-level workflow for NCI-60 screening.
Detailed Protocol for NCI-60 Screening
This protocol outlines the standardized procedure used by the NCI's Developmental Therapeutics Program (DTP).
1. Cell Culture and Plating
-
Rationale: Establishing healthy, logarithmically growing cell cultures is critical for reproducible results. Plating densities are optimized based on the doubling time of each specific cell line to ensure that untreated control wells do not become confluent before the end of the assay.
-
Protocol:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]
-
Cells are harvested and dispensed into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well in a 100 µL volume.[6]
-
The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment and recovery.[6]
-
2. Compound Addition and Incubation
-
Rationale: The "time zero" (Tz) plate is a crucial control. It quantifies the cell population at the moment the test compound is added, providing a baseline against which cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects can be accurately measured.
-
Protocol:
-
After the 24-hour pre-incubation, a set of plates for each cell line is fixed in situ with trichloroacetic acid (TCA) to serve as the Tz measurement.[6]
-
The experimental imidazo[2,1-b]thiazole derivatives (solubilized in DMSO and diluted in culture medium) are added to the remaining plates. For the five-dose screen, this involves serial dilutions.
-
Plates are returned to the incubator for 48 hours under the same conditions.
-
3. Sulforhodamine B (SRB) Assay
-
Rationale: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus, the number of cells in the well. It is a reliable and linear method for determining cell density.
-
Protocol:
-
After the 48-hour incubation, cell monolayers are fixed by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubating for 60 minutes at 4°C.[2]
-
The supernatant is discarded, and plates are washed five times with tap water to remove TCA, unbound metabolites, and serum proteins. The plates are then air-dried.[6]
-
100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[6]
-
Unbound SRB is removed by washing the plates five times with 1% acetic acid. Plates are again air-dried.[6]
-
The protein-bound dye is solubilized by adding 200 µL of 10 mM Trizma base to each well.[6]
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.[6]
-
4. Data Analysis and Interpretation
-
Rationale: The optical density (OD) values from the Tz, control growth (C), and test (Ti) wells are used to calculate the percentage growth. This allows for the differentiation between growth inhibition and cell lethality.
-
Calculations:
-
The percentage growth is calculated as: [(Ti - Tz) / (C - Tz)] x 100 for concentrations where Ti >= Tz.
-
If the compound is cytotoxic, the calculation is: [(Ti - Tz) / Tz] x 100.
-
-
Key Metrics:
-
GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the net protein increase compared to the control cells during the incubation. This is a measure of the compound's growth-inhibitory power.
-
TGI (Total Growth Inhibition): The concentration at which there is no net growth of cells over the course of the experiment (cell count at the end = cell count at the beginning). This indicates a cytostatic effect.[6]
-
LC₅₀ (Lethal Concentration 50): The concentration that results in a 50% reduction in the initial number of cells. This is a direct measure of cytotoxicity or cell-killing ability.[6]
-
Illustrative Data and Mechanistic Insights
Screening of imidazo[2,1-b]thiazole derivatives often reveals potent and selective anticancer activity. The results are typically presented in tables summarizing the GI₅₀ values against various cell lines.
Table 1: Hypothetical NCI-60 GI₅₀ Data for Imidazo[2,1-b]thiazole Analogs (µM)
| Compound ID | Leukemia (CCRF-CEM) | Melanoma (SK-MEL-5) | Lung (NCI-H460) | Colon (HCT-116) | Breast (MCF7) |
| IMT-01 | 1.25 | 0.89 | 1.50 | 2.10 | 1.75 |
| IMT-02 | 5.60 | 0.15 | 3.40 | 4.80 | 6.20 |
| IMT-03 | >100 | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.02 | 0.05 | 0.04 | 0.06 | 0.03 |
This is representative data for illustrative purposes.
From this hypothetical data, one could infer that IMT-02 shows high potency and selectivity for melanoma cell lines, making it a promising candidate for further investigation in that cancer type.[8]
Structure-Activity Relationships (SAR) and Potential Mechanisms
The NCI-60 data, combined with structural information, allows for the elucidation of SAR. For imidazo[2,1-b]thiazoles, studies have shown that:
-
Substitutions are key: The nature and position of substituent groups on the fused ring system can dramatically influence potency and selectivity. For instance, certain sulfonamide moieties have been shown to confer potent pan-RAF inhibitory activity, making them effective against melanoma cell lines with BRAF mutations.[9][10]
-
Targeting Critical Pathways: Many active imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting key cellular processes. Identified mechanisms include:
-
Kinase Inhibition: Acting as inhibitors of crucial kinases in signaling pathways like MAPK (BRAF) or growth factor receptor pathways (EGFR/HER2).[9][11]
-
Microtubule Destabilization: Interfering with tubulin polymerization dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]
-
Enzyme Inhibition: Some derivatives have shown activity as Dihydrofolate Reductase (DHFR) inhibitors.[11]
-
The diagram below illustrates the inhibition of the MAPK pathway, a common mechanism for anticancer agents targeting melanoma.
Caption: Inhibition of the MAPK pathway by an imidazo[2,1-b]thiazole derivative.
Conclusion and Future Directions
The NCI-60 cell line screen is an invaluable public resource for the initial evaluation of novel anticancer agents like imidazo[2,1-b]thiazole derivatives.[7] It provides a comprehensive, multi-faceted dataset that goes beyond simple cytotoxicity, offering insights into potency, selectivity, and potential mechanisms of action. A successful screen on this platform provides a strong foundation for advancing a compound through the drug discovery pipeline. Subsequent steps should include validation in orthogonal assays, detailed mechanism of action studies (e.g., kinase profiling, tubulin polymerization assays), ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models to confirm efficacy.
References
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
-
Abdellatif, K. R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. Retrieved from [Link]
-
Mahmoud, H., Gomha, S. M., & Awad, H. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Abdellatif, K. R., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(2), 1-15. Retrieved from [Link]
-
El-Naggar, M., et al. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
Tiwari, A. D., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19895-19908. Retrieved from [Link]
-
Wikipedia. (n.d.). NCI-60. Retrieved from [Link]
-
Karimi-Jaberi, Z., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 42(5), 2285-2299. Retrieved from [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. Retrieved from [Link]
-
YMER. (2022). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 21(8). Retrieved from [Link]
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Kumar, D., et al. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 126, 36-51. Retrieved from [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of imidazo[2,1-b]thiazoles
Technical Support Center: Synthesis of Imidazo[2,1-b]thiazoles
From the desk of the Senior Application Scientist
Welcome to the dedicated support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a privileged structure found in numerous compounds with a wide range of biological activities, including anthelmintic, anti-inflammatory, and anticancer properties.[1][2][3]
This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will address common challenges, explain the chemical reasoning behind optimization strategies, and offer practical, field-tested solutions to help you achieve higher yields, better purity, and more consistent results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic approach to synthesizing imidazo[2,1-b]thiazoles.
Q1: What are the most common and reliable methods for synthesizing the imidazo[2,1-b]thiazole core?
There are several effective strategies, but two dominate the field:
-
Hantzsch-Type Condensation: This is the most traditional and widely used method. It involves the reaction of a 2-aminothiazole with an α-haloketone (typically an α-bromoketone).[4][5] The reaction is robust and tolerates a wide variety of substituents on both starting materials. It generally proceeds by refluxing the reactants in a suitable solvent like ethanol.[6][7]
-
Multicomponent Reactions (MCRs): Modern approaches, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a one-pot synthesis that enhances efficiency and atom economy.[1][8] This method typically combines an aldehyde, a 2-aminothiazole, and an isocyanide to rapidly generate complex imidazo[2,1-b]thiazole derivatives.[1][9]
The choice between them depends on your target molecule and available starting materials. The Hantzsch synthesis is often preferred for its simplicity and the commercial availability of diverse α-haloketones, while MCRs excel in creating libraries of complex analogues quickly.
Q2: How critical is the choice of solvent for the reaction?
The solvent choice is paramount as it influences reactant solubility, reaction rate, and in some cases, the product profile. A poor solvent can lead to low yields or incomplete reactions.
The most common solvent for the Hantzsch-type synthesis is ethanol because it effectively dissolves the starting materials and facilitates the reaction upon reflux.[6][7] However, other solvents have been optimized for specific substrates. For instance, toluene at higher temperatures (100°C) has been shown to significantly improve yields and reduce reaction times in certain multicomponent syntheses.[1][8][9] For greener chemistry approaches, polyethylene glycol-400 (PEG-400) has been successfully used as a recyclable medium and catalyst.[10]
Q3: Is a catalyst required for the synthesis?
Not always, but it can be highly beneficial. Many Hantzsch-type syntheses of imidazo[2,1-b]thiazoles proceed thermally without a catalyst, simply by refluxing the reactants.[6] However, catalysts can dramatically improve reaction rates and yields.
-
Basic Alumina (Al₂O₃): Can be used as a solid support catalyst to enhance the reaction rate under reflux conditions.[6]
-
Eaton's Reagent (P₂O₅/MeSO₃H): A powerful catalyst for promoting condensation and cyclization, particularly in solvent-free conditions.[11]
-
Microwave Irradiation: While not a catalyst, microwave-assisted synthesis is a powerful technique that dramatically reduces reaction times, often from hours to minutes, and can improve yields.[5][12]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][11]
-
Setup: Use silica gel plates (60 F254).
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point for many derivatives.[1] You may need to adjust the polarity based on your specific product.
-
Visualization: Monitor the consumption of the starting materials (especially the α-haloketone, which is often UV-active) and the appearance of a new, typically more polar, product spot. Visualization is best done under UV light (254 nm).[1]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
This is the most frequent issue. A systematic approach is key to diagnosing the cause.
Possible Cause 1: Poor Quality of Starting Materials The stability and purity of your reactants are critical.
-
α-Haloketones: These can degrade over time, especially if exposed to light or moisture. Impurities can inhibit the reaction or lead to side products.
-
2-Aminothiazoles: The amino group is susceptible to oxidation.
Solution:
-
Verify the purity of your starting materials using NMR or by checking their melting point.
-
If in doubt, purify the α-haloketone by recrystallization or column chromatography before use.
-
Use freshly sourced or purified 2-aminothiazole for best results.[13]
Possible Cause 2: Suboptimal Reaction Conditions Temperature, time, and concentration are crucial variables.
-
Temperature: The reaction may be too slow if the temperature is too low. Most syntheses require reflux to proceed at a reasonable rate.[6]
-
Reaction Time: The reaction may not have reached completion. While some microwave-assisted reactions are complete in minutes, conventional heating can take 8 hours or more.[7]
Solution:
-
Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux in ethanol is ~78°C).
-
Monitor the reaction by TLC. Only stop the reaction once the limiting starting material has been consumed.
-
If the reaction stalls, consider switching to a higher-boiling solvent like toluene or employing microwave irradiation.[1][5]
Possible Cause 3: Incorrect Stoichiometry Using an incorrect molar ratio of reactants can leave starting material unreacted and lower the theoretical yield.
Solution:
-
Typically, equimolar quantities (1:1 ratio) of the 2-aminothiazole and α-haloketone are used.[6][7]
-
Accurately weigh your reagents and calculate the molar amounts carefully.
Problem 2: Formation of Multiple Products & Side Reactions
Observing multiple spots on your TLC plate (in addition to starting materials) indicates the formation of byproducts.
Possible Cause: Isomer Formation In some Hantzsch-type syntheses, a competing reaction can lead to the formation of an isomeric 2-imino-2,3-dihydrothiazole.[13] This occurs when the exocyclic nitrogen of 2-aminothiazole acts as the nucleophile in the cyclization step.
Solution:
-
pH Control: The formation of this byproduct can sometimes be suppressed by running the reaction under neutral or slightly basic conditions. After the initial condensation, neutralizing the hydrobromide salt formed with a mild base (e.g., Na₂CO₃ solution) can favor the desired cyclization pathway.[7]
-
Solvent Optimization: Changing the solvent can sometimes alter the reaction pathway and minimize side product formation.
Problem 3: Difficulty with Product Purification
Even with a good yield, isolating a pure product can be challenging.
Possible Cause 1: Product Insolubility The final imidazo[2,1-b]thiazole product is often a crystalline solid that may precipitate from the reaction mixture. However, it can sometimes crash out with impurities.
Solution:
-
Recrystallization: This is the most effective method for purifying solid products. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Washing: After filtration, wash the collected solid thoroughly with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether).
Possible Cause 2: Co-eluting Impurities During column chromatography, impurities may have a similar polarity to your product, making separation difficult.
Solution:
-
Optimize Column Chromatography:
-
Use a less polar solvent system to increase the separation between spots on the column. A common mobile phase is a gradient of hexanes and ethyl acetate.[1]
-
Ensure a proper column loading technique (dry loading can sometimes improve separation).
-
-
Chemical Treatment: If the impurity is a basic starting material (e.g., unreacted 2-aminothiazole), an acidic wash during the workup can help remove it before chromatography.
Data & Protocols
Table 1: Solvent Selection Guide for Imidazo[2,1-b]thiazole Synthesis
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case & Notes | References |
| Ethanol | 78 | Polar Protic | The most common and reliable solvent for Hantzsch-type reactions. Good solubility for starting materials. | [6][7] |
| Toluene | 111 | Non-polar | Used to achieve higher temperatures, which can increase reaction rates and yields, especially in MCRs. | [1][8][9] |
| Acetonitrile | 82 | Polar Aprotic | An alternative to ethanol, sometimes used in MCR optimization. | [1][8] |
| PEG-400 | >200 | Polar Protic | A "green" solvent option that can also act as a catalyst. It is non-volatile and recyclable. | [10] |
| DMF | 153 | Polar Aprotic | Used in specific reactions like the Vilsmeier-Haack formylation to introduce functional groups onto the core. | [7] |
General Experimental Protocol: Synthesis of 6-Phenylimidazo[2,1-b]thiazole
This protocol describes a standard Hantzsch-type condensation.
Materials:
-
2-Aminothiazole (1.0 g, 10 mmol)
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Anhydrous Ethanol (50 mL)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (1.0 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in anhydrous ethanol (50 mL).[14]
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) with constant stirring.[7]
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 6-8 hours, indicated by the disappearance of the 2-bromoacetophenone spot.[14]
-
Workup:
-
Allow the mixture to cool to room temperature. A solid hydrobromide salt of the product may precipitate.
-
Reduce the solvent volume to about half using a rotary evaporator.
-
Collect the precipitated solid by vacuum filtration.
-
Suspend the collected solid in water (30 mL) and neutralize by slowly adding saturated Na₂CO₃ solution until the pH is ~8-9.[7]
-
-
Isolation:
-
Filter the resulting solid (the free base of the product).
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Dry the product under vacuum or in a desiccator.
-
-
Purification: If necessary, recrystallize the crude product from hot ethanol to obtain pure 6-phenylimidazo[2,1-b]thiazole.
Visualizations: Mechanisms and Workflows
General Reaction Mechanism
The diagram below illustrates the widely accepted mechanism for the Hantzsch-type synthesis of imidazo[2,1-b]thiazoles. It begins with the nucleophilic attack of the thiazole ring nitrogen on the α-haloketone (S-alkylation), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused ring system.
Caption: The reaction proceeds via S-alkylation, cyclization, and dehydration.
Troubleshooting Workflow
When faced with a challenging reaction, a logical workflow can help identify and solve the problem efficiently.
Caption: A systematic workflow for troubleshooting common synthesis problems.
Interplay of Reaction Parameters
The final yield and purity are a result of the interplay between several key experimental parameters. Understanding these relationships is crucial for optimization.
Caption: Key parameters influencing the outcome of the synthesis.
References
-
Benzenine, D., Belhadj, F., KIBOU Kibou, Z., & Choukchou-Braham, N.-D. (2022). Synthesis of imidazo[2,1-b]thiazoles. Development of Easy and Practical Access of Novel Imidazo[2,1-b]thiazole Derivatives. ResearchGate. Available at: [Link]
-
Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molecules. Available at: [Link]
-
Asnaashari, S., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Bhardwaj, V., et al. (2016). Reaction mechanism of formation of imidazo[2,1-b][4][6][15]thiadiazoles. ResearchGate. Available at: [Link]
-
Patel, R. V., et al. (2012). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. Available at: [Link]
-
Mekheimer, R. A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. Available at: [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][4][6][15]thiadiazoles. Tetrahedron. Available at: [Link]
-
Rostami, B., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. Available at: [Link]
-
Calderón-Rangel, D., et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. Sciforum. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2020). On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. ResearchGate. Available at: [Link]
-
Moglioni, A. G., et al. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
Maleki, B., & Tayeb, A. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry. Available at: [Link]
-
Patel, A. (2014). Synthesis of Some Novel Fused Imidazo [2, 1-b][4][6] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. Semantic Scholar. Available at: [Link]
-
Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2020). New imidazo[2,1-b]thiazole based aryl hydrazones: Unravelling their synthesis, antiproliferative and apoptosis inducing potential. RSC Publishing. Available at: [Link]
-
Reddy, T. S., et al. (2017). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. ChemMedChem. Available at: [Link]
-
Kamal, A., et al. (2015). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem. Available at: [Link]
-
Shingare, P., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Advances. Available at: [Link]
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Hantzsch Thiazole Synthesis for Imidazo[2,1-b]thiazole Precursors: A Technical Support Guide
Welcome to our dedicated technical support center for the Hantzsch thiazole synthesis, specifically tailored for the preparation of imidazo[2,1-b]thiazole precursors. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction. We will delve into common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to improve your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Hantzsch synthesis of thiazoles?
A: The most frequent issue is often related to the reactivity of the starting materials and the reaction conditions. The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of imidazo[2,1-b]thiazole precursors, a common starting material is 2-aminoimidazole, which can present its own set of challenges. Low yields can often be attributed to suboptimal reaction temperature, incorrect solvent choice, or the degradation of starting materials.
Q2: Can I use a milder halogenating agent for my ketone?
A: Yes, and it is often recommended. While α-chloroketones and α-bromoketones are traditional, they can be lachrymatory and unstable. Milder and more selective halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to generate the α-haloketone in situ, which can improve the overall reaction efficiency and reduce the handling of hazardous materials.
Q3: Is a catalyst necessary for this reaction?
A: While the classical Hantzsch synthesis can proceed without a catalyst, the use of a base or a catalyst is common to improve reaction rates and yields. Bases like pyridine or triethylamine can be used to neutralize the hydrogen halide formed during the reaction. More advanced methods may employ catalysts like iodine or use microwave irradiation to accelerate the reaction.
Q4: How critical is the choice of solvent?
A: The solvent plays a crucial role in the Hantzsch synthesis. Polar protic solvents like ethanol or methanol are commonly used as they can facilitate the dissolution of the starting materials and the subsequent cyclization. However, in some cases, aprotic solvents like DMF or acetonitrile might be preferred to avoid side reactions. The optimal solvent is highly dependent on the specific substrates being used.
Troubleshooting Guides
Scenario 1: Low or No Product Yield
A low or non-existent yield of the desired imidazo[2,1-b]thiazole precursor is a frustrating but common issue. This guide will walk you through a systematic approach to diagnose and resolve the problem.
Underlying Chemistry: The Hantzsch thiazole synthesis is a condensation reaction that proceeds through a series of steps, including nucleophilic attack, cyclization, and dehydration. A failure at any of these stages will result in a poor yield. The key is to ensure that each step is favored under the chosen reaction conditions.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.
Detailed Troubleshooting Steps:
-
Verify Starting Material Integrity:
-
α-Haloketone Stability: α-Haloketones can be unstable and decompose upon storage. It is often best to use them freshly prepared or generate them in situ.
-
Thioamide/2-Aminoimidazole Purity: Ensure the purity of your thioamide or 2-aminoimidazole derivative using techniques like NMR or LC-MS. Impurities can interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature is critical. Some reactions require heating to overcome the activation energy barrier, while others may need to be run at lower temperatures to prevent side product formation. A temperature screen is often a good starting point.
-
Solvent: As mentioned in the FAQs, the solvent choice is important. If you are using a standard solvent like ethanol, consider screening other solvents like DMF, acetonitrile, or even a biphasic system.
-
Base: The addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be beneficial to neutralize the HX formed, which can otherwise protonate the starting materials and slow down the reaction.
-
-
Reagent Stoichiometry and Addition:
-
Molar Ratios: While a 1:1 stoichiometry is typical, a slight excess of one reagent (often the more stable one) can sometimes drive the reaction to completion.
-
Order of Addition: The order in which you add your reagents can matter. For instance, adding the α-haloketone slowly to a solution of the thioamide can sometimes minimize side reactions.
-
Experimental Protocol: In Situ Generation of α-Bromoketone for Improved Yield
This protocol is for a generic reaction and should be adapted for your specific substrates.
-
Dissolve the Ketone: In a round-bottom flask, dissolve your starting ketone (1.0 eq) in a suitable solvent such as THF or ethyl acetate.
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes.
-
Monitor the Reaction: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Prepare the Thioamide Solution: In a separate flask, dissolve the thioamide or 2-aminoimidazole derivative (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a polar solvent like ethanol.
-
Combine the Reagents: Slowly add the freshly prepared α-bromoketone solution to the thioamide solution at room temperature.
-
Heat and Monitor: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until completion.
-
Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Scenario 2: Significant Side Product Formation
The formation of side products can complicate purification and significantly reduce the yield of your desired imidazo[2,1-b]thiazole precursor.
Common Side Products and Their Origins:
-
Bis-imidazole formation: This can occur if the α-haloketone reacts with two molecules of the 2-aminoimidazole.
-
Favorskii rearrangement: Under basic conditions, α-haloketones can undergo this rearrangement.
-
Self-condensation of the α-haloketone: This is more likely to occur at higher temperatures.
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Using a slight excess of the 2-aminoimidazole derivative can sometimes suppress the formation of bis-imidazole byproducts.
-
Temperature Control: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction.
-
Choice of Base: If you are using a base, a bulky, non-nucleophilic base is preferred to minimize its interference with the main reaction pathway.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce side product formation by providing rapid and uniform heating.
Data on Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C | Yield of Imidazo[2,1-b]thiazole Precursor |
| Solvent | Ethanol | DMF | Acetonitrile | Varies with substrate |
| Temperature | Room Temp | 50 °C | Reflux | Higher temp often increases rate, but may also increase side products |
| Base | None | Triethylamine | Pyridine | Base can improve yield by neutralizing HX |
| Catalyst | None | Iodine | Microwave | Catalysts/Microwave can significantly reduce reaction time and improve yield |
Note: The optimal conditions are highly substrate-dependent and should be determined empirically.
References
Technical Support Center: Overcoming Solubility Challenges of Imidazo[2,1-b]thiazole Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of imidazo[2,1-b]thiazole derivatives in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common hurdles of poor aqueous solubility and ensure the reliability and accuracy of your experimental data.
Introduction: The Solubility Conundrum of Imidazo[2,1-b]thiazoles
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] However, a common challenge encountered during the in vitro and in vivo evaluation of these compounds is their limited aqueous solubility. This can lead to a host of experimental artifacts, such as compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.
This guide provides a systematic approach to identifying and resolving solubility issues, enabling you to generate robust and reproducible results.
Troubleshooting Guide: Common Solubility-Related Problems and Solutions
This section addresses specific problems you might encounter during your experiments and offers a stepwise approach to troubleshooting.
Problem 1: My imidazo[2,1-b]thiazole derivative precipitates out of solution upon addition to aqueous assay buffer or cell culture medium.
Underlying Cause: The compound's intrinsic low aqueous solubility is exceeded when the stock solution (typically in a high-concentration organic solvent like DMSO) is diluted into the aqueous environment of the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify Stock Solution Integrity: Ensure your compound is fully dissolved in the stock solvent (e.g., 100% DMSO) before dilution. If necessary, gentle warming or sonication can be applied.
-
Review Final Assay Concentration: Is the intended final concentration of your compound significantly higher than its predicted or experimentally determined aqueous solubility? If so, consider lowering the concentration for initial screening.
-
Implement a Solubilization Strategy:
-
Co-solvent System: Gradually increase the percentage of a water-miscible organic co-solvent in your final assay medium.[10][11]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[12]
-
Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes that increase the apparent solubility of the compound.[13][14][15]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.[16]
-
-
Advanced Strategies: For particularly challenging compounds, consider more advanced formulation approaches like creating a nanosuspension or using a lipid-based delivery system.[17][18][19]
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to take when I suspect a solubility issue with my imidazo[2,1-b]thiazole derivative?
A1: The initial and most crucial step is to determine the Biopharmaceutics Classification System (BCS) class of your compound, which categorizes drugs based on their solubility and permeability.[20] Many imidazo[2,1-b]thiazole derivatives are likely to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[20] A preliminary assessment can be made through in vitro solubility studies at different pH values. This will provide a quantitative measure of the problem and guide your choice of solubilization strategy.
Q2: Which co-solvent should I choose, and what is the maximum concentration I can use in my assay?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent due to its broad solubilizing power. Other options include ethanol, methanol, and polyethylene glycol (PEG). The maximum permissible concentration of a co-solvent is assay-dependent. For cell-based assays, it is critical to keep the final co-solvent concentration low (typically ≤ 0.5% for DMSO) to avoid cytotoxicity.[16] Always run a vehicle control (assay medium with the same concentration of co-solvent) to assess any effects on your biological system.
Q3: How do I select the right cyclodextrin for my compound?
A3: The choice of cyclodextrin depends on the size and physicochemical properties of your imidazo[2,1-b]thiazole derivative. The most commonly used are β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBECD).[14][15] It is advisable to screen a panel of cyclodextrins at various concentrations to identify the most effective one for your specific compound.[13][21]
Q4: Can the solubilizing agent interfere with my biological assay?
A4: Yes, this is a critical consideration. Co-solvents can affect enzyme activity and cell membrane integrity at high concentrations. Surfactants can denature proteins. Cyclodextrins can interact with components of the cell membrane or assay reagents. Therefore, it is imperative to include appropriate vehicle controls in your experiments to account for any potential background effects of the chosen solubilization system.
Q5: What are the advantages of using a nanosuspension for my compound?
A5: Nanosuspensions consist of sub-micron sized particles of the drug suspended in a liquid medium, stabilized by surfactants or polymers.[19][22] This approach offers several advantages for poorly soluble compounds:
-
Increased Surface Area: The dramatic increase in surface area leads to a higher dissolution rate.[10]
-
Enhanced Saturation Solubility: The small particle size can lead to an increase in the saturation solubility of the compound.[19]
-
Versatility: Nanosuspensions can be used for various administration routes in subsequent in vivo studies.[22]
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution and Assay Plate
This protocol describes the preparation of a test compound using a co-solvent system for a typical 96-well plate-based assay.
Materials:
-
Imidazo[2,1-b]thiazole derivative
-
DMSO (or other suitable co-solvent)
-
Aqueous assay buffer or cell culture medium
-
96-well microplate
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the imidazo[2,1-b]thiazole derivative in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is completely dissolved.
-
Create an Intermediate Dilution Series: In a separate plate or tubes, perform a serial dilution of the high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Prepare the Final Assay Plate: Add the appropriate volume of assay buffer or cell culture medium to the wells of the 96-well plate.
-
Add the Compound: Transfer a small volume (e.g., 1-2 µL) of the intermediate DMSO dilutions to the corresponding wells of the assay plate containing the aqueous medium. This ensures that the final DMSO concentration remains low and consistent across all wells.
-
Mix Thoroughly: Gently mix the contents of the wells by pipetting up and down or using a plate shaker.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Equilibration: Incubate the plate for a short period to allow the compound to equilibrate in the assay medium before adding cells or other reagents.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for preparing a stock solution of a poorly soluble compound using HP-β-CD.
Materials:
-
Imidazo[2,1-b]thiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Vortex mixer and sonicator
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a stock solution of HP-β-CD in deionized water or your assay buffer (e.g., 10-40% w/v).
-
Weigh the Compound: Accurately weigh the required amount of your imidazo[2,1-b]thiazole derivative.
-
Add HP-β-CD Solution: Add the HP-β-CD solution to the compound.
-
Facilitate Complexation: Vortex the mixture vigorously for several minutes. If the compound is not fully dissolved, sonicate the mixture in a water bath. Gentle heating may also be applied if the compound is heat-stable.
-
Filter (Optional): If any undissolved particles remain, filter the solution through a 0.22 µm syringe filter to remove them.
-
Determine Concentration: The concentration of the solubilized compound should be experimentally determined using a suitable analytical method (e.g., HPLC-UV).
-
Storage: Store the cyclodextrin-complexed stock solution appropriately (typically at 4°C or -20°C).
Data Presentation: Comparison of Solubilization Strategies
The following table provides a comparative overview of common solubilization techniques.
| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Application |
| Co-solvency | Reduces the polarity of the aqueous solvent.[11] | Simple and widely used. | Potential for solvent toxicity in biological assays. | Initial screening, in vitro enzyme assays. |
| pH Adjustment | Ionizes the compound, increasing its interaction with water.[12] | Highly effective for ionizable compounds. | Not applicable to neutral compounds; may affect assay conditions. | Assays where pH can be controlled. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule in a hydrophilic shell.[13][15] | Generally low toxicity; can improve stability. | Can be compound-specific; potential for assay interference. | Cell-based assays, in vivo studies. |
| Nanosuspension | Increases surface area and saturation solubility.[10][19] | Significant improvement in dissolution rate; suitable for in vivo delivery. | Requires specialized equipment for preparation and characterization. | Preclinical and clinical development. |
| Lipid-Based Formulations | Solubilizes the lipophilic drug in a lipid vehicle.[18] | Enhances oral absorption of lipophilic drugs.[23] | Complex formulations; potential for physical instability. | Oral drug delivery. |
Conclusion
Overcoming the solubility challenges of imidazo[2,1-b]thiazole derivatives is a critical step in their successful preclinical development. By systematically evaluating the physicochemical properties of your compound and employing the appropriate formulation strategies, you can generate reliable and reproducible data in your biological assays. This guide provides a foundation for troubleshooting common solubility issues and selecting the most suitable approach for your specific research needs. Remember to always include proper controls to account for any potential effects of the chosen solubilizing agents on your experimental system.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2015). ResearchGate. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). PMC - NIH. [Link]
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Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.). ResearchGate. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Design, characterization and in vitro evaluation of imidazo[2,1-b][17][23][24]thiadiazole derivative loaded solid lipid nanoparticles. (2017). ResearchGate. [Link]
-
Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024). Dove Press. [Link]
-
Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. (2015). PMC - NIH. [Link]
-
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023). Asian Journal of Pharmaceutics. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2019). MDPI. [Link]
-
Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. (2021). PMC - NIH. [Link]
-
Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024). PMC - NIH. [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER. [Link]
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed. [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (2018). PubMed. [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). RSC Publishing. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2013). PubMed Central. [Link]
-
Chemistry of Imidazo[2,1-b][17][23][24]thiadiazoles. (2011). ResearchGate. [Link]
-
Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. (2014). PubMed. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (2014). PubMed. [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). NIH. [Link]
Sources
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- 2. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ijmsdr.org [ijmsdr.org]
- 12. ascendiacdmo.com [ascendiacdmo.com]
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- 15. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pharmoutsourcing.com [pharmoutsourcing.com]
- 24. mdpi.com [mdpi.com]
minimizing by-product formation in the synthesis of 1-(2-Methylimidazo[2,1-B]thiazol-6-YL)methanamine
Welcome to the technical support center for the synthesis of 1-(2-methylimidazo[2,1-b]thiazol-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize by-product formation. Drawing from established principles of heterocyclic chemistry and reductive amination, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
The synthesis of 1-(2-methylimidazo[2,1-b]thiazol-6-yl)methanamine is a multi-step process, typically involving the formation of the key intermediate, 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde, followed by a reductive amination to yield the desired primary amine. Each of these steps presents unique challenges and potential for by-product formation. This guide will address both stages of the synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
Issue 1: Incomplete conversion of the starting material during the synthesis of 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde.
-
Probable Cause: Insufficient reactivity of the formylating agent (e.g., Vilsmeier reagent), low reaction temperature, or steric hindrance on the imidazo[2,1-b]thiazole core. The Vilsmeier-Haack reaction, a common method for formylation of electron-rich heterocycles, can sometimes be sluggish.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS.
-
Excess Reagent: Use a slight excess (1.2-1.5 equivalents) of the Vilsmeier reagent. However, be aware that a large excess can lead to the formation of by-products and complicate purification[1].
-
Extended Reaction Time: Increase the reaction time, but monitor for the appearance of degradation products. Prolonged heating can sometimes lead to the formation of unidentified by-products[1].
-
Issue 2: Formation of a significant amount of an alcohol by-product, (2-methylimidazo[2,1-b]thiazol-6-yl)methanol, during reductive amination.
-
Probable Cause: This by-product arises from the direct reduction of the starting aldehyde, 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde, by the reducing agent before the imine is formed and reduced. This is particularly common with strong reducing agents like sodium borohydride (NaBH₄) if it is added prematurely.
-
Solution:
-
Two-Step, One-Pot Procedure: First, stir the aldehyde and ammonia source (e.g., ammonium acetate or aqueous ammonia) in the reaction solvent to allow for imine formation. Monitor the disappearance of the aldehyde by TLC. Once the imine formation is complete or has reached equilibrium, add the reducing agent.
-
Choice of Reducing Agent: Utilize a milder and more selective reducing agent for imines over aldehydes, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic than NaBH₃CN.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and the subsequent reduction.
-
Issue 3: Presence of secondary and tertiary amine by-products in the final product.
-
Probable Cause: Over-alkylation of the newly formed primary amine. The desired product, 1-(2-methylimidazo[2,1-b]thiazol-6-yl)methanamine, can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This secondary amine can react further to form a tertiary amine.
-
Solution:
-
Excess Ammonia: Use a large excess of the ammonia source. This will shift the equilibrium towards the formation of the primary imine and minimize the reaction of the product amine with the starting aldehyde.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine low at any given time, reducing the likelihood of it reacting with the remaining aldehyde.
-
Catalytic Reductive Amination: Consider using a catalytic system, such as H₂ with a cobalt or nickel catalyst, and aqueous ammonia. These conditions can offer high selectivity for the primary amine[2][3].
-
Issue 4: Low overall yield and complex product mixture.
-
Probable Cause: Potential instability of the imidazo[2,1-b]thiazole ring under the reaction conditions, or the formation of multiple, difficult-to-separate by-products. Some fused heterocyclic systems can be sensitive to strongly acidic or basic conditions, or prolonged heating.
-
Solution:
-
Milder Reaction Conditions: Employ milder reducing agents and lower reaction temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purification Strategy: Develop a robust purification strategy. This may involve column chromatography with a gradient elution, or crystallization. For basic amine products, an acid wash during workup can help to separate them from neutral by-products.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the precursor, 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic systems like imidazo[2,1-b]thiazole. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Q2: Which reducing agent is best for the reductive amination of 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde to the primary amine?
A2: The choice of reducing agent is critical for minimizing by-products. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the preferred reagent for reductive aminations. It is milder than sodium borohydride and selectively reduces the intermediate imine in the presence of the aldehyde, thus minimizing the formation of the corresponding alcohol by-product. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring the reaction. A TLC plate can show the disappearance of the starting aldehyde and the appearance of the product amine. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major by-products.
Q4: What are the key parameters to control during the reductive amination step?
A4: The key parameters to control are:
-
Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.
-
pH: Maintain a slightly acidic pH (5-6) to promote imine formation without degrading the starting materials or products.
-
Temperature: Keep the temperature as low as feasible to control the reaction rate and minimize side reactions. Room temperature is often a good starting point.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used, especially with STAB.
Q5: My final product is difficult to purify. What strategies can I use?
A5: Purification of the final amine can be challenging due to its basic nature and potential similarity in polarity to by-products. Consider the following:
-
Acid-Base Extraction: During the workup, an acid wash (e.g., with dilute HCl) will protonate the amine products, moving them to the aqueous layer and separating them from neutral organic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified amines.
-
Column Chromatography: Use silica gel chromatography. It may be beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent the amine product from streaking on the column.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde via Vilsmeier-Haack Reaction
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0°C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methylimidazo[2,1-b]thiazole (1 equivalent) in the reaction solvent to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination to 1-(2-methylimidazo[2,1-b]thiazol-6-yl)methanamine
-
Dissolve 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a large excess of an ammonia source, such as ammonium acetate (10-20 equivalents) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5-2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
| Parameter | Recommendation for Aldehyde Synthesis | Recommendation for Reductive Amination |
| Key Reagents | 2-methylimidazo[2,1-b]thiazole, POCl₃, DMF | 2-methylimidazo[2,1-b]thiazole-6-carbaldehyde, NH₄OAc, NaBH(OAc)₃ |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Dichloromethane, Methanol |
| Temperature | 0°C to reflux | Room Temperature |
| Key By-products | Unreacted starting material, di-formylated products | (2-methylimidazo[2,1-b]thiazol-6-yl)methanol, secondary/tertiary amines |
Part 4: Visualizations
Caption: By-product formation pathways in the reductive amination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions [organic-chemistry.org]
Technical Support Center: Purification Strategies for Polar Imidazo[2,1-b]thiazole Compounds
Welcome to the technical support center for the purification of polar imidazo[2,1-b]thiazole compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic scaffolds. The inherent polarity of many biologically active imidazo[2,1-b]thiazole derivatives presents unique challenges in purification, often leading to issues such as poor resolution, peak tailing, and low recovery.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common experimental hurdles, ensuring you can achieve the desired purity and yield for your target compounds.
Troubleshooting Guide: Common Purification Issues and Solutions
This section directly addresses specific problems encountered during the purification of polar imidazo[2,1-b]thiazole compounds. Each issue is analyzed from a mechanistic standpoint, followed by actionable, field-proven solutions.
Issue 1: Poor Separation or Co-elution of Polar Impurities in Normal-Phase Chromatography
Scenario: You are using a standard silica gel column with a hexane/ethyl acetate or dichloromethane/methanol solvent system, but your target imidazo[2,1-b]thiazole compound co-elutes with polar impurities.
Causality: The high polarity of your target compound and impurities leads to strong interactions with the acidic silanol groups on the silica surface, resulting in poor differentiation.[2] A standard solvent system may not provide sufficient selectivity to resolve compounds with similar polarities.
Solutions:
-
Mobile Phase Modification: The addition of a small percentage of a basic modifier can significantly improve peak shape and resolution.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% to your mobile phase. This neutralizes the acidic silica surface, reducing tailing and improving the separation of basic imidazo[2,1-b]thiazole compounds.[1]
-
Ammonia in Methanol: A solution of 1-2% ammonia in the methanol portion of your mobile phase can also be effective for basic compounds.
-
-
Alternative Normal-Phase Stationary Phases:
-
Alumina (Basic or Neutral): For highly basic imidazo[2,1-b]thiazoles, switching to a basic or neutral alumina column can prevent the strong acidic interactions seen with silica gel.
-
Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of polar, water-soluble compounds and can offer excellent retention and separation for carbohydrates and other highly polar molecules.[3]
-
-
Gradient Elution: If you are using an isocratic system, switching to a gradient elution can improve separation. Start with a less polar mobile phase and gradually increase the polarity. This will help to resolve compounds that are close in polarity.[1]
Issue 2: Compound Streaking or Tailing on Silica Gel TLC and Columns
Scenario: Your spots on the TLC plate are elongated, and the peaks from your column chromatography are broad and asymmetrical (tailing).
Causality: This is a classic sign of strong, undesirable interactions between your polar, often basic, imidazo[2,1-b]thiazole compound and the acidic silanol groups on the silica gel. This can also be caused by column overloading.
Solutions:
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of crude material by mass of the stationary phase.[1]
-
Employ Mobile Phase Modifiers: As detailed in Issue 1, the addition of a basic modifier like triethylamine is often the most effective solution to this problem.[1]
-
Consider a Different Stationary Phase: If modifiers are ineffective, consider switching to a less acidic stationary phase like neutral alumina or a bonded phase like C18 for reversed-phase chromatography.[1]
Issue 3: Irreversible Adsorption or Decomposition of the Compound on the Column
Scenario: You observe low or no recovery of your target compound from a silica gel column, suggesting it has either irreversibly bound to the stationary phase or decomposed.
Causality: The Lewis acidity of the silica gel surface can sometimes catalyze the degradation of sensitive organic molecules. The thiazole ring, in particular, can be susceptible to certain reactions.
Solutions:
-
Stability Test on TLC: Before committing to a large-scale column, perform a simple stability test. Spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) have appeared.[1]
-
Deactivation of Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of your mobile phase containing a basic modifier and then evaporating the solvent.
-
Switch to a More Inert Stationary Phase:
-
Reversed-Phase Chromatography (C18): This is often the go-to solution for highly polar compounds that are unstable on silica.[4]
-
Florisil or Alumina: These can be milder alternatives to silica gel for certain compounds.
-
Issue 4: Compound "Oiling Out" During Recrystallization Attempts
Scenario: When attempting to recrystallize your polar imidazo[2,1-b]thiazole, it separates from the solution as an oil rather than forming crystals.
Causality: This often occurs when the solution is supersaturated or cooled too quickly. The presence of impurities can also inhibit crystal formation.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Adjustment: Experiment with different solvent pairs. A common strategy is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new polar imidazo[2,1-b]thiazole derivative?
A1: Always start with Thin Layer Chromatography (TLC).[1] It is a quick and inexpensive way to screen different solvent systems and stationary phases. A good starting point for a polar compound on a silica gel TLC plate would be a mobile phase of 10-20% methanol in dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Based on the Rf values, you can then optimize the solvent system for column chromatography.
Q2: When should I consider using reversed-phase chromatography for my polar imidazo[2,1-b]thiazole?
A2: Reversed-phase chromatography is an excellent choice when:
-
Your compound is highly polar and has low retention on normal-phase columns.[4]
-
Your compound is unstable on silica gel.
-
You are dealing with impurities that have very similar polarities to your target compound in normal-phase systems.
-
Your compound is water-soluble.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of these compounds?
A3: Absolutely. Both normal-phase and reversed-phase HPLC are powerful tools for purifying polar imidazo[2,1-b]thiazoles, especially for achieving high purity on a smaller scale. For reversed-phase HPLC, a C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) for acidic compounds, or ammonium acetate for neutral pH separations, is a common setup.[5][6]
Q4: Are there any advanced chromatography techniques that are particularly useful for these compounds?
A4: Yes, Supercritical Fluid Chromatography (SFC) is emerging as a powerful technique for the purification of polar compounds.[7][8] SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[9] It offers several advantages, including faster separations, reduced solvent consumption, and unique selectivity for polar and chiral compounds.[8][9]
Data Presentation: Solvent System Selection Guide for Column Chromatography
The following table provides a starting point for selecting a mobile phase for the column chromatography of polar imidazo[2,1-b]thiazole compounds based on their observed TLC behavior.
| TLC Rf in 1:1 Hexane/Ethyl Acetate | Recommended Starting Solvent System for Silica Gel Column | Considerations and Optimization |
| > 0.6 | 9:1 to 4:1 Hexane/Ethyl Acetate | Decrease polarity to improve retention. |
| 0.3 - 0.6 | 1:1 Hexane/Ethyl Acetate | Good starting point for many derivatives.[10] |
| < 0.3 | 1:4 Hexane/Ethyl Acetate or 5-10% Methanol in Dichloromethane | Increase polarity to elute the compound. |
| At baseline | 10-20% Methanol in Dichloromethane or switch to Reversed-Phase | Compound is highly polar. Consider adding a basic modifier. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the initial mobile phase, collecting fractions.
-
Gradient (if applicable): Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Small-Scale Stability Test on Silica Gel
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto two separate locations on a silica gel TLC plate.
-
Immediately develop one of the spots in an appropriate solvent system. This will serve as your time-zero reference.
-
Leave the second spot on the plate, exposed to the air, for 1-2 hours.
-
After the allotted time, develop the second spot in the same solvent system.
-
Compare the two developed lanes. The appearance of new spots or significant streaking in the second lane indicates potential instability on silica gel.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for a new polar imidazo[2,1-b]thiazole compound.
Caption: Decision tree for selecting a purification strategy.
References
-
Gomez, S., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. ChemProc, 14(1), 103. Available at: [Link]
-
Antoniou, C. G., et al. (2011). Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations. Journal of AOAC International, 94(3), 703-712. Available at: [Link]
-
Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]
-
Chromatography Today. (2014). How Good is SFC for Polar Analytes? Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available at: [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Available at: [Link]
-
IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes? Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. waters.com [waters.com]
- 5. Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Imidazo[2,1-b]thiazole Compounds for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising imidazo[2,1-b]thiazole scaffold. This guide provides in-depth, experience-driven answers to common challenges encountered when transitioning these compounds from in vitro success to in vivo application. Our focus is on diagnosing and overcoming the stability hurdles that can often limit the therapeutic potential of this versatile heterocyclic system.
The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous agents with diverse pharmacological activities.[1][2][3] However, realizing this potential in living systems requires a thorough understanding of the compound's metabolic fate, chemical stability, and physicochemical properties. This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions - Understanding the Roots of Instability
This section addresses the fundamental reasons why imidazo[2,1-b]thiazole compounds may exhibit poor stability in vivo.
Q1: My imidazo[2,1-b]thiazole compound shows excellent in vitro potency but fails in our animal models. What are the most likely initial causes?
A1: This is a classic and frequent challenge in drug discovery. When a potent compound fails to show efficacy in vivo, the primary suspects are poor pharmacokinetics (PK) and bioavailability, often stemming from stability issues. For the imidazo[2,1-b]thiazole scaffold, two areas demand immediate investigation:
-
Metabolic Instability: The compound is likely being rapidly metabolized by enzymes, primarily in the liver. The fused heterocyclic system presents several sites vulnerable to enzymatic attack.
-
Poor Aqueous Solubility: Many heterocyclic compounds are lipophilic and have low aqueous solubility.[4] This limits their dissolution in the gastrointestinal (GI) tract after oral dosing, preventing absorption into the bloodstream and leading to sub-therapeutic concentrations at the target site.[4]
A preliminary step is to classify your compound using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[4] Most imidazo[2,1-b]thiazole derivatives fall into BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability), pinpointing solubility as a key barrier to overcome.[4]
Q2: What specific metabolic pathways are known to degrade imidazo[2,1-b]thiazole compounds?
A2: The imidazo[2,1-b]thiazole core is susceptible to several Phase I and Phase II metabolic reactions. The primary concern is oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes in the liver.[5]
Key metabolic hotspots include:
-
S-Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is a primary target for P450-mediated oxidation. This can form an electrophilic S-oxide metabolite, which is highly reactive.[5] This reactive intermediate can then form adducts with endogenous nucleophiles like glutathione (GSH), leading to rapid clearance and potential toxicity concerns.[5]
-
Hydroxylation of the Imidazole or Thiazole Ring: Aromatic hydroxylation can occur at various positions on the bicyclic system, creating more polar metabolites that are easily excreted.
-
Oxidation of Substituents: Alkyl or aryl groups attached to the core are also common sites for hydroxylation or other oxidative transformations.
Studies have shown that imidazo[2,1-b]thiazole derivatives can undergo oxidative metabolism to yield glutathione conjugates, which is a clear indicator of bioactivation to reactive species.[5]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured, question-and-answer approach to solving specific experimental problems related to in vivo stability.
Q1: My pharmacokinetic study shows my compound has very high clearance and a short half-life. How do I confirm that metabolism is the cause and what are my next steps?
A1: High clearance is a strong indicator of rapid metabolism. To confirm this and identify the cause, a systematic workflow is necessary.
Step 1: Perform an In Vitro Metabolic Stability Assay. The first and most crucial step is to use an in vitro system to model liver metabolism. The most common method is incubation with liver microsomes. This will provide a quantitative measure of the compound's intrinsic clearance. (See Section 4 for a detailed protocol).
Step 2: Identify the "Soft Spots" via Metabolite Identification. If the microsomal stability assay confirms rapid degradation, the next step is to identify where the metabolism is occurring. This is achieved through Metabolite Identification (MetID) studies, typically using high-resolution mass spectrometry (LC-MS/MS) to analyze the products of the microsomal incubation. The goal is to pinpoint the exact site of oxidation, hydroxylation, or conjugation.[5]
Step 3: Deploy a Mitigation Strategy. Once the metabolic "soft spot" is known, you have two primary strategies:
-
Medicinal Chemistry (Structure Modification): This is often the most effective long-term solution. By making a chemical modification at the site of metabolism, you can block the enzymatic reaction. For example, if S-oxidation is the issue, one might replace the thiazole ring with a bioisostere like a 1,2,4-thiadiazole, which has been shown to abrogate this bioactivation liability while retaining pharmacological activity.[5]
-
Formulation: While formulation cannot change the intrinsic metabolic rate, it can sometimes help by altering the absorption profile, potentially saturating metabolic enzymes temporarily or enabling alternative clearance pathways. However, this is generally a secondary approach for metabolic instability.
dot graph TD { A[High In Vivo Clearance Observed] --> B{Perform MicrosomalStability Assay}; B --> C{Is CompoundUnstable?}; C -- Yes --> D[Perform Metabolite ID Study]; C -- No --> E[Investigate Other ClearanceMechanisms, e.g., Renal]; D --> F{Metabolic HotspotIdentified?}; F -- Yes --> G[Medicinal Chemistry:Block Hotspot]; F -- No --> H[Broaden MetID Search(e.g., S9 fractions, hepatocytes)]; G --> I[Re-synthesize Analog]; I --> J[Re-run Microsomal Assay]; J --> K{Is StabilityImproved?}; K -- Yes --> L[Proceed to In Vivo PK Study]; K -- No --> G; }
Caption: Troubleshooting workflow for high in vivo clearance.
Q2: My compound has very poor oral bioavailability (<5%), but its stability in liver microsomes is acceptable. What's the problem?
A2: This scenario strongly points towards a solubility-limited or permeability-limited absorption problem, rather than a metabolic one.[4] Given that many imidazo[2,1-b]thiazoles are poorly soluble, this is a very common issue.[4] The compound isn't dissolving effectively in the GI tract, so it cannot be absorbed into the bloodstream, regardless of its metabolic stability.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Aqueous Solubility: Measure the kinetic and thermodynamic solubility at different physiological pH values (e.g., 1.2, 4.5, 6.8) to understand its behavior in the stomach and intestine.[6]
-
Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess its ability to cross the intestinal epithelium.[4]
-
-
Implement a Formulation Strategy: Based on the characterization, you must choose a formulation strategy designed to increase the concentration of dissolved drug in the GI tract (Cs).[7] This is the most direct way to improve absorption for BCS Class II/IV compounds.
Section 3: Proactive Strategies for Stability Enhancement
This section details the primary methods used to improve the in vivo stability and bioavailability of imidazo[2,1-b]thiazole compounds.
Part 3.1: Medicinal Chemistry Approaches
The most robust method to fix intrinsic metabolic liability is through rational drug design.
Table 1: Common Metabolic Liabilities and Structural Solutions
| Metabolic Liability | Common Site on Scaffold | Medicinal Chemistry Strategy | Rationale |
| S-Oxidation | Thiazole Sulfur Atom | Bioisosteric replacement (e.g., replace thiazole with 1,2,4-thiadiazole).[5] | Removes the vulnerable sulfur atom from the ring, preventing oxidation and formation of reactive metabolites. |
| Aromatic Hydroxylation | Unsubstituted positions on the imidazole or thiazole rings | Introduce electron-withdrawing groups (e.g., -F, -CF3) or sterically hindering groups (e.g., -tBu). | Halogens can block sites of hydroxylation by making them electronically unfavorable for CYP450 attack. |
| Alkyl Chain Oxidation | Terminal methyl or methylene groups on substituents | Replace with more stable groups (e.g., cyclopropyl), introduce gem-dimethyl groups, or incorporate fluorine. | These modifications block or slow down the rate of oxidation at that position. |
Part 3.2: Formulation Approaches for Poor Solubility
For compounds with solubility-limited absorption, formulation is key. The goal is to increase the dissolution rate or present the drug in a pre-dissolved state.[7][8]
Table 2: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Micronization or nanosizing increases the drug's surface area.[4] | Simple, increases dissolution rate as described by the Noyes-Whitney equation.[7] | May not be sufficient for extremely insoluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in a non-crystalline, amorphous state.[7] | Can significantly increase apparent solubility by overcoming crystal lattice energy.[7] | Amorphous forms are thermodynamically unstable and can recrystallize over time, affecting shelf-life.[9] |
| Complexation with Cyclodextrins | Cyclodextrins form inclusion complexes with the drug, shielding the lipophilic molecule within a hydrophilic exterior.[4][10] | Increases aqueous solubility and can improve stability.[10] | Can be limited by the stoichiometry of complexation; high concentrations of cyclodextrin may be needed. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, and co-solvents (e.g., SEDDS, SMEDDS).[7][8] | Presents the drug in a solubilized state, bypassing the dissolution step; can enhance absorption via the lymphatic pathway.[7][8] | Potential for drug precipitation upon dilution in the GI tract; requires careful selection of excipients.[6] |
dot graph G { layout=circo; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Relationship between properties and formulation choices.
Section 4: Key Experimental Protocols
This section provides standardized, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes.
Materials:
-
Imidazo[2,1-b]thiazole test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive control compound (e.g., Midazolam, a known CYP3A4 substrate)[11]
-
Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)
-
96-well incubation plate and thermal shaker
Methodology:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration of 0.5 mg/mL).
-
Reaction Setup: In a 96-well plate, add the HLM solution. Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: To start the reaction, add the test compound to the wells to achieve a final concentration of 1 µM. For the negative control wells, add buffer instead of the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. The 0-minute time point is prepared by adding the stop solution before the test compound.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 min) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the degradation rate constant. From this, calculate the in vitro half-life (t½ = 0.693 / k).
References
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][4][6]thiazole Compounds for In Vivo Research. Retrieved from
- Benchchem. (n.d.). Technical Support Center: Enhancing In Vivo Solubility of SQ 31844.
- Applied Pharmaceutical Analysis (APA). (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dalvie, D., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate.
- Pharma Focus Asia. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Garg, V., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Bentham Science. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles.
- Amrutkar, V. S., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry.
- Amrutkar, V. S., et al. (n.d.). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives.
- NIH. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4.
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Technical Support Center: Overcoming Resistance to Imidazo[2,1-b]thiazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole-based compounds. This guide is designed to provide in-depth troubleshooting and practical, field-proven insights into addressing the complex challenge of drug resistance. As a fused heterocyclic system, imidazo[2,1-b]thiazoles have demonstrated a wide spectrum of biological activities, including promising anticancer, antimicrobial, and antiviral properties.[1][2][3][4] However, as with many therapeutic agents, the emergence of resistance can limit their clinical efficacy.
This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research. We will delve into the primary mechanisms of resistance and provide structured, validated workflows to help you identify and potentially overcome these hurdles.
Understanding the Landscape: Mechanism of Action and Resistance
Imidazo[2,1-b]thiazole derivatives exert their therapeutic effects through various mechanisms, often tailored by their specific substitutions. A prominent mode of action, particularly in an oncology context, is the disruption of microtubule dynamics.[5][6] These compounds can bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6] Other reported mechanisms include kinase inhibition and modulation of immune responses.[2][7]
Resistance to these agents can arise from a variety of cellular adaptations, which broadly fall into three categories:
-
Reduced Intracellular Drug Concentration: This is often mediated by the overexpression of efflux pumps, which actively transport the drug out of the cell.[8][9][10]
-
Target Alteration: Mutations in the drug's target protein can reduce binding affinity, rendering the compound less effective.[11]
-
Drug Inactivation: The cell may develop metabolic pathways that modify or degrade the drug, neutralizing its therapeutic effect.[12][13]
The following sections provide a structured approach to troubleshooting and investigating these resistance mechanisms.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Here we address some of the common initial questions and observations researchers encounter when working with imidazo[2,1-b]thiazole-based drugs.
Q1: My compound shows reduced efficacy in my cell line over time. How can I confirm if this is due to acquired resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity.
-
Recommendation: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[14]
-
Protocol: See Protocol 1: IC50 Determination via Dose-Response Assay .
Q2: I am starting a new project with an imidazo[2,1-b]thiazole derivative. How can I proactively generate a resistant cell line for my studies?
A2: Generating a resistant cell line is a crucial step for investigating resistance mechanisms.
-
Recommendation: This can be achieved through continuous exposure to increasing concentrations of the drug over a prolonged period.[15]
-
Protocol: See Protocol 2: Generation of a Drug-Resistant Cell Line .
Q3: Could the observed lack of activity be due to experimental variables rather than true biological resistance?
A3: Absolutely. It's critical to rule out experimental artifacts.
-
Troubleshooting Checklist:
-
Compound Integrity: Verify the purity and stability of your imidazo[2,1-b]thiazole compound. Has it been stored correctly?
-
Cell Line Health: Ensure your cell lines are healthy, free from contamination (especially mycoplasma), and within a low passage number.
-
Assay Conditions: Optimize cell seeding density and assay duration. These factors can significantly impact results.[16]
-
Solvent Effects: Confirm that the solvent used to dissolve your compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used.[16]
-
Deep Dive: Investigating Resistance Mechanisms
Once you have confirmed resistance, the next step is to elucidate the underlying mechanism. The following troubleshooting guides provide a logical workflow for this investigation.
Troubleshooting Guide 1: Is Reduced Intracellular Drug Concentration the Culprit?
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps.[9][10]
dot
Caption: Figure 1: Efflux pump-mediated resistance.
Experimental Workflow:
-
Assess Efflux Pump Activity: Utilize a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to compare its accumulation in sensitive versus resistant cells. Reduced accumulation in resistant cells suggests increased efflux activity.
-
Inhibit Efflux Pumps: Treat the resistant cells with a known efflux pump inhibitor (e.g., Verapamil or Elacridar) in combination with your imidazo[2,1-b]thiazole drug. A restoration of sensitivity indicates that efflux is a key resistance mechanism.
-
Quantify Efflux Pump Expression: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant and sensitive cell lines.
| Experiment | Purpose | Expected Outcome in Resistant Cells |
| Rhodamine 123 Accumulation Assay | Measure efflux pump activity | Decreased fluorescence intensity |
| Co-treatment with Efflux Pump Inhibitor | Confirm role of efflux pumps | Decreased IC50 of imidazo[2,1-b]thiazole |
| qPCR/Western Blot for ABC Transporters | Quantify expression of efflux pumps | Increased mRNA/protein levels |
Troubleshooting Guide 2: Has the Drug's Target Been Altered?
If your imidazo[2,1-b]thiazole compound targets a specific protein, such as tubulin, mutations in that protein can prevent the drug from binding effectively.[11]
dot
Caption: Figure 2: Target alteration-mediated resistance.
Experimental Workflow:
-
Sequence the Target Gene: Extract genomic DNA or RNA from both sensitive and resistant cell lines and sequence the gene encoding the target protein. Compare the sequences to identify any mutations in the resistant line.
-
Molecular Modeling: If a mutation is identified, use molecular docking simulations to predict how it might affect the binding of your imidazo[2,1-b]thiazole compound to the target protein.
-
In Vitro Binding Assays: If possible, express and purify both the wild-type and mutated target proteins. Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to directly measure the binding affinity of your compound to each protein.
Troubleshooting Guide 3: Is the Drug Being Metabolically Inactivated?
Cells can develop resistance by upregulating metabolic enzymes that modify and inactivate drugs. For imidazo[2,1-b]thiazoles, this can involve oxidation of the thiazole ring.[12][13]
Experimental Workflow:
-
Metabolite Profiling: Incubate your imidazo[2,1-b]thiazole compound with liver microsomes or cell lysates from both sensitive and resistant cells. Use liquid chromatography-mass spectrometry (LC-MS) to identify any metabolites that are formed in greater abundance by the resistant cells.
-
Identify Metabolic Enzymes: Use specific inhibitors of major drug-metabolizing enzymes (e.g., cytochrome P450s) in your cell-based assays. If inhibition of a particular enzyme restores sensitivity to your compound, it is likely involved in the resistance mechanism.
-
Gene Expression Analysis: Perform a transcriptomic analysis (e.g., RNA-seq) to compare the gene expression profiles of your sensitive and resistant cell lines. Look for upregulation of genes encoding drug-metabolizing enzymes.
Experimental Protocols
Protocol 1: IC50 Determination via Dose-Response Assay
-
Cell Seeding: Seed your sensitive and resistant cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of your imidazo[2,1-b]thiazole compound in culture medium. A typical range would be from 100 µM down to 0.01 µM, with a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the drug dilutions. Incubate for a period relevant to the compound's mechanism of action (typically 48-72 hours).
-
Viability Assessment: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
Protocol 2: Generation of a Drug-Resistant Cell Line
-
Initial Exposure: Treat the parental cell line with the imidazo[2,1-b]thiazole compound at its IC50 concentration.
-
Culture and Recovery: Maintain the culture, replacing the drug-containing medium every 3-4 days. The majority of cells will die, but a small population may survive.
-
Dose Escalation: Once the surviving cells have repopulated the flask, gradually increase the concentration of the drug in a stepwise manner.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a significant level of resistance is achieved, you can perform single-cell cloning to isolate a homogenous resistant cell line.
dot
Caption: Figure 3: Workflow for generating a resistant cell line.
By systematically applying these troubleshooting guides and experimental protocols, you will be well-equipped to dissect the mechanisms of resistance to your imidazo[2,1-b]thiazole-based compounds and devise strategies to overcome them.
References
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Kamal, A., et al. (2015). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 10(1), 148-159. [Link]
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Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(11), 14789-14801. [Link]
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Yadav, P., & Kumar, R. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 796-810. [Link]
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Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. In: Hafner M. (eds) Cancer Drug Sensitivity and Resistance. Methods in Molecular Biology, vol 1606. Humana Press, New York, NY. [Link]
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Kalgutkar, A. S., et al. (2013). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 41(7), 1375-1388. [Link]
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Ahsan, M. J. (2019). Molecular Mechanism of Drug Resistance. In: Khan A., Uddin M. (eds) Antibiotic Resistance. IntechOpen. [Link]
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Kaur, L., & Kumar, V. (2016). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][5][6]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 6(3), 429-440. [Link]
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Kalgutkar, A. S., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 45(5), 567-578. [Link]
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Andreani, A., et al. (2018). Imidazo[2,1b]Thiazole: Introduction, Current and Perspective. Journal of Medicinal Chemistry, 61(10), 4347-4361. [Link]
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Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]
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Jensen, S. O., et al. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 9(5), 241. [Link]
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Iannitelli, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3387-3421. [Link]
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Wesgate, R., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 81(10), 3350-3358. [Link]
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Li, J., et al. (2018). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Frontiers in Microbiology, 9, 239. [Link]
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Wikipedia. (2024). Drug resistance. [Link]
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Isoglu, M., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry, 94, 103395. [Link]
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Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 4357-4364. [Link]
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Choudhary, S., et al. (2022). Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. Drug Discovery Today, 27(10), 103306. [Link]
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Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotechnology Research Asia, 22(3). [Link]
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Yamaguchi, A., et al. (2015). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 6, 103. [Link]
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OpenStax. (2021). 11.7: Mechanisms for Resistance. Biology LibreTexts. [Link]
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Ghorab, M. M., et al. (2021). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][5][6]thiadiazoles. Scientific Reports, 11(1), 1-14. [Link]
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Kumar, A., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. Current Medicinal Chemistry, 26(33), 6046-6075. [Link]
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Sharma, A., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Critical Reviews in Microbiology, 47(5), 553-574. [Link]
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Upadhyay, R. G., & Singh, P. K. (2024). Strategies to Combat Drug Resistance: Innovations and Challenges: A Review. Biotechnology Research Asia, 21(2). [Link]
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Li, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. International Journal of Molecular Sciences, 24(13), 10853. [Link]
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Kamal, A., et al. (2016). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. ChemMedChem, 11(12), 1279-1291. [Link]
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- 16. researchgate.net [researchgate.net]
refining the protocol for the synthesis of imidazo[2,1-b]thiazole-5-carbaldehydes
Welcome to the dedicated technical support resource for the synthesis of imidazo[2,1-b]thiazole-5-carbaldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further molecular elaboration and structure-activity relationship (SAR) studies.[4]
This document provides in-depth protocols, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.
Experimental Workflow Overview
The synthesis of imidazo[2,1-b]thiazole-5-carbaldehydes is typically a two-step process. The first step involves the construction of the core imidazo[2,1-b]thiazole ring system, followed by the formylation at the C5 position.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of 6-Arylimidazo[2,1-b]thiazole
This procedure is a variation of the classic Hantzsch thiazole synthesis, followed by a cyclization reaction.[5][6]
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq.) in anhydrous ethanol.
-
Reaction Initiation: To the stirred solution, add the desired α-bromoacetophenone (1.0 eq.).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Causality and Expertise:
-
Why anhydrous ethanol? While the reaction can proceed in the presence of some water, using an anhydrous solvent minimizes the formation of hydrolysis byproducts from the α-bromoacetophenone.
-
Why reflux? The elevated temperature provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization to form the fused bicyclic system.
-
Monitoring by TLC: This is a critical step to determine the endpoint of the reaction. Over-refluxing can sometimes lead to decomposition and the formation of side products.
Part 2: Vilsmeier-Haack Formylation to Yield 6-Arylimidazo[2,1-b]thiazole-5-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[4][7][8]
Protocol:
-
Vilsmeier Reagent Preparation (Critical: Perform in a fume hood): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[8][9] Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve the 6-arylimidazo[2,1-b]thiazole (1.0 eq.) from Part 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.[8]
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A solid product should precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure imidazo[2,1-b]thiazole-5-carbaldehyde.
Causality and Expertise:
-
Why an inert atmosphere and flame-dried glassware? Both POCl₃ and the Vilsmeier reagent are highly reactive towards moisture. Excluding water is crucial for obtaining good yields.
-
Why dropwise addition at 0°C? The formation of the Vilsmeier reagent is an exothermic process. Slow, controlled addition at low temperatures prevents overheating and potential side reactions.
-
Why quench on ice? The hydrolysis step is also exothermic. Pouring the reaction mixture onto ice helps to dissipate the heat and ensures a controlled reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Step 1 (Core Synthesis) | Incomplete reaction; poor quality of starting materials; insufficient reflux time. | Ensure the α-bromoacetophenone is fresh or has been properly stored. Verify the reaction completion by TLC before work-up. Increase the reflux time if necessary. |
| Formation of multiple products in Step 1 | Side reactions due to impurities or prolonged heating. | Purify the starting materials before use. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Low yield in Step 2 (Formylation) | Inactive Vilsmeier reagent due to moisture contamination; insufficient reaction time. | Use anhydrous solvents and flame-dried glassware. Ensure the POCl₃ is of high quality. Allow the reaction to stir for a longer duration at room temperature. |
| Product is a dark, oily residue instead of a solid | Incomplete hydrolysis or neutralization; presence of polymeric byproducts. | Ensure the hydrolysis is complete by stirring the aqueous mixture for an extended period. Carefully check the pH during neutralization. Purify the crude product using column chromatography. |
| Difficulty in purifying the final product | The product may have similar polarity to a byproduct. | Try different solvent systems for column chromatography. Recrystallization from a different solvent system may also be effective. |
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents for the Vilsmeier-Haack reaction?
While the POCl₃/DMF system is the most common and generally provides good results, other reagents like oxalyl chloride/DMF can also be used to generate the Vilsmeier reagent. However, POCl₃ is often preferred due to its cost-effectiveness and efficiency.
Q2: Is the formylation reaction regioselective for the C5 position?
Yes, for the 6-arylimidazo[2,1-b]thiazole system, the Vilsmeier-Haack reaction is highly regioselective for the C5 position. This is due to the electronic nature of the heterocyclic ring system, where the C5 position is the most electron-rich and thus most susceptible to electrophilic attack.[4]
Q3: How can I confirm the structure of my final product?
Standard analytical techniques should be used for structural confirmation. ¹H NMR spectroscopy is particularly useful, as the aldehyde proton will give a characteristic singlet peak at around 9-10 ppm. ¹³C NMR will show the aldehyde carbon at approximately 180-190 ppm. Mass spectrometry and elemental analysis can be used to confirm the molecular weight and elemental composition.[10][11]
Q4: What are the key safety precautions for this synthesis?
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
α-Bromoacetophenones are lachrymatory (tear-inducing) and skin irritants. Handle with care in a fume hood.
-
The Vilsmeier-Haack reaction should be performed under an inert atmosphere to prevent exposure to moisture.
Q5: Can this protocol be scaled up?
Yes, this protocol is scalable. However, when scaling up the Vilsmeier-Haack reaction, it is crucial to manage the exothermicity of the reagent formation and hydrolysis steps. A jacketed reactor with controlled cooling would be advisable for larger-scale syntheses.
Data Presentation
The yield of the Vilsmeier-Haack formylation can be influenced by the electronic nature of the substituent on the 6-aryl ring.
| Substituent on 6-Aryl Ring | Reported Yield (%) | Reference |
| 4-Methoxyphenyl | 85-90% | [12] |
| 4-Chlorophenyl | 75-80% | [10] |
| 4-Nitrophenyl | 65-70% | [11] |
| Phenyl | 80-85% | [4] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Reaction Mechanism Visualization
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Molbank, 2022(4), M1498. Available from: [Link]
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Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (2004). Journal of Sulfur Chemistry, 25(1-3), 187-235. Available from: [Link]
-
Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (2004). Semantic Scholar. Available from: [Link]
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Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 993-998. Available from: [Link]
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Chemistry of Imidazo[2,1-b][4][13][14]thiadiazoles. (2023). ResearchGate. Available from: [Link]
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2015). Pharmaceutical and Biomedical Research, 1(1), 23-31. Available from: [Link]
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Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. (2022). RSC Medicinal Chemistry, 13(9), 1045-1076. Available from: [Link]
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Vilsmeier-Haack Reaction. (2021). YouTube. Available from: [Link]
-
Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. (2021). Molecules, 26(21), 6485. Available from: [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018). Bioorganic Chemistry, 77, 228-240. Available from: [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available from: [Link]
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available from: [Link]
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Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (2019). Anticancer Agents in Medicinal Chemistry, 19(3), 347-355. Available from: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Advances, 12(36), 23533-23548. Available from: [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (2018). Bioorganic Chemistry, 77, 228-240. Available from: [Link]
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (2012). European Journal of Medicinal Chemistry, 57, 357-366. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Imidazo[2,1-b]thiazole Analogs
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive framework for designing targeted therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of imidazo[2,1-b]thiazole analogs, focusing on two key therapeutic areas: oncology and infectious disease. We will dissect the nuanced effects of structural modifications on biological activity, compare performance against established drugs, and provide detailed experimental protocols to support further research and development.
Part 1: Anticancer Activity - Microtubule Destabilizing Agents
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer drugs.[2] Agents that interfere with tubulin polymerization, such as colchicine, can arrest the cell cycle and induce apoptosis. A promising class of imidazo[2,1-b]thiazole derivatives has been developed to target the colchicine-binding site on β-tubulin, exhibiting potent antiproliferative activity.
Lead Analog vs. Alternative: A Head-to-Head Comparison
For this analysis, we compare the performance of a lead imidazo[2,1-b]thiazole-benzimidazole conjugate, designated as Compound 6d , against the well-established microtubule inhibitor, Colchicine . The human lung carcinoma cell line, A549, is used as the model system.
| Compound | Structure | Target | Mechanism of Action | IC₅₀ (A549 Cells) | Reference |
| Compound 6d | Imidazo[2,1-b]thiazole-benzimidazole conjugate | β-Tubulin | Microtubule Polymerization Inhibition | 1.08 µM | [2][3] |
| Colchicine | Natural Product Alkaloid | β-Tubulin | Microtubule Polymerization Inhibition | ~0.027 µM (27 nM) | [4] |
Causality Behind Experimental Choices: The A549 cell line is a widely used and well-characterized model for non-small cell lung cancer, making it an excellent choice for evaluating novel anticancer agents. Colchicine is selected as the comparator due to its well-defined mechanism of action as a tubulin polymerization inhibitor that binds to the same site as the lead analog, providing a direct and relevant benchmark for potency.
Structure-Activity Relationship (SAR) Analysis of Anticancer Analogs
The antiproliferative activity of imidazo[2,1-b]thiazole-benzimidazole conjugates is highly dependent on the substitution pattern on both the imidazo[2,1-b]thiazole core and the appended benzimidazole moiety.
Key SAR Findings:
-
Substitution on the Benzimidazole Ring: The position and nature of substituents on the benzimidazole ring are critical. Compound 6d, which is unsubstituted on the benzimidazole, shows potent activity.
-
Linker Length and Composition: The linker connecting the imidazo[2,1-b]thiazole and benzimidazole moieties influences the molecule's ability to adopt the optimal conformation for binding to tubulin.
-
Substitution on the Imidazo[2,1-b]thiazole Core: Modifications at the 2, 3, and 6-positions of the imidazo[2,1-b]thiazole ring system can significantly modulate activity. For instance, aryl substitutions at the 6-position are often favored.
Diagram of Key SAR Findings for Anticancer Activity
Caption: Key structural features influencing the anticancer activity of imidazo[2,1-b]thiazole-benzimidazole conjugates.
Mechanism of Action: Microtubule Disruption Leading to Apoptosis
Compound 6d exerts its cytotoxic effects by binding to the colchicine site of β-tubulin, which inhibits microtubule polymerization.[2][3] This disruption of the microtubule network leads to a cascade of cellular events, culminating in programmed cell death (apoptosis).
Signaling Pathway Diagram:
Caption: Apoptosis induction pathway following microtubule disruption by Compound 6d.
Part 2: Antimycobacterial Activity - Pantothenate Synthetase Inhibitors
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with new mechanisms of action. The pantothenate biosynthesis pathway, essential for Mtb survival but absent in humans, represents a promising target for new anti-TB drugs.[5][6][7]
Lead Analog vs. Alternative: A Head-to-Head Comparison
Here, we evaluate a potent benzo[d]imidazo[2,1-b]thiazole derivative, Compound 5bc , an inhibitor of Mtb pantothenate synthetase (PS), against the first-line anti-TB drug, Isoniazid .
| Compound | Structure | Target | Mechanism of Action | MIC (Mtb H37Rv) | Reference |
| Compound 5bc | Benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide derivative | Pantothenate Synthetase (PanC) | Inhibition of Coenzyme A Biosynthesis | 3.53 µM | [6][8] |
| Isoniazid | Standard Anti-TB Drug | InhA | Inhibition of Mycolic Acid Synthesis | ~0.03-0.06 mg/L (~0.22-0.44 µM) | [9] |
Causality Behind Experimental Choices: The H37Rv strain of M. tuberculosis is the standard laboratory strain for anti-TB drug screening. Isoniazid is chosen as the comparator because it is a cornerstone of current TB therapy, providing a clinically relevant benchmark for the efficacy of new compounds.
Structure-Activity Relationship (SAR) Analysis of Antimycobacterial Analogs
The antimycobacterial potency of the (benzo)imidazo[2,1-b]thiazole series is dictated by the nature of the substituents at the 2- and 3-positions.
Key SAR Findings:
-
Fusion of Benzene Ring: The benzo-fused analog (benzo[d]imidazo[2,1-b]thiazole) generally exhibits enhanced activity compared to the non-fused imidazo[2,1-b]thiazole core.
-
Substitution at the 2-Position: A small alkyl group, such as methyl in Compound 5bc, is often optimal for activity.
-
Carbohydrazide Moiety at the 3-Position: The carbohydrazide linker at the 3-position is a key feature. The terminal aryl group on this moiety significantly impacts potency. For Compound 5bc, the 4-phenoxybenzoyl group was found to be highly effective.[6][8]
Diagram of Key SAR Findings for Antimycobacterial Activity
Caption: Inhibition of the M. tuberculosis pantothenate biosynthesis pathway by Compound 5bc.
Part 3: Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, detailed, self-validating experimental protocols are provided below.
General Synthesis of the Imidazo[2,1-b]thiazole Core
The foundational imidazo[2,1-b]thiazole scaffold is typically synthesized via the condensation of a 2-aminothiazole with an α-haloketone.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 2-aminothiazole (1.0 eq) and the appropriate α-haloketone (1.1 eq) in a suitable solvent such as ethanol or 1,4-dioxane.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure imidazo[2,1-b]thiazole derivative.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 6d, Colchicine) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimycobacterial Activity: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of bacteria.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., Compound 5bc, Isoniazid) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator like resazurin.
References
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Butman, J. T., Kotzé, J. P., Dowd, C. S., & Strauss, E. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 605662. [Link]
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YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5). [Link]
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Samala, S., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1298-1307. [Link]
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Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic Chemistry, 77, 515-526. [Link]
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Velásquez, J. E., et al. (2022). A d-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis. ACS Infectious Diseases, 8(2), 376-387. [Link]
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Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2755-2764. [Link]
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Samala, S., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. ResearchGate. [Link]
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Gumbo, T., et al. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy, 62(2), e01552-17. [Link]
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Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. ResearchGate. [Link]
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Tahlan, S., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 12. [Link]
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Troy, E., & Bøe, S. O. (2019). Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents. International Journal of Molecular Sciences, 20(8), 1852. [Link]
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Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
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Shaik, S. P., et al. (2019). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 9(45), 26233-26245. [Link]
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Lopez, A., et al. (2020). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molecules, 25(6), 1369. [Link]
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A Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives and Standard Anticancer Agents: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the imidazo[2,1-b]thiazole scaffold has emerged as a promising pharmacophore. Its derivatives have demonstrated significant cytotoxic effects across a spectrum of cancer cell lines. This guide provides an in-depth, objective comparison of the efficacy of recently developed imidazo[2,1-b]thiazole derivatives against established standard-of-care anticancer drugs. We will delve into the experimental data that underpins these comparisons, detail the methodologies for robust and reproducible evaluation, and explore the mechanistic intricacies that govern their anticancer activity.
The Rationale for Investigating Imidazo[2,1-b]thiazole Derivatives
The quest for new anticancer agents is driven by the need to overcome the limitations of current chemotherapies, including significant side effects and the development of drug resistance.[1] Imidazo[2,1-b]thiazole derivatives have garnered considerable attention due to their diverse pharmacological activities, including their potent anticancer properties.[1] The fused heterocyclic system provides a rigid and versatile scaffold for chemical modifications, allowing for the fine-tuning of their biological activity. Several studies have highlighted their ability to induce cancer cell death through various mechanisms, such as apoptosis, cell cycle arrest, and inhibition of key cellular processes like microtubule polymerization.[2][3]
Comparative Cytotoxicity: Imidazo[2,1-b]thiazole Derivatives vs. Standard Anticancer Drugs
The cornerstone of evaluating any potential anticancer agent is the assessment of its cytotoxicity—its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
Here, we present a comparative summary of the IC50 values for various imidazo[2,1-b]thiazole derivatives against human breast cancer (MCF-7), colon cancer (HCT-116), and other cancer cell lines, alongside the IC50 values of standard chemotherapeutic agents.
Breast Cancer (MCF-7 Cell Line)
| Compound/Drug | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole Derivative 3c | 35.81 | [4] |
| Imidazo[2,1-b]thiazole Derivative 3a | 52.62 | [4] |
| Imidazo[2,1-b]thiazole Derivative 3d | 61.74 | [4] |
| Cisplatin (Standard Drug) | > 70 | [4] |
| Doxorubicin (Standard Drug) | 4.0 - 45.0 (Range from various studies) | [5] |
As evidenced in the table, several imidazo[2,1-b]thiazole derivatives exhibit superior or comparable cytotoxicity to the standard drug cisplatin in the MCF-7 breast cancer cell line.
Colon Cancer (HCT-116 and HT-29 Cell Lines)
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole-based aryl hydrazone 9i | HCT-116 | Not specified, but showed activity | [6] |
| Oxaliplatin (Standard Drug) | HCT-116 | ~5-10 (Range from various studies) | [7][8] |
| 5-Fluorouracil (5-FU) (Standard Drug) | HCT-116 | ~20-50 (Range from various studies) | [7] |
| Oxaliplatin (Standard Drug) | HT-29 | ~15-30 (Range from various studies) | [7][8] |
| 5-Fluorouracil (5-FU) (Standard Drug) | HT-29 | ~50-100 (Range from various studies) | [7] |
While direct IC50 comparisons for imidazo[2,1-b]thiazole derivatives against standard colon cancer drugs are less prevalent in the reviewed literature, their activity in these cell lines warrants further investigation.
Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d | A549 (Lung) | 1.08 | - | - | [2] |
| Noscapine-imidazo[2,1-b]thiazole conjugate 7a | MIA PaCa-2 (Pancreatic) | 4.2 | - | - | [9] |
| Noscapine-imidazo[2,1-b]thiazole conjugate 11o | MIA PaCa-2 (Pancreatic) | 3.6 | - | - | [9] |
| Imidazo[2,1-b]thiazole derivative 26 | A375P (Melanoma) | <1 | Sorafenib | >1 | [10] |
| Imidazo[2,1-b]thiazole derivative 27 | A375P (Melanoma) | <1 | Sorafenib | >1 | [10] |
These findings demonstrate the broad-spectrum anticancer potential of imidazo[2,1-b]thiazole derivatives, with some compounds showing exceptional potency against lung, pancreatic, and melanoma cancer cell lines, even surpassing the efficacy of the standard drug sorafenib in the case of melanoma.[10]
Mechanistic Insights: How Imidazo[2,1-b]thiazole Derivatives Exert Their Anticancer Effects
Understanding the mechanism of action is paramount in drug development. Imidazo[2,1-b]thiazole derivatives have been shown to induce cancer cell death through a multi-pronged approach, primarily by triggering apoptosis and inducing cell cycle arrest.
Induction of Apoptosis: The Programmed Cell Death Pathway
Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many effective anticancer drugs function by reactivating this dormant cell death program.
Imidazo[2,1-b]thiazole derivatives have been shown to be potent inducers of apoptosis.[2][6] This is often mediated through the intrinsic or mitochondrial pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.
The general workflow for investigating apoptosis induction is as follows:
Caption: Experimental workflow for apoptosis assessment.
The intrinsic apoptosis signaling pathway initiated by imidazo[2,1-b]thiazole derivatives often involves the following key steps:
Caption: Intrinsic apoptosis signaling pathway.
Studies have shown that treatment with these derivatives leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and culminates in apoptosis.[9][12]
Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to inducing apoptosis, imidazo[2,1-b]thiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation.
Flow cytometry analysis has revealed that many imidazo[2,1-b]thiazole derivatives induce cell cycle arrest, most commonly at the G2/M phase.[2] This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.
The workflow for analyzing the cell cycle is as follows:
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and trustworthiness of the findings presented, detailed and self-validating experimental protocols are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives and standard drugs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the imidazo[2,1-b]thiazole derivative for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Step-by-Step Methodology:
-
Protein Extraction: After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a highly promising avenue for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated significant cytotoxic activity against a range of cancer cell lines, in some cases surpassing the potency of standard chemotherapeutic drugs. Their ability to induce apoptosis and cause cell cycle arrest highlights their potential to overcome the resistance mechanisms that often plague current cancer treatments.
The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of these compounds. Future research should focus on further elucidating the specific molecular targets of these derivatives and their in vivo efficacy and safety profiles in preclinical animal models. The encouraging results to date strongly support the continued exploration of imidazo[2,1-b]thiazole derivatives as a valuable source of next-generation anticancer therapies.
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A Senior Application Scientist's Guide to Validating In Silico Predictions of Imidazo[2,1-b]thiazole Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating in silico predictions for the bioactivity of imidazo[2,1-b]thiazole derivatives. The narrative moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a self-validating system of inquiry.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The advent of computational chemistry has accelerated the discovery of novel bioactive molecules by enabling the prediction of their biological activities before their actual synthesis. However, these in silico predictions are theoretical and necessitate rigorous experimental validation to confirm their therapeutic potential. This guide will walk you through a logical workflow, from computational modeling to in vitro validation, providing a robust strategy for advancing your drug discovery program.
The Synergy of In Silico Prediction and Experimental Validation
In modern drug discovery, in silico and experimental approaches are not sequential but rather intertwined in a cyclical, iterative process. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide a rapid and cost-effective means to screen large libraries of virtual compounds and prioritize them for synthesis and biological evaluation.[3] This computational pre-selection significantly enhances the efficiency of the drug discovery pipeline.
However, the predictions generated by these models are based on a set of assumptions and algorithms that may not fully capture the complexity of biological systems. Therefore, experimental validation is indispensable to confirm the predicted bioactivity, elucidate the mechanism of action, and provide the empirical data necessary for further optimization.
In Silico Prediction Methodologies for Imidazo[2,1-b]thiazoles
A variety of computational tools are employed to predict the bioactivity of imidazo[2,1-b]thiazole derivatives. The choice of method depends on the specific research question and the available information about the biological target.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4] This method is particularly useful when the three-dimensional structure of the biological target is known. For imidazo[2,1-b]thiazoles, docking studies have been instrumental in predicting their binding modes to various targets, including enzymes and proteins involved in cancer and infectious diseases.[5][6]
The general workflow for molecular docking involves:
-
Receptor Preparation: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generating the 3D structure of the imidazo[2,1-b]thiazole derivative and optimizing its geometry.
-
Docking Simulation: Using software like AutoDock or Glide to systematically search for the optimal binding pose of the ligand within the active site of the receptor.
-
Pose Analysis: Analyzing the predicted binding poses and scoring them based on their binding affinity.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico ADMET prediction models are used to assess the pharmacokinetic and toxicological profiles of virtual compounds early in the drug discovery process.[7][8] For imidazo[2,1-b]thiazoles, these predictions help in identifying derivatives with favorable drug-like properties.[9] Various online tools and software packages, such as SwissADME and FAF-Drugs4, are available for this purpose.[7]
Experimental Validation: From Synthesis to Bioassays
The true test of any in silico prediction lies in its experimental verification. This section outlines the key experimental steps involved in validating the predicted bioactivity of imidazo[2,1-b]thiazole derivatives.
Synthesis of Imidazo[2,1-b]thiazole Derivatives
The first step in experimental validation is the chemical synthesis of the prioritized imidazo[2,1-b]thiazole derivatives. The synthesis of these compounds typically involves the reaction of a 2-aminothiazole with an α-haloketone.[2] The synthesized compounds must be thoroughly characterized using techniques like NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.
In Vitro Biological Evaluation
The choice of in vitro assays depends on the predicted biological activity. Below are examples of commonly used assays for validating the anticancer and antimicrobial potential of imidazo[2,1-b]thiazoles.
-
Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the ability of a compound to inhibit cell proliferation.[10] They are often the first step in screening for anticancer activity.
-
Cell Cycle Analysis: This technique, typically performed using flow cytometry, determines the effect of a compound on the progression of the cell cycle.[5] Many anticancer drugs act by arresting the cell cycle at specific phases.
-
Apoptosis Assays (e.g., Annexin V-FITC): These assays are used to determine if a compound induces programmed cell death (apoptosis), a common mechanism of action for anticancer agents.[5]
-
Enzyme Inhibition Assays: If the in silico studies predict that an imidazo[2,1-b]thiazole derivative inhibits a specific enzyme (e.g., a kinase), an in vitro enzyme inhibition assay is performed to confirm this prediction and determine the compound's potency (e.g., IC50 value).[4]
-
Minimum Inhibitory Concentration (MIC) Determination: This is the gold standard for assessing the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Zone of Inhibition Assay: This is a qualitative method used to screen for antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The diameter of the clear zone around the disc is indicative of the compound's antimicrobial activity.[2]
A Practical Workflow for Validating In Silico Predictions
The following diagram illustrates a typical workflow for the validation of in silico predictions for imidazo[2,1-b]thiazole bioactivity.
Caption: Inhibition of the Raf kinase by an imidazo[2,1-b]thiazole derivative.
Experimental validation would involve synthesizing the compound and testing its ability to inhibit Raf kinase in an in vitro assay. Furthermore, its effect on downstream signaling molecules (MEK, ERK) and on the proliferation of cancer cells expressing this pathway would be assessed.
Data Presentation: Bridging In Silico and Experimental Results
A crucial aspect of this validation process is the direct comparison of in silico predictions with experimental data. The following table provides a template for such a comparison.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Experimental IC50 (µM) | Experimental MIC (µg/mL) |
| IMT-01 | -9.5 | 0.5 | 0.8 | >128 |
| IMT-02 | -8.2 | 2.1 | 3.5 | 64 |
| IMT-03 | -10.1 | 0.2 | 0.3 | >128 |
| IMT-04 | -7.5 | 5.8 | 10.2 | 32 |
This direct comparison allows for the assessment of the predictive power of the in silico models and provides valuable insights for their refinement.
Conclusion
The validation of in silico predictions through rigorous experimental work is a cornerstone of modern drug discovery. For the promising class of imidazo[2,1-b]thiazole compounds, this integrated approach is essential for translating computational hits into tangible therapeutic leads. By understanding the principles and methodologies outlined in this guide, researchers can design and execute robust validation studies, thereby increasing the probability of success in their drug discovery endeavors.
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Wadhwa, P., Bagchi, S., & Sharma, A. (2017). In-Silico Analysis of Imidazo[2,1-b]t[5][6][11]hiadiazole Analogs as Putative Mycobacterium tuberculosis Enoyl Reductase Inhibitors. Current Drug Therapy, 12(1), 56-68.
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Er, M., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b]t[5][6][11]hiadiazole derivatives as dual inhibitors of carbonic anhydrase and acetylcholinesterase. Journal of Molecular Structure, 1232, 129996.
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Dinçel, E., et al. (2020). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. Bioorganic Chemistry, 103, 104220. [Link]
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Bekhit, A. A., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Imidazo[2,1-b]thiazole Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of the molecular docking performance of various imidazo[2,1-b]thiazole isomers. We will move beyond a simple procedural outline to explore the causal relationships behind experimental choices, ensuring a robust and reproducible scientific narrative.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have been extensively investigated as potential anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[4][5][6][7][8][9][10][11][12] The strategic placement of various substituents on the imidazo[2,1-b]thiazole core can significantly influence the compound's interaction with biological targets. This guide will focus on a comparative docking analysis of substituted isomers of the imidazo[2,1-b]thiazole scaffold against a key anticancer target, tubulin, to elucidate the structural determinants of binding affinity.
The Rationale for Comparative Docking Analysis
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is instrumental in understanding how a small molecule (ligand) interacts with a protein's binding site. A comparative docking analysis of a series of isomers allows us to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of structurally similar compounds, we can infer how specific functional groups and their positions contribute to binding affinity and selectivity.[4][13]
-
Guide Lead Optimization: The insights gained from comparative docking can guide the rational design of more potent and selective inhibitors.
-
Hypothesize Mechanisms of Action: The predicted binding poses can suggest which key interactions are responsible for the observed biological activity.
Experimental Design: A Comparative Docking Workflow
Our comparative analysis will focus on a series of hypothetical, yet representative, imidazo[2,1-b]thiazole isomers with varying substituents. We will dock these against the colchicine binding site of tubulin, a well-validated target for anticancer drug development.[8][10]
Caption: A generalized workflow for comparative molecular docking analysis.
Part 1: Receptor and Ligand Preparation
The foundation of a reliable docking study lies in the meticulous preparation of both the protein receptor and the small molecule ligands.
Step-by-Step Protein Preparation (Tubulin):
-
RCSB PDB Retrieval: The crystal structure of tubulin in complex with colchicine (PDB ID: 1SA0) will be downloaded from the RCSB Protein Data Bank. This structure is chosen as it provides a well-defined binding pocket for our target compounds.
-
Pre-processing: The protein structure is cleaned by removing water molecules and any co-crystallized ligands. This is crucial to avoid interference during the docking process.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues at physiological pH (7.4) are assigned. This is accomplished using software like Schrödinger's Protein Preparation Wizard or standalone tools like PDB2PQR.
-
Grid Box Generation: A grid box is defined around the colchicine binding site. The dimensions of the grid box should be sufficient to allow the ligands to rotate and translate freely within the binding pocket.
Step-by-Step Ligand Preparation (Imidazo[2,1-b]thiazole Isomers):
-
2D Sketching and 3D Conversion: The 2D structures of the imidazo[2,1-b]thiazole isomers are drawn using a chemical sketcher like ChemDraw and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a force field such as MMFF94. This step is critical to obtain a low-energy, stable conformation for each ligand.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the atoms, and rotatable bonds are defined. This is typically handled by the docking software's ligand preparation scripts.
Part 2: Molecular Docking and Analysis
With the prepared receptor and ligands, we can proceed with the docking calculations and subsequent analysis.
Step-by-Step Docking Protocol:
-
Software Selection: For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.
-
Configuration: A configuration file is created that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.
-
Execution: The docking simulation is run for each imidazo[2,1-b]thiazole isomer. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
Analysis of Docking Results:
The primary output of the docking simulation is the binding energy, which provides a quantitative measure of the ligand's binding affinity. A more negative binding energy indicates a more favorable interaction. However, a thorough analysis goes beyond just the docking score. We must also visually inspect the top-ranked binding poses to understand the key molecular interactions.
Comparative Analysis of Imidazo[2,1-b]thiazole Isomers
Let's consider three hypothetical isomers to illustrate the comparative analysis:
-
Isomer A: Unsubstituted imidazo[2,1-b]thiazole.
-
Isomer B: Imidazo[2,1-b]thiazole with a hydroxyl group at the C6 position.
-
Isomer C: Imidazo[2,1-b]thiazole with a methoxy group at the C6 position.
Table 1: Comparative Docking Results of Imidazo[2,1-b]thiazole Isomers against Tubulin
| Isomer | Substituent at C6 | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Isomer A | -H | -6.5 | Cys241, Leu242 | Hydrophobic |
| Isomer B | -OH | -7.8 | Cys241, Leu242, Asn258 | Hydrophobic, Hydrogen Bond |
| Isomer C | -OCH3 | -7.2 | Cys241, Leu242, Val238 | Hydrophobic |
Interpretation of Results:
-
Isomer A , the unsubstituted core, establishes baseline hydrophobic interactions within the binding pocket.
-
Isomer B , with the hydroxyl group, exhibits a significantly lower (more favorable) binding energy.[13] This is attributed to the formation of a hydrogen bond with the side chain of Asn258, in addition to the hydrophobic interactions. This demonstrates the critical role of hydrogen bonding in enhancing binding affinity.
-
Isomer C , with the methoxy group, shows a better binding affinity than Isomer A but is less potent than Isomer B. The bulkier methoxy group enhances hydrophobic interactions with an additional residue, Val238. However, the loss of the hydrogen bond donor capability compared to the hydroxyl group results in a less favorable overall binding energy than Isomer B.
This comparative analysis provides a clear rationale for prioritizing a hydroxyl group at the C6 position for further lead optimization.
Visualizing Interaction Pathways
Caption: Interaction diagram of imidazo[2,1-b]thiazole isomers with the tubulin binding site.
Conclusion and Future Directions
This guide has demonstrated a comprehensive approach to the comparative docking analysis of imidazo[2,1-b]thiazole isomers. By systematically evaluating the impact of different substituents on binding affinity and interactions, we can derive valuable structure-activity relationships. The insights from such studies are pivotal for guiding the design of more effective and selective drug candidates. Future work should involve the synthesis of these prioritized isomers and their in vitro evaluation to validate the computational predictions.[9]
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Nayak, S. K., et al. (2021). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances, 11(55), 34887–34898. [Link]
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Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1109–1124. [Link]
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A Senior Application Scientist's Guide to Imidazo[2,1-b]thiazole Synthesis: Benchmarking Novel Methods Against Classical Routes
Introduction: The Privileged Scaffold of Imidazo[2,1-b]thiazole
In the landscape of medicinal chemistry, the imidazo[2,1-b]thiazole core is considered a "privileged scaffold." This fused heterocyclic system, featuring a bridgehead nitrogen atom, is the cornerstone of numerous molecules with significant therapeutic potential. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anthelmintic properties. The structural rigidity and rich electronic nature of this scaffold make it an ideal platform for designing targeted therapeutic agents.
Given its importance, the efficient synthesis of imidazo[2,1-b]thiazole derivatives is a topic of considerable interest for researchers in drug discovery and development. Historically, classical synthetic routes have been the workhorses of the field. However, the modern imperatives of green chemistry, efficiency, and atom economy have spurred the development of innovative new methodologies. This guide provides an in-depth comparison of these novel synthesis methods—including microwave-assisted, ultrasound-assisted, and multicomponent reactions—against the traditional classical routes, supported by experimental data and detailed protocols.
The Classical Route: A Hantzsch-Type Condensation
The most established method for synthesizing the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis. This method involves the bimolecular condensation of a 2-aminothiazole derivative with an α-haloketone.
Causality of the Classical Mechanism
The reaction proceeds via a well-understood, stepwise mechanism. The initial and rate-determining step is the nucleophilic attack by the endocyclic nitrogen of the 2-aminothiazole on the electrophilic carbon of the α-haloketone. This choice is dictated by the higher nucleophilicity of the ring nitrogen compared to the exocyclic amino group. This initial SN2 reaction forms an intermediate salt, which then undergoes an intramolecular cyclization via dehydration to yield the final aromatic imidazo[2,1-b]thiazole ring system. The entire process typically requires prolonged heating under reflux conditions, often in a polar protic solvent like ethanol, to overcome the activation energy of both the initial condensation and the final dehydration steps.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction (GBBR).
Comparative Analysis: Performance Benchmarking
To provide an objective comparison, the synthesis of a representative compound, 6-phenylimidazo[2,1-b]thiazole, is benchmarked across different methodologies. The data clearly illustrates the superiority of modern techniques.
| Methodology | Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |
| Classical Route | Ethanol, Reflux (78 °C) | 4 - 12 hours | 60 - 75% | Simple setup, well-established | |
| Microwave-Assisted | PEG-400, 180W | 6 - 10 minutes | 92 - 96% | Drastic time reduction, high yields, efficiency | |
| Ultrasound-Assisted | Water, Room Temp | 10 - 50 minutes | 85 - 95% | Green solvent, energy efficient, mild conditions | |
| GBBR (MCR) | Toluene, 100 °C | 30 minutes | ~78% | High complexity in one step, atom economy |
Note: Yields and reaction times are representative and can vary based on specific substrates and reaction scales.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-phenylimidazo[2,1-b]thiazole, allowing for a direct comparison of the experimental workflows.
Workflow Overview
A Technical Guide to Assessing the COX-2 Selectivity of Imidazo[2,1-b]thiazole Inhibitors Against COX-1
For researchers, medicinal chemists, and drug development professionals, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery. The therapeutic benefits of COX-2 inhibition are well-established, but the adverse gastrointestinal and cardiovascular effects associated with non-selective COX-1/COX-2 inhibition underscore the critical need for precise selectivity profiling. This guide provides an in-depth comparison of imidazo[2,1-b]thiazole-based COX-2 inhibitors, offering supporting experimental data and detailed protocols to empower researchers in their quest for safer, more effective anti-inflammatory agents.
The Imperative of COX-2 Selectivity
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] Two primary isoforms, COX-1 and COX-2, share significant structural homology but differ in their physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate crucial homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[2][3] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[4][5]
The rationale for developing selective COX-2 inhibitors lies in the desire to retain the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects that arise from the inhibition of COX-1.[3] The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic core for the design of potent and selective COX-2 inhibitors.
The Structural Basis of COX-2 Selectivity
The differential inhibition of COX-1 and COX-2 by various compounds is rooted in subtle but critical differences in their active sites.[6] Although the overall structures of COX-1 and COX-2 are highly conserved, a key distinction lies in the substitution of a bulky isoleucine residue in COX-1 with a smaller valine at the same position in the active site of COX-2.[6] This substitution creates a larger, more accessible channel and an additional side pocket in the COX-2 active site, which can be exploited by appropriately designed inhibitors to achieve selectivity.[6] Selective COX-2 inhibitors, often characterized by a 1,2-diaryl substitution on a central heterocyclic ring, possess a side chain (commonly a methanesulfonyl or sulfonamido group) that can fit into this unique side pocket of COX-2 but is sterically hindered from entering the narrower active site of COX-1.[6]
Comparative Analysis of Imidazo[2,1-b]thiazole COX-2 Inhibitors
A recent study by Zarghi et al. (2018) provides compelling evidence for the potential of the imidazo[2,1-b]thiazole scaffold in achieving high COX-2 selectivity.[7][8] The following table summarizes the in vitro inhibitory activity of a series of synthesized imidazo[2,1-b]thiazole derivatives against ovine COX-1 and COX-2, with the well-established COX-2 inhibitor Celecoxib included for comparison. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2).
| Compound | Substituent (R) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 6a | N,N-dimethylaminomethyl | >100 | 0.08 | >1250 |
| 6b | N,N-diethylaminomethyl | >100 | 0.12 | >833 |
| 6c | N,N-dipropylaminomethyl | >100 | 0.16 | >625 |
| 6d | 1-pyrrolidinylmethyl | >100 | 0.11 | >909 |
| 6e | 1-piperidinylmethyl | >100 | 0.14 | >714 |
| 6f | 4-morpholinylmethyl | >100 | 0.15 | >667 |
| 6g | 1-piperazinylmethyl | >100 | 0.13 | >769 |
| Celecoxib | N/A | 15 | 0.04 | 375 |
Data for compounds 6a-g sourced from Zarghi et al. (2018).[7][8] Celecoxib data is a representative value from the literature for comparative purposes.
The data clearly demonstrates that the imidazo[2,1-b]thiazole derivatives exhibit exceptional selectivity for COX-2. Notably, compound 6a , with a dimethylaminomethyl substituent, emerged as the most potent and selective inhibitor in this series, with a COX-2 IC50 of 0.08 µM and a selectivity index exceeding 1250.[7][8] All tested compounds in this series showed negligible inhibition of COX-1 at concentrations up to 100 µM, highlighting the success of the scaffold in achieving high selectivity.
Experimental Protocols for Assessing COX Selectivity
Accurate and reproducible assessment of COX-1 and COX-2 inhibition is paramount. The following are detailed protocols for commonly employed in vitro assays.
In Vitro Colorimetric COX Inhibition Assay
This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.
Principle: The COX enzyme has two distinct activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). This assay focuses on the peroxidase activity, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds (imidazo[2,1-b]thiazole derivatives) and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid (substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes to the appropriate concentration in cold assay buffer. Prepare a series of dilutions of the test compounds and reference inhibitor.
-
Assay Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the diluted test compound or reference inhibitor.
-
-
Inhibitor Pre-incubation: Gently shake the plate for a few seconds and incubate at room temperature (25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial as many COX inhibitors exhibit time-dependent inhibition.
-
Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells.
-
Substrate Addition: To initiate the enzymatic reaction, quickly add 20 µL of Arachidonic Acid solution to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 5 minutes) at 25°C.
-
Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Causality Behind Experimental Choices:
-
Separate Enzymes: Using purified COX-1 and COX-2 enzymes allows for the direct assessment of isoform-specific inhibition.
-
Heme Cofactor: Heme is an essential cofactor for the peroxidase activity of COX enzymes.
-
Pre-incubation with Inhibitor: This step ensures that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.
-
Control Wells: Background, 100% activity, and reference inhibitor wells are essential for data normalization and validation of the assay's performance.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the presence of all blood components.
Principle: The assay measures the production of prostaglandins (PGE2 for COX-2) and thromboxane B2 (TXB2, a stable metabolite of thromboxane A2, for COX-1) in human whole blood. COX-2 is induced in monocytes by lipopolysaccharide (LPS), while COX-1 is constitutively active in platelets.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Test compounds and reference inhibitor.
-
Enzyme immunoassay (EIA) kits for PGE2 and TXB2.
-
Incubator.
-
Centrifuge.
Step-by-Step Methodology:
-
Blood Collection: Collect venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Incubation: Aliquot the whole blood into tubes. Add various concentrations of the test compounds or reference inhibitor and incubate for a specified time (e.g., 1 hour) at 37°C.
-
COX-2 Induction and COX-1 Activation:
-
For COX-2: Add LPS to the blood samples to induce COX-2 expression in monocytes. Incubate for 24 hours at 37°C.
-
For COX-1: Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXB2 production.
-
-
Plasma/Serum Separation: Centrifuge the blood samples to separate the plasma (for PGE2 measurement) or serum (for TXB2 measurement).
-
Prostaglandin/Thromboxane Measurement: Quantify the levels of PGE2 and TXB2 in the plasma/serum using specific EIA kits.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 and TXB2 production at each inhibitor concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition.
Causality Behind Experimental Choices:
-
Whole Blood Matrix: This provides a more complex and physiologically relevant environment, accounting for factors like plasma protein binding that can influence inhibitor potency.
-
LPS Induction: LPS is a potent inducer of COX-2 in monocytes, mimicking an inflammatory state.
-
Clotting for COX-1: The process of blood clotting naturally activates platelets, leading to COX-1-mediated thromboxane production.
-
Specific Immunoassays: EIA kits provide a sensitive and specific method for quantifying the products of COX-1 and COX-2 activity.
Visualizing the Landscape of COX Inhibition
COX Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the points of inhibition by NSAIDs.
Caption: The COX signaling pathway and points of NSAID inhibition.
Experimental Workflow for Determining COX Inhibitor Selectivity
The following flowchart outlines the key steps in assessing the selectivity of a novel compound for COX-2 over COX-1.
Caption: Workflow for assessing COX inhibitor selectivity.
Conclusion
The imidazo[2,1-b]thiazole scaffold represents a highly promising avenue for the development of potent and exceptionally selective COX-2 inhibitors. The experimental data presented herein demonstrates the potential of this chemical class to surpass the selectivity of established drugs like Celecoxib. By employing robust and well-validated in vitro and ex vivo assays, researchers can confidently and accurately profile the selectivity of novel compounds. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the discovery and development of the next generation of safer and more effective anti-inflammatory therapeutics.
References
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Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Seibert, K. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]
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Hla, T., & Neilson, K. (1992). Human cyclooxygenase-2 cDNA. Proceedings of the National Academy of Sciences, 89(16), 7384-7388. [Link]
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Masferrer, J. L., Zweifel, B. S., Manning, P. T., Hauser, S. D., Leahy, K. M., Smith, W. G., ... & Seibert, K. (1994). Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic. Proceedings of the National Academy of Sciences, 91(8), 3228-3232. [Link]
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Capdevila, J. H., Falck, J. R., & Harris, R. C. (2000). Cytochrome P450 and arachidonic acid bioactivation: molecular and functional properties of the arachidonate monooxygenase. Journal of lipid research, 41(2), 163-181. [Link]
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Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182. [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]
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Laine, L. (2001). Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology, 120(3), 594-606. [Link]
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Zarghi, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296. [Link]
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Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712. [Link]
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Zarghi, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. [Link]
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In Vivo Validation of Imidazo[2,1-b]thiazole Anticancer Activity: A Comparative Guide for Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous chemical avenues. One such promising scaffold that has garnered significant attention is the imidazo[2,1-b]thiazole core. This heterocyclic system has been the foundation for a multitude of derivatives demonstrating potent in vitro anticancer activity across various cell lines. However, the true litmus test for any potential therapeutic lies in its in vivo efficacy and safety profile within a living organism. This guide provides a comprehensive overview and comparison of the in vivo validation of imidazo[2,1-b]thiazole derivatives as anticancer agents, with a focus on experimental data from animal models.
The Imidazo[2,1-b]thiazole Scaffold: A Privileged Structure in Oncology
The imidazo[2,1-b]thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to optimize binding to specific enzymatic pockets or protein-protein interfaces. This versatility has led to the development of imidazo[2,1-b]thiazole derivatives with diverse mechanisms of action, including the inhibition of key signaling pathways implicated in cancer progression.[2][3]
Comparative In Vivo Efficacy of Imidazo[2,1-b]thiazole Derivatives
While a plethora of imidazo[2,1-b]thiazole derivatives have demonstrated impressive in vitro cytotoxicity, publicly available in vivo data remains a critical bottleneck in their developmental pipeline. This guide will focus on a key example with published in vivo validation and supplement this with in vitro data from other promising candidates to highlight the therapeutic potential of this chemical class.
A notable example of an imidazo[2,1-b]thiazole derivative that has undergone in vivo evaluation is compound 38a , a potent pan-RAF inhibitor.[4][5] This compound has shown significant anti-melanoma activity in a xenograft mouse model.[4][5]
| Compound | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 38a | Pan-RAF | A375 Melanoma Xenograft | 50 mg/kg, oral, daily | Significant | [4][5] |
| Sorafenib (Reference) | Multi-kinase | A375 Melanoma Xenograft | Not specified in direct comparison | - | [6] |
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of imidazo[2,1-b]thiazole derivatives stems from their ability to modulate critical cellular processes. Two of the most extensively studied mechanisms are the inhibition of the RAF-MEK-ERK signaling pathway and the disruption of microtubule dynamics.
Pan-RAF Inhibition
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9] Mutations in the BRAF gene, a key component of this pathway, are prevalent in various cancers, most notably melanoma.[2][8] Compound 38a acts as a pan-RAF inhibitor, targeting multiple isoforms of the RAF kinase and thereby blocking downstream signaling, leading to cell cycle arrest and apoptosis.[4][5]
Figure 1: Simplified schematic of the RAF-MEK-ERK signaling pathway and the inhibitory action of Compound 38a.
Experimental Protocols for In Vivo Validation
The robust in vivo validation of a novel anticancer agent is a critical step in its preclinical development. Below are representative methodologies for assessing the efficacy of imidazo[2,1-b]thiazole derivatives in animal models.
Human Tumor Xenograft Model
This is a widely used model for evaluating the efficacy of anticancer drugs.[10][11]
1. Cell Line and Animal Strain:
-
Cell Line: A375 human melanoma cell line, known to harbor the BRAF V600E mutation, is a suitable choice for testing RAF inhibitors.[10]
-
Animal Strain: Immunocompromised mice, such as BALB/c nude or NOD/SCID, are used to prevent rejection of the human tumor cells.[10]
2. Tumor Implantation:
-
A375 cells are cultured in appropriate media and harvested during the exponential growth phase.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in a sterile medium (e.g., PBS) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
The test compound (e.g., Compound 38a) is administered at a predetermined dose and schedule (e.g., 50 mg/kg, orally, daily). A vehicle control group receives the formulation without the active compound.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream signaling effects.
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A Researcher's Guide to Cross-Reactivity Profiling of Imidazo[2,1-b]thiazole Kinase Inhibitors
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and virology.[1][2] The efficacy and safety of these targeted therapies, however, are critically dependent on their selectivity. Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which may be beneficial or detrimental depending on the context. Therefore, rigorous cross-reactivity profiling is an indispensable step in the development of imidazo[2,1-b]thiazole-based kinase inhibitors.
This guide provides an in-depth comparison of methodologies for assessing the selectivity of imidazo[2,1-b]thiazole kinase inhibitors, supported by experimental data and detailed protocols. We will explore both biochemical and cell-based approaches, explaining the rationale behind experimental choices and the interpretation of the resulting data.
The Kinase Target Landscape of Imidazo[2,1-b]thiazoles
The versatility of the imidazo[2,1-b]thiazole scaffold has led to the development of inhibitors against a range of kinases, including:
-
PI3K/AKT/mTOR Pathway Kinases: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in various human tumors.[3][4]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR and IGF-1R, which are involved in cell proliferation and differentiation and are often dysregulated in cancer.[5][6][7]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[8]
-
RAF Kinases: Key components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[9]
Given the diverse targets of this compound class, understanding their selectivity profile across the human kinome is paramount.
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
The assessment of kinase inhibitor selectivity can be broadly categorized into two complementary approaches: biochemical assays and cell-based assays.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays utilize purified recombinant kinases and measure the ability of an inhibitor to block their enzymatic activity. The most common output is the IC50 value , which is the concentration of inhibitor required to reduce kinase activity by 50%.[10][11]
Key Advantages:
-
Direct Target Interaction: Measures the direct inhibition of the kinase without the complexities of a cellular environment.
-
High Throughput: Amenable to screening against large panels of kinases.
-
Quantitative: Provides a precise measure of inhibitor potency (IC50 or Ki).
Limitations:
-
Lack of Physiological Context: Does not account for cellular factors such as ATP concentration, protein-protein interactions, and cell permeability.[12]
-
Potential for Misleading Results: IC50 values can be influenced by assay conditions, such as ATP concentration.[13]
| Kinase Target | IC50 (nM) |
| Primary Target: Aurora Kinase A | 5 |
| Aurora Kinase B | 25 |
| Aurora Kinase C | 15 |
| PI3Kα | >10,000 |
| AKT1 | >10,000 |
| mTOR | >10,000 |
| EGFR | 1,500 |
| IGF-1R | 2,000 |
| FAK | 800 |
| BRAF | >10,000 |
| SRC | 500 |
This is a hypothetical table for illustrative purposes, based on typical data from kinome profiling studies.
Cell-Based Assays: Target Engagement in a Physiological Setting
Cell-based assays measure the interaction of an inhibitor with its target kinase within living cells. These assays provide a more physiologically relevant assessment of inhibitor selectivity and potency.
Key Advantages:
-
Physiological Relevance: Accounts for cellular factors that influence inhibitor binding and activity.[12]
-
Measures Target Engagement: Confirms that the inhibitor can reach and bind to its target in a cellular context.
-
Predictive of In Vivo Efficacy: Cellular potency often correlates better with in vivo activity than biochemical potency.
Limitations:
-
Indirect Measurement: The readout is often downstream of the direct binding event.
-
Lower Throughput: Can be more complex and time-consuming than biochemical assays.
A prominent technique for quantifying target engagement in live cells is the NanoBRET™ Target Engagement Assay .[14][15] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound, providing a quantitative measure of intracellular affinity.[14]
| Kinase Target | Cellular IC50 (nM) |
| Primary Target: Aurora Kinase A | 50 |
| Aurora Kinase B | 250 |
| Aurora Kinase C | 150 |
| EGFR | >10,000 |
| SRC | 2,500 |
This is a hypothetical table for illustrative purposes. Note the typical rightward shift in potency in cellular assays compared to biochemical assays due to factors like cell permeability and ATP competition.
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a Fluorescence-Based Assay
This protocol provides a general framework for determining the IC50 of an imidazo[2,1-b]thiazole inhibitor against a purified kinase.[16][17]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Imidazo[2,1-b]thiazole inhibitor stock solution (in DMSO)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Create a 10-point, 3-fold serial dilution of the imidazo[2,1-b]thiazole inhibitor in DMSO.
-
Prepare Kinase Reaction Mix: In a microplate, combine the assay buffer, peptide substrate, and the diluted inhibitor.
-
Initiate the Kinase Reaction: Add the purified kinase to each well to start the reaction. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction and Detect Signal: Add the detection reagent from the kit to stop the kinase reaction and generate a fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Protocol 2: Cellular Target Engagement using the NanoBRET™ Assay
This protocol outlines the steps for measuring the intracellular binding of an imidazo[2,1-b]thiazole inhibitor to a target kinase.[14][15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Imidazo[2,1-b]thiazole inhibitor
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
-
Luminescent plate reader
Procedure:
-
Transfect Cells: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in the assay plates. Incubate for 24-48 hours.
-
Prepare Compound Dilutions: Prepare serial dilutions of the imidazo[2,1-b]thiazole inhibitor in Opti-MEM™.
-
Add Tracer and Inhibitor: Add the NanoBRET™ Tracer and the diluted inhibitor to the cells. Include a "no inhibitor" control.
-
Incubate: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add Detection Reagent: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Measure Luminescence: Read the BRET signal (donor emission at 460 nm and acceptor emission at 610 nm) on a luminescent plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Normalize the data to the "no inhibitor" control and plot the BRET ratio versus the log of the inhibitor concentration to determine the cellular IC50.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target kinase is crucial for interpreting cross-reactivity data. For instance, inhibiting Aurora Kinase A disrupts mitotic progression.
Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.
The experimental workflow for cross-reactivity profiling can be visualized to understand the logical flow from initial screening to in-depth characterization.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Conclusion and Future Directions
The cross-reactivity profile of an imidazo[2,1-b]thiazole kinase inhibitor is a critical determinant of its therapeutic potential. A multi-faceted approach, combining broad biochemical screening with in-depth cellular target engagement and functional assays, is essential for a comprehensive understanding of an inhibitor's selectivity. The methodologies and data presented in this guide provide a framework for researchers to design and execute robust cross-reactivity profiling studies, ultimately leading to the development of safer and more effective kinase inhibitor therapeutics. The continued development of novel profiling technologies, such as chemoproteomics, will further enhance our ability to predict the clinical performance of these promising compounds.
References
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Ochiai, K., et al. (2025). Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. Bioorganic & Medicinal Chemistry Letters, 130346. Retrieved from [Link]
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Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
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DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The core information is from the video's description.)
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Various Authors. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Archiv der Pharmazie. Retrieved from [Link]
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Various Authors. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design. Retrieved from [Link]
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Various Authors. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Retrieved from [Link]
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Various Authors. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Retrieved from [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]
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Hubbard, S. R., et al. (2010). Imidazo[2,1-b]thiazoles: multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 20(8), 2452-2455. Retrieved from [Link]
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Guri, Y., & Simon, I. (2018). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 8, 564. Retrieved from [Link]
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Burgess, J. L., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 6, 25. Retrieved from [Link]
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Various Authors. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances, 10(46), 27555-27568. Retrieved from [Link]
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Various Authors. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Retrieved from [Link]
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Various Authors. (n.d.). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]
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Various Authors. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Various Authors. (n.d.). Design, Synthesis, SAR and Molecular Modeling Studies of Novel Imidazo[2,1-b][12][14][18]Thiadiazole Derivatives as Highly Potent Antimicrobial Agents. Molecular Informatics. Retrieved from [Link]
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A Comparative Analysis of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives as Antitubercular Agents
The escalating threat of drug-resistant tuberculosis, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscores the urgent need for novel antitubercular agents with unique mechanisms of action.[1][2] In this pursuit, nitrogen and sulfur-containing heterocyclic compounds have emerged as a promising area of research. Among these, the imidazo[2,1-b]thiazole and its benzo-fused analogue, benzo[d]imidazo[2,1-b]thiazole, have garnered significant attention for their potent antimycobacterial properties.[3][4][5][6][7] This guide provides an in-depth, objective comparison of the antitubercular activity of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Core Scaffold Comparison
The fundamental difference between the two molecular frameworks lies in the fusion of a benzene ring to the imidazo[2,1-b]thiazole core, creating the more rigid and lipophilic benzo[d]imidazo[2,1-b]thiazole structure. This structural alteration has profound implications for the physicochemical properties and biological activity of the resulting derivatives.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
Both imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole scaffolds serve as valuable starting points for the development of novel antitubercular agents. The current body of research suggests that the benzo-fused derivatives may offer a slight advantage in terms of the frequency of highly potent compounds identified, potentially due to favorable physicochemical properties conferred by the additional aromatic ring. However, the simpler imidazo[2,1-b]thiazole core remains a highly promising and synthetically accessible scaffold.
Ultimately, the antitubercular potency of any given derivative is dictated by the specific nature and position of its substituents. Further research focusing on the optimization of substitutions on both scaffolds, guided by structure-activity relationship studies and a deeper understanding of their mechanism of action, is crucial for the development of clinically viable drug candidates to combat the global threat of tuberculosis.
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Synthesis and antitubercular evaluation of imidazo[2,1-b]t[1][3][8]hiadiazole derivatives. (URL not available)
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Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry. [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and evaluation of antitubercular activity of imidazo[2,1-b]t[1][3][8]hiadiazole derivatives. (URL not available)
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Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents. Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide: Validating the Mechanism of Action of Imidazo[2,1-b]thiazole Compounds Through Target Engagement Studies
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, antimycobacterial, and anti-inflammatory properties.[1][2][3] Many of these compounds exert their effects by interacting with specific protein targets, such as protein kinases (e.g., RAF, Focal Adhesion Kinase) or structural proteins like tubulin.[4][5][6][7][8] However, a promising phenotypic screening result—such as cancer cell death—is only the beginning of the story. To advance a compound from a "hit" to a viable clinical candidate, it is imperative to validate its molecular mechanism of action (MoA).
This guide provides an in-depth comparison of modern target engagement methodologies, offering a strategic framework for researchers working to confirm and characterize the interaction between novel imidazo[2,1-b]thiazole derivatives and their intended cellular targets. We will move beyond simple affinity measurements to discuss techniques that provide robust, physiologically relevant evidence of target binding.
The Cornerstone of Drug Discovery: Why Target Engagement is Non-Negotiable
Target engagement is the definitive confirmation that a drug molecule physically interacts with its intended target protein within the complex environment of a living cell.[9] While in vitro assays using purified proteins can determine binding affinity (Kd) or inhibitory concentration (IC₅₀), they do not guarantee that the compound will reach and bind its target in a cellular milieu. Establishing target engagement is critical for:
-
Validating the Mechanism of Action (MoA): It provides direct evidence that the observed biological effect is a consequence of the drug binding to the hypothesized target.
-
Building Structure-Activity Relationships (SAR): A quantitative measure of target engagement allows medicinal chemists to correlate chemical modifications with on-target activity, guiding the rational design of more potent and selective compounds.[10]
-
Explaining PK/PD Disconnects: Sometimes, a compound's potency in a biochemical assay does not translate to cellular or in vivo efficacy. Understanding target engagement and binding kinetics—the rates of association (kon) and dissociation (koff)—can often explain these discrepancies.[11] A long residence time (low koff), for instance, can lead to sustained pharmacological effects even after the drug has been cleared from systemic circulation.[12][13]
The following workflow provides a logical progression for validating the target of a novel imidazo[2,1-b]thiazole compound.
Caption: A logical workflow for validating target engagement.
Comparing Methodologies for Target Engagement
The choice of assay is critical and depends on the research question, available reagents, and the nature of the target. A multi-pronged approach combining cellular and in vitro methods provides the most robust validation.[9]
| Methodology | Principle | Primary Output | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against heat-induced denaturation.[14][15] | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) | Label-free; works in intact cells and tissues; reflects physiological conditions.[16][17] | Requires a specific antibody for detection (Western Blot); lower throughput for traditional format. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized target protein.[18] | Kd (affinity), kon (association rate), koff (dissociation rate) | Real-time kinetics; high sensitivity; no labeling of the analyte required. | Requires purified, active protein; protein immobilization can affect activity; potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between a compound and its target protein.[10] | Kd (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | "Gold standard" for thermodynamics; label-free, in-solution measurement. | Requires large amounts of pure protein and compound; lower throughput. |
| Affinity Enrichment Chemoproteomics | An immobilized version of the compound is used to "pull down" binding partners from a cell lysate for identification by mass spectrometry.[19][20] | List of interacting proteins (on- and off-targets) | Unbiased, proteome-wide discovery; can identify novel targets; confirms selectivity.[21] | Requires chemical synthesis of a probe; can identify indirect binders; potential for non-specific binding. |
Deep Dive 1: Cellular Thermal Shift Assay (CETSA) — The Physiological Litmus Test
CETSA is a powerful first step to confirm that your imidazo[2,1-b]thiazole compound engages its target in a physiologically relevant environment.[22] The principle is elegant: when a protein binds to a ligand, its structure becomes more stable and resistant to unfolding when heated.[23]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for an Imidazo[2,1-b]thiazole BRAF Inhibitor
Let's assume we have a novel imidazo[2,1-b]thiazole, Compound-IZT , that shows potent anti-proliferative activity in A375 melanoma cells (which harbor the BRAFV600E mutation). We hypothesize that Compound-IZT inhibits BRAF.
Objective: To determine if Compound-IZT directly engages BRAF in intact A375 cells.
Methodology:
-
Cell Culture: Plate A375 cells in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM Compound-IZT for 2 hours in serum-free media.
-
Harvesting: Scrape cells into PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration using a BCA assay.
-
Detection: Analyze the abundance of soluble BRAF protein in each sample using Western Blot with a specific anti-BRAF antibody.
Interpreting the Data
In the vehicle-treated samples, the BRAF protein will begin to denature and precipitate as the temperature increases, leading to a weaker band on the Western Blot. In the Compound-IZT-treated samples, the binding of the drug will stabilize BRAF, keeping it soluble at higher temperatures. This results in a "shift" of the melting curve to the right.
Table 1: Hypothetical CETSA Data for BRAF Engagement by Compound-IZT
| Temperature (°C) | Vehicle (DMSO) Soluble BRAF (% of 40°C) | 10 µM Compound-IZT Soluble BRAF (% of 40°C) |
| 40 | 100 | 100 |
| 43 | 98 | 101 |
| 46 | 95 | 99 |
| 49 | 85 | 96 |
| 52 | 52 (Tm) | 91 |
| 55 | 25 | 78 |
| 58 | 10 | 55 (Tm) |
| 61 | 5 | 30 |
| 64 | <2 | 12 |
This data shows a clear thermal shift (ΔTm) of approximately 6°C, providing strong evidence that Compound-IZT engages BRAF inside the cell.
Deep Dive 2: Unbiased Target Identification with Chemoproteomics
While CETSA is excellent for validating a known target, what if the target is unknown, or you need to assess the selectivity of your compound across the entire proteome? This is where affinity enrichment chemoproteomics excels.[24][25]
Caption: Workflow for Affinity Enrichment Chemoproteomics.
The key to this method is synthesizing a chemical probe by attaching a linker and an affinity tag (like biotin) to your imidazo[2,1-b]thiazole core, ensuring the modification does not disrupt binding. This probe is incubated with a cell lysate, and the probe-protein complexes are captured on streptavidin-coated beads. After washing away non-specific proteins, the bound targets are eluted and identified by mass spectrometry.[19] A crucial control experiment involves co-incubating the probe and lysate with an excess of the original, unmodified "free" compound. True binding partners will be outcompeted by the free compound and will be depleted in the final mass spectrometry analysis, confirming the specificity of the interaction.
Conclusion and Future Directions
Validating the mechanism of action for a novel imidazo[2,1-b]thiazole compound is a multi-step process that builds a pyramid of evidence. Starting with a robust in-cell method like CETSA confirms physiological target engagement. This is followed by quantitative biophysical techniques such as SPR or ITC to dissect the precise kinetics and thermodynamics of the interaction.[18][26] Finally, unbiased chemoproteomic approaches can provide a global view of a compound's selectivity, identifying potential off-targets that may be responsible for toxicity or polypharmacology.
By employing this logical and experimentally rigorous framework, researchers can build a compelling case for their compound's mechanism of action, significantly increasing its potential for successful preclinical and clinical development.
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Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4051. [Link]
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Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
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Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. [Link]
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El-Gamal, M. I., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
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Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic & Medicinal Chemistry, 26(9), 2346-2356. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(2-Methylimidazo[2,1-B]thiazol-6-YL)methanamine: A Guide for Laboratory Professionals
Navigating the Disposal of 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine: A Guide for Laboratory Professionals
A comprehensive protocol for the safe handling and disposal of a novel heterocyclic amine, ensuring the protection of personnel and the environment.
As researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is paramount. This guide provides a detailed framework for the proper disposal of 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine, a heterocyclic amine. The procedures outlined herein are grounded in established safety protocols for handling amine compounds and are designed to ensure compliance and mitigate risk.
Immediate Safety Considerations: Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine was not located, the hazard profile can be inferred from structurally similar heterocyclic amines. These compounds are generally categorized as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[3][4]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[3][4]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[3][4]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[3][4]
Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[4][5]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use. | To prevent skin contact and irritation.[5] |
| Eye/Face Protection | Government-approved safety glasses with side shields or goggles. A face shield may be necessary for larger quantities. | To protect against splashes and eye irritation.[3][5] |
| Skin and Body Protection | A lab coat or other protective clothing. Protective boots may be required depending on the scale of handling. | To prevent contamination of personal clothing and skin.[5] |
| Respiratory Protection | A government-approved respirator may be required if handling large quantities or if ventilation is inadequate. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[5] |
Waste Segregation and Storage: The First Line of Defense
Proper segregation and storage of chemical waste are fundamental to laboratory safety and compliant disposal.[2]
Step-by-Step Segregation and Storage Protocol:
-
Identify and Classify: Clearly identify the waste as 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine.
-
Separate Waste Streams: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2]
-
Select Appropriate Containers: Use containers made of materials compatible with amines. Ensure containers are in good condition, with no leaks or defects.[2][6]
-
Label Containers Clearly: Label the waste container with "Hazardous Waste," the full chemical name: "1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine," and any relevant hazard pictograms.[2]
-
Seal Containers Securely: Keep containers tightly sealed when not in use to prevent the release of fumes.[2]
-
Store in a Designated Area: Store the sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][7] Crucially, store amine waste away from incompatible substances such as acids and oxidizing agents to prevent violent reactions.[2]
Disposal Procedures: A Step-by-Step Guide
The disposal of 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine must adhere to all applicable federal, state, and local regulations.[7] Under no circumstances should this chemical be flushed down the drain or disposed of in regular trash. [2][7]
Recommended Disposal Workflow:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures.
-
Contact a Licensed Waste Disposal Company: For the final disposal of this compound, it is imperative to engage a licensed professional hazardous waste disposal company.[2][3] They are equipped to handle and dispose of chemical waste safely and in an environmentally sound manner.
-
Prepare for Collection: Ensure all waste containers are properly labeled and sealed as described in the storage section.
-
Maintain Records: Keep detailed records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[2]
Neutralization as a Pre-treatment (for specialized applications):
While not a substitute for professional disposal, in some industrial applications, neutralizing amines are used to control corrosion by reacting with acids.[1][8] This principle can be applied as a pre-treatment step under controlled laboratory conditions by trained personnel, though it is not a required step for standard disposal. The basic nature of amines allows them to be neutralized by acids.[9] However, this process can be exothermic and should only be performed by experienced chemists with appropriate safety measures in place.
Caption: Decision workflow for the proper disposal of 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[7]
-
Wear Appropriate PPE: Spill cleanup should only be performed by trained personnel wearing the full PPE outlined in Table 1.[7]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[3][5]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4][5]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Conclusion
The responsible disposal of 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation and storage, and professional disposal, researchers can ensure they are handling this compound in a manner that is safe, compliant, and scientifically sound. Always prioritize consulting the specific Safety Data Sheet for any chemical and your institution's established waste management protocols.
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Methylimidazo[2,1-B]thiazol-6-YL)methanamine
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine
As a novel research compound, 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine requires a cautious and well-informed approach to laboratory handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be established by analyzing structurally similar compounds. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE) based on the inferred hazards of its chemical class, which includes amine and fused heterocyclic (imidazo-thiazole) functionalities.
Hazard Assessment: An Evidence-Based Approach
The primary directive in handling a novel compound is to treat it with the utmost caution. Analysis of SDS documentation for analogous structures containing imidazo-thiazole, thiadiazole, and methanamine moieties consistently indicates several key hazards.[3][4][5][6]
-
Skin Irritation (H315): Compounds with similar structures are known to cause skin irritation.[3][4][5][6]
-
Serious Eye Irritation (H319): There is a strong potential for this compound to cause serious damage upon contact with the eyes.[3][4][5][6]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[3][4][5][6]
-
Potential for Harm if Swallowed (H302): Similar amine-containing heterocyclic compounds are classified as harmful if ingested.[5][6]
Therefore, all handling procedures must be designed to prevent skin contact, eye exposure, and inhalation.
Core PPE Requirements: A Multi-Layered Defense
A baseline of PPE is mandatory for any manipulation of this compound, regardless of scale. This multi-layered approach ensures protection against unforeseen splashes, spills, or aerosol generation.
A. Eye and Face Protection Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.[3][4][5][6]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times in the laboratory where the compound is handled.[1][7][8]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn over chemical splash goggles.[1][7][8] Contact lenses should not be worn, as they can trap chemicals against the eye.[7]
B. Hand Protection The potential for skin irritation necessitates the use of appropriate chemical-resistant gloves.[3][4][5][6]
-
Glove Type: Nitrile or neoprene gloves are recommended for handling amines and heterocyclic compounds.[1][8] Always inspect gloves for tears or pinholes before use.[8][9]
-
Technique: Double-gloving is recommended for handling neat material or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[2][10]
C. Body Protection Protecting the skin from accidental contact is crucial.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.[8] This protects against incidental spills and splashes.
-
Additional Protection: For tasks involving larger quantities (e.g., >10g) or a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.[8]
-
Apparel: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[8][11] Sandals, shorts, and other clothing that exposes skin are strictly forbidden.[11]
D. Respiratory Protection Given the risk of respiratory irritation from dust or aerosols, engineering controls are the first line of defense.[3][4][5][6]
-
Primary Control: All manipulations of the solid compound (e.g., weighing, transferring) and handling of its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Secondary Control: If engineering controls are insufficient or during a significant spill cleanup outside of a hood, a NIOSH-approved respirator may be necessary.[8][12] A risk assessment should be performed to determine the appropriate cartridge type (e.g., organic vapor/acid gas).
Operational Plans: PPE Selection by Task
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.
| Task | Scale | Potential Exposure Route | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Milligrams to Grams | Inhalation (dust), Skin/Eye Contact | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Stock Solutions | < 100 mL | Skin/Eye Contact (splash) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Transferring Solutions | > 100 mL | Skin/Eye Contact (major splash) | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Running Reactions | Any Scale | Skin/Eye Contact, Inhalation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup | Any Scale | All Routes | Face Shield over Goggles | Heavy-duty Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Required: NIOSH-approved Respirator (as per risk assessment) |
Procedural Guidance: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself.
Step-by-Step PPE Protocol:
-
Inspection: Before entering the lab, inspect all PPE for damage.[9]
-
Donning Sequence:
-
Don lab coat and fasten completely.
-
Don chemical splash goggles.
-
Wash hands and dry them thoroughly.
-
Don the inner pair of gloves.
-
Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves and dispose of them.
-
Remove the lab coat by folding it inward on itself and store it properly.
-
Remove the inner pair of gloves and dispose of them.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.[10]
-
-
Disposal: All contaminated, disposable PPE (gloves, aprons) must be treated as hazardous chemical waste.[5][13] Place items in a designated, sealed waste container for proper disposal according to your institution's environmental health and safety guidelines.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 1-(2-Methylimidazo[2,1-B][1][2]thiazol-6-YL)methanamine.
Caption: PPE Selection Workflow for Handling the Compound.
References
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- SAFETY D
- Safety d
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
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- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). Benchchem.
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- Material Safety D
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- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Safety D
- Topic 1: Safety in the Organic Chemistry Labor
- Working with Chemicals. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
